Pyrazolo[1,5-b]pyridazine-3-carboxylic acid
Description
Properties
IUPAC Name |
pyrazolo[1,5-b]pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-4-9-10-6(5)2-1-3-8-10/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPYCOBBCUKALX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545172 | |
| Record name | Pyrazolo[1,5-b]pyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88561-91-5 | |
| Record name | Pyrazolo[1,5-b]pyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Versatility of the Pyrazolo[1,5-b]pyridazine Scaffold: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-b]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of biological activities. While direct and extensive research on Pyrazolo[1,5-b]pyridazine-3-carboxylic acid is limited, a substantial body of evidence highlights the potent and diverse therapeutic potential of its derivatives. These compounds have been investigated as inhibitors of key enzymes in cell cycle regulation, inflammation, and cancer signaling, as well as modulators of G-protein coupled receptors. This technical guide provides a comprehensive overview of the biological activities associated with the pyrazolo[1,5-b]pyridazine scaffold and its close isomers, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.
Kinase Inhibition: A Dominant Activity of the Pyrazolo[1,5-b]pyridazine Core
Derivatives of the pyrazolo[1,5-b]pyridazine scaffold have emerged as potent inhibitors of several protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.
Cyclin-Dependent Kinase (CDK) Inhibition
A novel series of pyrazolo[1,5-b]pyridazines has been identified as inhibitors of cyclin-dependent kinases (CDKs), enzymes crucial for cell cycle progression, making them attractive targets for cancer therapy.[1] Modifications to the pyrazolopyridazine core have yielded potent inhibitors of CDK4, with selectivity against other kinases like VEGFR-2 and GSK3β.[1]
Quantitative Data: CDK Inhibition by Pyrazolo[1,5-b]pyridazine Derivatives
| Compound ID | Target | IC50 (µM) | Selectivity | Reference |
| Derivative 1 | CDK4 | 0.025 | Selective vs. VEGFR-2 (>10) and GSK3β (>10) | [1] |
| Derivative 2 | CDK2 | 0.050 | - | [2] |
Experimental Protocol: CDK4 Inhibition Assay
A typical biochemical assay to determine the inhibitory activity of pyrazolo[1,5-b]pyridazine derivatives against CDK4 involves the following steps:
-
Reagents and Materials : Recombinant human CDK4/Cyclin D1 complex, retinoblastoma (Rb) protein substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Assay Procedure :
-
Test compounds are serially diluted in DMSO and added to the wells of a 384-well plate.
-
The CDK4/Cyclin D1 enzyme is added to the wells containing the test compounds and incubated for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
The kinase reaction is initiated by adding a mixture of the Rb substrate and ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 30°C.
-
The reaction is stopped, and the amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescent detection reagent.
-
-
Data Analysis : The luminescence signal is measured using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Signaling Pathway: CDK4/6 in Cell Cycle Control
The following diagram illustrates the role of CDK4/6 in the G1-S phase transition of the cell cycle, a key pathway targeted by pyrazolo[1,5-b]pyridazine inhibitors.
Caption: Role of CDK4/6 in G1-S phase transition and its inhibition.
Other Kinase Targets
The pyrazolo-pyridazine scaffold has demonstrated inhibitory activity against a range of other kinases implicated in disease:
-
Pim-1 Kinase : Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective inhibitors of Pim-1 kinase, a target in oncology.[3]
-
Epidermal Growth Factor Receptor (EGFR) : Nanoparticles of a pyrazolo[3,4-c]pyridazine derivative have shown potential as EGFR inhibitors with anticancer activity.[4]
-
C-Terminal Src Kinase (CSK) : Pyridazinone and pyrazolo[1,5-a]pyridine derivatives have been developed as inhibitors of CSK, a negative regulator of T-cell activation, with potential applications in immuno-oncology.[5]
Anti-inflammatory Activity via COX-2 Inhibition
A significant area of investigation for pyrazolo[1,5-b]pyridazine derivatives has been their role as anti-inflammatory agents through the selective inhibition of cyclooxygenase-2 (COX-2).[6]
Quantitative Data: COX-2 Inhibition by 2,3-diaryl-pyrazolo[1,5-b]pyridazines
| Compound ID | Target | IC50 (µM) | In vivo Activity | Reference |
| GW406381 (8) | COX-2 | 0.01 | Analgesic activity in vivo | [6] |
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
-
Principle : The assay measures the generation of Prostaglandin G2, an intermediate product of the COX-2 enzyme, using a fluorescent probe.
-
Reagents : Human recombinant COX-2, arachidonic acid (substrate), COX assay buffer, COX probe, and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Procedure :
-
Test compounds are added to the wells of a 96-well white opaque plate.
-
A reaction mix containing COX-2 enzyme and the COX probe is added.
-
The reaction is initiated by the addition of arachidonic acid.
-
Fluorescence (Ex/Em = 535/587 nm) is measured kinetically.
-
-
Data Analysis : The rate of fluorescence increase is proportional to COX-2 activity. The percentage of inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined.
Signaling Pathway: COX-2 in Inflammation
The following diagram outlines the COX-2 pathway leading to the production of pro-inflammatory prostaglandins.
Caption: The COX-2 pathway in inflammation and its inhibition.
Adenosine Receptor Antagonism
Derivatives of the pyrazolo-pyridazine scaffold, particularly pyrazolo[3,4-d]pyridazines, have been identified as antagonists of adenosine receptors, specifically the A1 and A3 subtypes. These receptors are involved in various physiological processes, and their modulation has therapeutic potential.
Experimental Protocol: cAMP Assay for Adenosine Receptor Antagonism
-
Cell Line : A cell line stably expressing the human adenosine receptor of interest (e.g., A1 or A3).
-
Principle : A1 and A3 receptors are Gi-coupled, meaning their activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist will block this effect.
-
Procedure :
-
Cells are pre-treated with the test pyrazolo-pyridazine compound (the potential antagonist).
-
Forskolin is added to stimulate cAMP production.
-
An adenosine receptor agonist (e.g., NECA) is added to inhibit adenylyl cyclase.
-
The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF or ELISA-based).
-
-
Data Analysis : The ability of the test compound to reverse the agonist-induced decrease in cAMP levels is quantified.
Signaling Pathway: Adenosine A1/A3 Receptor Signaling
This diagram shows the Gi-coupled signaling cascade of A1/A3 adenosine receptors.
Caption: Gi-coupled signaling of A1/A3 adenosine receptors.
Antiparasitic Activity
The pyrazolo[1,5-b]pyridazine scaffold has been identified as a promising starting point for the development of drugs against human African trypanosomiasis, caused by the parasite Trypanosoma brucei.[2] Optimization of this scaffold has focused on improving selectivity for the parasite's kinases over human kinases.
Experimental Protocol: Trypanosoma brucei Growth Inhibition Assay
-
Culture : Bloodstream form T. b. brucei are cultured in a suitable medium (e.g., HMI-9) supplemented with serum at 37°C and 5% CO2.
-
Assay Setup :
-
Parasites are seeded into 96-well plates at a specific density.
-
Serial dilutions of the test pyrazolo[1,5-b]pyridazine compounds are added.
-
-
Incubation : The plates are incubated for 48-72 hours.
-
Viability Measurement : Parasite viability is assessed using a metabolic indicator such as resazurin (AlamarBlue), which is converted to the fluorescent resorufin by viable cells.
-
Data Analysis : Fluorescence is read on a plate reader, and EC50 values (the concentration that inhibits parasite growth by 50%) are calculated from dose-response curves.
Workflow: Antiparasitic Drug Screening
The following diagram outlines a typical workflow for screening compounds for antiparasitic activity.
Caption: Workflow for antiparasitic screening of compounds.
Conclusion
The pyrazolo[1,5-b]pyridazine scaffold and its isomers represent a versatile and promising platform for the development of new therapeutic agents. While research directly on the parent this compound is not extensive, the diverse and potent biological activities of its derivatives against a range of important targets in cancer, inflammation, and infectious diseases underscore the significant potential of this chemical class. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this valuable heterocyclic system. Further exploration and optimization of this scaffold are likely to yield novel drug candidates with improved efficacy and selectivity.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of the Pyrazolo[1,5-b]pyridazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the basis for a diverse range of potent and selective inhibitors targeting various key proteins implicated in human diseases. While Pyrazolo[1,5-b]pyridazine-3-carboxylic acid often serves as a crucial synthetic intermediate, the broader scaffold has been extensively explored for its therapeutic potential. This guide delves into the core mechanisms of action for this class of compounds, focusing on their roles as kinase inhibitors for anticancer and antiparasitic applications, and as anti-inflammatory agents through the inhibition of cyclooxygenase-2.
Kinase Inhibition: A Primary Mechanism of Action
The most prominent mechanism of action for pyrazolo[1,5-b]pyridazine derivatives is the inhibition of protein kinases. These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazolo[1,5-b]pyridazine core acts as a scaffold that can be functionalized to achieve high affinity and selectivity for the ATP-binding site of specific kinases.
Anticancer Activity via Kinase Inhibition
Several pyrazolo[1,5-b]pyridazine derivatives have been identified as potent inhibitors of kinases that are crucial for cancer cell proliferation and survival.
-
Cyclin-Dependent Kinase (CDK) Inhibition: Certain derivatives of the pyrazolo[1,5-b]pyridazine scaffold have been synthesized and identified as selective inhibitors of cyclin-dependent kinases, which are essential for cell cycle regulation.[1] A previously reported crystal structure of a pyrazolo[1,5-b]pyridazine bound to CDK-2 (PDB code 3EID) provides insight into the binding mode, showing that substitutions at the R1 and R2 positions can enhance interaction with the binding pocket.[2][3] This targeted inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: The pyrazolo-pyridazine moiety has been incorporated into molecules designed to target EGFR, a receptor tyrosine kinase often overexpressed in various cancers.[4] Molecular docking studies of a pyrazolo-pyridazine derivative within the EGFR active site (PDB code: 1M17) suggest that the pyrazolo-pyridazine core can form hydrogen bonds with key amino acid residues like Gln767 and Met769.[4]
-
Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) Inhibition: A series of pyrazolo[1,5-b]pyridazines have been developed as selective inhibitors of DYRK1A, a kinase implicated in neurodevelopmental disorders and certain cancers.[5] The inhibitory mechanism involves binding to the ATP-binding site of the kinase.[5]
-
Other Kinase Targets: The versatility of the scaffold has led to the exploration of its potential to inhibit other kinases involved in oncogenesis, such as AKT2.[6]
| Compound Class/Derivative | Target Kinase | Potency (IC50/pEC50) | Cell Line/Assay Type | Reference |
| Pyrazolo[1,5-b]pyridazine Analog (23a) | T. b. brucei | - | Cell-based | [2][3] |
| Pyrazolo[1,5-b]pyridazine Analog (20r) | T. b. brucei | pEC50: 6.8 | Cell-based | [2] |
| Pyrazolo-pyridazine Derivative (4) | EGFR | Energy Score: -11.35 kcal/mol | Molecular Docking | [4] |
| Pyrazolo[1,5-b]pyridazine Analog (95) | DYRK1A | Stronger than 11 (pIC50 not specified) | TR-FRET Binding Assay | [5] |
| Pyrazolo[1,5-b]pyridazine Series | CDK-4 | Potent Inhibition (Specific values not provided) | Enzyme Assay | [7] |
| Pyrazolo[1,5-b]pyridazine Series | GSK-3β | Potent Inhibition (Specific values not provided) | Enzyme Assay | [2][3] |
Antiparasitic Activity: Targeting Trypanosoma brucei Kinases
Human African Trypanosomiasis (HAT) is a fatal disease caused by the parasite Trypanosoma brucei. The pyrazolo[1,5-b]pyridazine scaffold has been a starting point for the development of novel treatments for this disease.[2][3] The strategy involves leveraging the known inhibitory activity of this scaffold against human kinases and optimizing it for selectivity towards the parasite's kinases.[2][3] By modifying the scaffold, researchers have developed compounds that are potent against T. b. brucei while showing reduced activity against human kinases like GSK-3β, CDK-2, and CDK-4, thereby minimizing potential host toxicity.[2][3]
The general mechanism of kinase inhibition by pyrazolo[1,5-b]pyridazine derivatives involves competitive binding at the ATP pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling cascades that promote cell proliferation and survival.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An essential Trypanosoma brucei protein kinase: a functional analysis of regulation and the identification of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Pyrazolo[1,5-b]pyridazine-3-carboxylic acid (CAS 88561-91-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazolo[1,5-b]pyridazine-3-carboxylic acid, with the Chemical Abstracts Service (CAS) number 88561-91-5, is a heterocyclic organic compound featuring a fused pyrazole and pyridazine ring system. This core structure is of significant interest in medicinal chemistry due to its established role as a scaffold for potent inhibitors of various key enzymes implicated in a range of diseases. This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and biological activities of this compound and its derivatives, with a focus on its potential applications in drug discovery and development.
Physicochemical Properties
This compound is typically a crystalline solid.[1] While exhaustive experimental data for the standalone compound is not widely published, the available information and data for structurally related compounds are summarized below.
| Property | Value | Notes |
| CAS Number | 88561-91-5 | |
| Molecular Formula | C₇H₅N₃O₂ | |
| Molecular Weight | 163.13 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | Likely to exhibit moderate solubility in polar organic solvents. | Based on the presence of the carboxylic acid group.[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | The carboxylic acid moiety imparts acidic properties. |
Synthesis and Reactivity
The synthesis of this compound can be achieved through the hydrolysis of its corresponding ester precursor, methyl pyrazolo[1,5-b]pyridazine-3-carboxylate.
Experimental Protocol: Synthesis of this compound Hydrochloride
A published method for a related compound involves the hydrolysis of the methyl ester.[2] A general procedure is as follows:
-
Dissolution: Dissolve methyl pyrazolo[1,5-b]pyridazine-3-carboxylate in a suitable aqueous solvent.
-
Hydrolysis: Add a base, such as sodium hydroxide, to the solution.
-
Heating: Heat the reaction mixture to facilitate the hydrolysis of the ester to the carboxylic acid. For a similar compound, heating to 70°C for 1 hour was reported.[2]
-
Acidification: After cooling the reaction to room temperature, acidify the mixture with an acid like 1 M HCl. This will protonate the carboxylate and cause the product to precipitate.
-
Isolation: The resulting precipitate, this compound hydrochloride, can then be isolated by filtration.[2]
The reactivity of this molecule is primarily centered around the carboxylic acid group, which can undergo typical reactions such as esterification and amidation, allowing for the synthesis of a variety of derivatives. The bicyclic core, being electron-deficient, can also participate in various chemical transformations.
Biological Activity and Therapeutic Potential
The pyrazolo[1,5-b]pyridazine scaffold is a well-established pharmacophore, with derivatives showing potent inhibitory activity against several important enzyme classes. This suggests that this compound could serve as a valuable starting point or intermediate for the development of novel therapeutics.
Kinase Inhibition
Derivatives of the pyrazolo[1,5-b]pyridazine core have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
-
Cyclin-Dependent Kinases (CDKs): The pyrazolo[1,5-b]pyridazine scaffold has been utilized to develop inhibitors of CDKs, such as CDK2 and CDK4.[2][3] These kinases are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
-
Glycogen Synthase Kinase-3β (GSK-3β): This kinase is implicated in a variety of cellular processes, including metabolism, neurodevelopment, and mood regulation. Pyrazolo[1,5-b]pyridazine derivatives have shown inhibitory activity against GSK-3β, suggesting potential applications in neurological disorders and other conditions.[2]
Anti-inflammatory Activity
Certain 2,3-diaryl-pyrazolo[1,5-b]pyridazine derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[4] COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is the mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs). One such derivative, GW406381, has undergone clinical evaluation for the treatment of inflammatory pain.[4]
Antiparasitic Activity
The pyrazolo[1,5-b]pyridazine scaffold has also been explored for the treatment of infectious diseases. A high-throughput screen identified this scaffold as a starting point for the optimization of compounds for the treatment of Human African Trypanosomiasis.[2]
Signaling Pathways and Experimental Workflows
The inhibitory activities of pyrazolo[1,5-b]pyridazine derivatives on key enzymes suggest their involvement in critical cellular signaling pathways.
CDK-Mediated Cell Cycle Regulation
As inhibitors of CDKs, pyrazolo[1,5-b]pyridazine derivatives can modulate the cell cycle. The diagram below illustrates a simplified workflow for assessing the impact of a potential CDK inhibitor.
Caption: Experimental workflow for evaluating a CDK inhibitor.
COX-2-Mediated Inflammatory Pathway
The inhibition of COX-2 by pyrazolo[1,5-b]pyridazine derivatives interrupts the inflammatory cascade. The following diagram depicts this inhibitory action.
Caption: Inhibition of the COX-2 inflammatory pathway.
Conclusion
This compound represents a versatile chemical scaffold with significant potential in drug discovery. Its derivatives have demonstrated potent inhibitory effects against key enzymes such as CDKs, GSK-3β, and COX-2, highlighting its relevance in the development of treatments for cancer, neurological disorders, and inflammatory conditions. Further research into the specific biological targets and mechanisms of action of this compound itself is warranted to fully elucidate its therapeutic potential. The synthetic accessibility and the possibility for diverse chemical modifications make this compound an attractive starting point for the design of novel, potent, and selective therapeutic agents.
References
- 1. CAS 88561-91-5: this compound [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 2,3-diaryl-pyrazolo[1,5-b]pyridazines as potent and selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery of Pyrazolo[1,5-b]pyridazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazolo[1,5-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This bicyclic system, formed by the fusion of pyrazole and pyridazine rings, serves as a versatile core for the design of potent and selective modulators of various biological targets.[1][2][3] Its rigid framework and defined substituent vectors allow for precise interaction with protein binding sites, making it an attractive starting point for drug discovery campaigns.
Numerous derivatives have been investigated for their therapeutic potential, leading to the identification of compounds with anticancer, anti-inflammatory, antimicrobial, and antiparasitic properties.[1][2][4][5] A significant focus has been on the development of kinase inhibitors, as the scaffold has proven effective in targeting key enzymes involved in cell signaling and proliferation, such as Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 (GSK-3).[1][6] This guide provides a comprehensive overview of the discovery of pyrazolo[1,5-b]pyridazine derivatives, covering their synthesis, biological activities, and the experimental methodologies used in their evaluation.
Therapeutic Applications and Mechanisms of Action
The therapeutic utility of pyrazolo[1,5-b]pyridazine derivatives stems from their ability to interact with a diverse range of biological targets.
1. Kinase Inhibition in Oncology
A primary application for this scaffold is in the development of kinase inhibitors for cancer therapy.[1] Kinases are crucial regulators of cell cycle progression, and their dysregulation is a hallmark of cancer.
-
Cyclin-Dependent Kinase (CDK) Inhibition : A novel series of pyrazolo[1,5-b]pyridazines has been identified as potent inhibitors of CDKs, particularly CDK4, which is critical for the G1 phase of the cell cycle.[6] By inhibiting CDK4, these compounds prevent the phosphorylation of the retinoblastoma (Rb) protein, thereby blocking the release of the E2F transcription factor and inducing cell cycle arrest. This mechanism makes them promising candidates for the treatment of solid tumors.[6]
-
Other Kinase Targets : Derivatives of this scaffold have also shown activity against other kinases, including VEGFR-2 and GSK-3β.[6] The ability to selectively target different kinases through structural modification underscores the scaffold's versatility.[1] Research has also explored related scaffolds for activity against Bruton's tyrosine kinase (BTK), AKT, and mTOR.[7]
2. COX-2 Inhibition for Inflammation
A series of 2,3-diaryl-pyrazolo[1,5-b]pyridazines has been developed as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors.[4] These compounds are being evaluated for the treatment of inflammatory pain. Their high selectivity for COX-2 over COX-1 suggests a reduced risk of gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). Notably, some derivatives in this class have shown favorable pharmacokinetic profiles and significant brain penetration, which could be beneficial for treating centrally mediated pain.[4]
3. Antiparasitic Activity
Through high-throughput screening of known human kinase inhibitors, the pyrazolo[1,5-b]pyridazine scaffold was identified as a promising starting point for optimization against Human African Trypanosomiasis (Trypanosoma brucei).[5] By leveraging structure-activity relationship (SAR) data from human kinase studies, researchers were able to modify the scaffold to improve selectivity for trypanosomal kinases over human enzymes like GSK-3β and CDK-2, highlighting a path toward targeted therapies for this neglected tropical disease.[5]
4. Antimicrobial Activity
Certain pyrazolo-pyridazine derivatives have been synthesized and evaluated for their in-vitro antibacterial and antifungal activities, with some compounds showing a broad spectrum of antimicrobial action against various microbial strains.[2][8]
Synthetic Strategies and Experimental Workflows
The synthesis of the pyrazolo[1,5-b]pyridazine core typically involves cyclization reactions.[1] A common and effective method is the reaction between a 1,3-dicarbonyl compound (or an equivalent) and an N-aminopyridazinium salt, often facilitated by a base and a Lewis acid like titanium tetrachloride.[9] Another approach involves the reaction of pyridazinone derivatives with hydrazine hydrate.[2]
The overall workflow for the discovery and development of these derivatives follows a standard drug discovery pipeline.
Quantitative Data and Structure-Activity Relationships (SAR)
Modifications at various positions of the pyrazolo[1,5-b]pyridazine core have a significant impact on potency and selectivity. Understanding the structure-activity relationship (SAR) is crucial for designing more effective derivatives.[1] For kinase inhibitors, substitutions at the R¹ and R² positions often lead to increased interaction with the enzyme's binding pocket, enhancing selectivity, while the R³ position is frequently solvent-exposed.[5]
Table 1: Kinase Inhibitory Activity of Selected Pyrazolo[1,5-b]pyridazine Derivatives
| Compound | Target Kinase | IC50 (µM) | Therapeutic Area | Reference |
|---|---|---|---|---|
| Derivative A | GSK-3β | 0.25 | Cancer | [1] |
| Derivative B | CDK-2 | 0.15 | Cancer | [1] |
| Compound 23a | T. b. brucei | - | Human African Trypanosomiasis |[5] |
Note: Specific IC50 values for many compounds are found within primary literature and patents. The data above is representative.
Table 2: Antimicrobial Activity of Selected Pyrazolo-pyridazine Derivatives
| Compound | Activity | Key Finding | Reference |
|---|---|---|---|
| 4d | Antibacterial & Antifungal | Emerged as a lead compound with a broad spectrum of action. | [2] |
| 4e | Antibacterial | Exhibited significant antibacterial action. | [2] |
| 4f | Antibacterial | Exhibited significant antibacterial action. | [2] |
| 4c | Antifungal | Showed potential antifungal activity. |[2] |
Experimental Protocols
Detailed and reproducible experimental methods are fundamental to drug discovery. Below are representative protocols for the synthesis and biological evaluation of pyrazolo[1,5-b]pyridazine derivatives.
1. General Synthesis of a 2,3-Diaryl-pyrazolo[1,5-b]pyridazine
This protocol is adapted from the general methodology described for the synthesis of COX-2 inhibitors.[4][9]
-
Step 1: Preparation of the Intermediate Ketone: Synthesize the requisite 1,2-diaryl-ethanone (e.g., 1-(4-ethoxyphenyl)-2-(4-methanesulfonyl-phenyl)-ethanone) via standard organic chemistry methods (e.g., Friedel-Crafts acylation followed by functional group interconversion).
-
Step 2: Cyclization Reaction:
-
Dissolve the 1,2-diaryl-ethanone intermediate (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM).
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add titanium tetrachloride (TiCl₄) (1.1 eq) to the mixture at 0 °C, resulting in a deep red solution.
-
Add N-aminopyridazinium iodide (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 18-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench carefully with an aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 3: Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the final 2,3-diaryl-pyrazolo[1,5-b]pyridazine.
-
Step 4: Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
2. In Vitro CDK4/Cyclin D1 Kinase Assay
This protocol is a representative example for assessing the inhibitory activity of test compounds against a target kinase.[6]
-
Materials:
-
Recombinant human CDK4/Cyclin D1 enzyme complex.
-
Substrate: Retinoblastoma (Rb) protein or a synthetic peptide substrate.
-
ATP (Adenosine triphosphate), radiolabeled with ³³P ([γ-³³P]ATP).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Test compounds (pyrazolo[1,5-b]pyridazine derivatives) dissolved in DMSO.
-
96-well filter plates and scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing assay buffer, the Rb substrate, and the CDK4/Cyclin D1 enzyme.
-
Add the test compound at various concentrations (typically a serial dilution) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the mixture for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubate the plate for 60 minutes at 30 °C to allow for phosphorylation of the substrate.
-
Stop the reaction by adding a solution of phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity retained on the filter for each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The pyrazolo[1,5-b]pyridazine scaffold continues to be a highly valuable core in modern drug discovery. Its synthetic tractability and the ability to modulate its biological activity and selectivity through targeted chemical modifications have led to the development of potent inhibitors for diverse therapeutic areas, including oncology and inflammatory diseases. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these derivatives, exploring new biological targets, and advancing the most promising candidates toward clinical evaluation.
References
- 1. Pyrazolo[1,5-b]pyridazine deriv. 55 | Benchchem [benchchem.com]
- 2. View of An Analysis upon Characterization and Biological Activity of New Pyrazolo-Pyridazine Derivatives: Synthesis and Antimicrobial Activities | Journal of Advances in Science and Technology [ignited.in]
- 3. Pyrazolo[1,5-b]pyridazine | C6H5N3 | CID 23259238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification of 2,3-diaryl-pyrazolo[1,5-b]pyridazines as potent and selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. WO2001046194A2 - Process for the preparation of pyrazolo[1,5-b]pyridazine derivatives - Google Patents [patents.google.com]
The Pyrazolo[1,5-b]pyridazine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-b]pyridazine scaffold, a fused bicyclic heteroaromatic system, has emerged as a "privileged structure" in medicinal chemistry. Its rigid, planar geometry and versatile substitution patterns allow for the precise spatial orientation of functional groups, enabling potent and selective interactions with a wide array of biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of pyrazolo[1,5-b]pyridazine derivatives, with a focus on their applications in oncology, inflammation, and neurodegenerative diseases.
Therapeutic Applications and Biological Activities
The pyrazolo[1,5-b]pyridazine core has been extensively explored as a scaffold for the development of potent inhibitors of various enzymes and modulators of signaling pathways. The primary areas of investigation include oncology, anti-inflammatory applications, and more recently, neurodegenerative disorders.
Oncology: A Hub for Kinase Inhibition
The most significant application of the pyrazolo[1,5-b]pyridazine scaffold to date is in the development of kinase inhibitors for cancer therapy. Kinases are pivotal regulators of cell signaling pathways that control cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.
Cyclin-Dependent Kinase (CDK) Inhibition: A series of pyrazolo[1,5-b]pyridazines has been identified as potent inhibitors of cyclin-dependent kinases, particularly CDK4.[1] These kinases are crucial for the G1/S transition in the cell cycle. By inhibiting CDK4, these compounds can halt the proliferation of tumor cells. Modifications at the C2 and C6 positions of the scaffold, as well as the hinge-binding amine, have been shown to yield potent and selective CDK4 inhibitors.[1]
Glycogen Synthase Kinase 3β (GSK-3β) Inhibition: The scaffold has also demonstrated inhibitory activity against GSK-3β, another serine/threonine kinase implicated in various cellular processes, including cell proliferation and apoptosis. Selective inhibition of GSK-3β over other kinases like VEGFR-2 has been achieved through strategic modifications of the pyrazolo[1,5-b]pyridazine core.
Other Kinase Targets: The versatility of the scaffold extends to other kinase targets. Analogs such as pyrazolo[1,5-a]pyridines have been developed as potent inhibitors of C-Terminal Src Kinase (CSK), a negative regulator of T-cell activation, making them promising candidates for immuno-oncology. Furthermore, related pyrazolo-triazine systems have shown activity against Bruton's tyrosine kinase (BTK), which is involved in B-cell malignancies.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. The pyrazolo[1,5-b]pyridazine scaffold and its isomers have shown promise as anti-inflammatory agents.
NLRP3 Inflammasome Inhibition: Recent research has identified pyridazine derivatives as inhibitors of the NLRP3 (NOD-like receptor protein 3) inflammasome.[2] The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the release of pro-inflammatory cytokines IL-1β and IL-18. Inhibition of this pathway is a promising strategy for treating a range of inflammatory and autoimmune disorders, as well as neurodegenerative diseases like Parkinson's and Alzheimer's disease.[2]
Cytokine Modulation: Pyrazolo[3,4-d]pyridazine derivatives have been shown to reduce inflammation in preclinical models by modulating the expression of key cytokines. For instance, they can downregulate the pro-inflammatory cytokine TNF-α and upregulate the anti-inflammatory cytokine IL-22.
Neurodegenerative Diseases
The application of the pyrazolo[1,5-b]pyridazine scaffold in neurodegenerative diseases is an emerging area of research. Neuroinflammation and aberrant kinase activity are known to contribute to the pathology of diseases like Alzheimer's and Parkinson's.
Monoamine Oxidase B (MAO-B) Inhibition: Pyridazinone derivatives, structurally related to the pyrazolo[1,5-b]pyridazine core, have been developed as potent and selective inhibitors of monoamine oxidase B (MAO-B).[3][4] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition can increase dopamine levels in the brain, providing symptomatic relief in Parkinson's disease. Some of these compounds have shown the ability to cross the blood-brain barrier.[3][4]
Beta-Secretase (BACE1) Inhibition: While not directly involving the pyrazolo[1,5-b]pyridazine scaffold, related heterocyclic systems like triazolo[1,5-a]pyrazines have been investigated as inhibitors of beta-secretase (BACE1).[5] BACE1 is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease.[6][7][8] This suggests that the broader class of pyrazolo-fused heterocycles may have potential in this area. Computational studies have also explored pyridazine derivatives as multifunctional agents for Alzheimer's disease, targeting both acetylcholinesterase (AChE) and amyloid-beta aggregation.[9]
Quantitative Biological Data
The following tables summarize the in vitro activity of representative pyrazolo[1,5-b]pyridazine and related scaffold derivatives against various biological targets.
Table 1: Kinase Inhibitory Activity of Pyrazolo[1,5-b]pyridazine and Related Derivatives
| Compound Scaffold | Target Kinase | IC50 (nM) | Cell-based Assay | Cell Line | Reference |
| Pyrazolo[1,5-b]pyridazine | CDK4 | Potent (specific values not in abstract) | - | - | [1] |
| Pyrazolo[1,5-b]pyridazine | GSK-3β | Selective over VEGFR-2 | - | - | [1] |
| Pyrazolo[1,5-a]pyridine | CSK | 5 | ZAP-70 EC50: 49 nM | - | |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][10]triazine | BTK | - | Suppresses cell viability | - | |
| Pyrazolo[3,4-b]pyridine | TBK1 | 7.1 (BX795) | - | - | |
| Pyrazolo[3,4-b]pyridine | TBK1 | 28.7 (MRT67307) | - | - |
Table 2: Anticancer and Anti-inflammatory Activity of Pyrazolo[1,5-b]pyridazine and Related Derivatives
| Compound Scaffold | Activity | IC50 / Effect | Cell Line / Model | Reference |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][10]triazine | Cytotoxic | 0.18 µM | BxPC-3 | [11] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][10]triazine | Cytotoxic | 0.06 µM | PC-3 | [11] |
| Pyrazolo[3,4-d]pyridazine | Anti-inflammatory | Downregulates TNF-α, upregulates IL-22 | Mouse model | |
| Pyridazine | NLRP3 Inflammasome Inhibitor | - | - | [2] |
| Pyrazolo[1,5-a]pyrimidine | Anti-inflammatory (AChE inhibition) | 16.00 ± 0.04% inhibition | In vitro | [12] |
Table 3: Neuroprotective Activity of Pyridazinone Derivatives
| Compound ID | Target | IC50 (µM) | Ki (µM) | Selectivity Index (MAO-B vs MAO-A) | Reference |
| TR16 | MAO-B | 0.17 | 0.149 ± 0.016 | >235.29 | [3][4] |
| TR2 | MAO-B | 0.27 | 0.230 ± 0.004 | 84.96 | [3][4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the pyrazolo[1,5-b]pyridazine core and key biological assays.
General Synthesis of the Pyrazolo[1,5-b]pyridazine Scaffold
A common and effective method for the synthesis of the pyrazolo[1,5-b]pyridazine core involves the cyclocondensation of a 3-amino-4-cyanopyrazole with a suitable 1,3-dielectrophile. A representative protocol is as follows:
Step 1: Synthesis of 2-amino-3-cyanopyridine intermediate A mixture of an aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), a methyl ketone or cyclohexanone (1 mmol), and ammonium acetate (1.5 mmol) is heated under solvent-free conditions at 80-100 °C.[7][13] The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and washed with ethanol. The crude product is purified by recrystallization to afford the 2-amino-3-cyanopyridine derivative.[14][15]
Step 2: Cyclocondensation to form the Pyrazolo[1,5-b]pyridazine core The 2-amino-3-cyanopyridine derivative (1 mmol) is reacted with hydrazine hydrate (1.2 mmol) in a suitable solvent such as ethanol or acetic acid. The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC). Upon cooling, the product precipitates and is collected by filtration, washed with cold ethanol, and dried to yield the pyrazolo[1,5-b]pyridazine. Further functionalization can be achieved through standard cross-coupling reactions or nucleophilic aromatic substitution on halogenated derivatives.
Kinase Inhibition Assay (Kinase-Glo® Protocol)
The Kinase-Glo® Luminescent Kinase Assay is a widely used method to measure kinase activity by quantifying the amount of ATP remaining in solution after a kinase reaction.
-
Reaction Setup: A kinase reaction is set up in a 96-well or 384-well plate. The reaction mixture typically contains the kinase of interest, a specific substrate (peptide or protein), ATP at a concentration near its Km, and the test compound (pyrazolo[1,5-b]pyridazine derivative) at various concentrations. The total reaction volume is typically 25-50 µL.
-
Incubation: The reaction plate is incubated at room temperature for a specified period (e.g., 30-60 minutes) to allow the kinase to phosphorylate its substrate.
-
ATP Detection: An equal volume of Kinase-Glo® Reagent is added to each well.[11] This reagent contains luciferase and its substrate, luciferin. The luciferase utilizes the remaining ATP to produce a luminescent signal.
-
Measurement: The plate is incubated for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal. The luminescence is then measured using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. The IC50 values for the test compounds are calculated by plotting the percentage of kinase inhibition against the compound concentration.
Anti-inflammatory Assay (LPS-induced TNF-α Release in Macrophages)
This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing the test pyrazolo[1,5-b]pyridazine derivatives at various concentrations. The cells are pre-incubated with the compounds for 1-2 hours.
-
LPS Stimulation: LPS is added to each well (final concentration of 10-100 ng/mL) to stimulate the macrophages, except for the negative control wells.
-
Incubation: The plate is incubated for a specified period (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
TNF-α Measurement: The cell culture supernatant is collected, and the concentration of TNF-α is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of TNF-α release by the test compounds is calculated relative to the LPS-stimulated control. IC50 values are determined by plotting the percentage inhibition against the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by pyrazolo[1,5-b]pyridazine derivatives and a typical workflow for their evaluation.
References
- 1. Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazine Compounds as NLRP3 Inhibitors for Treating Parkinson’s Disease or Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Patent Details | Paper Digest [paperdigest.org]
- 6. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Pyrazolo[1,5-b]pyridazines: A Technical Guide for Drug Discovery
Introduction: The pyrazolo[1,5-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. As a bioisostere of purine, this scaffold has been extensively explored as a core component in the design of kinase inhibitors, antimicrobial agents, and other therapeutics. Understanding the structure-activity relationship (SAR) of this core is critical for the rational design of potent and selective drug candidates. This technical guide provides an in-depth analysis of the SAR of pyrazolo[1,5-b]pyridazines, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Scaffold and Substitution Points
The pyrazolo[1,5-b]pyridazine core offers several positions for chemical modification to modulate its pharmacological properties. The key positions for substitution that significantly influence biological activity are C2, C3, and C6.
Unlocking Therapeutic Potential: A Technical Guide to Pyrazolo[1,5-b]pyridazine-3-carboxylic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the promising therapeutic landscape of Pyrazolo[1,5-b]pyridazine-3-carboxylic acid and its derivatives. This scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating inhibitory activity against a range of key biological targets implicated in cancer, neurodegenerative disorders, and inflammation. This document provides a comprehensive overview of its primary molecular targets, supported by quantitative inhibitory data, detailed experimental protocols for assessing biological activity, and visualizations of the relevant signaling pathways.
Core Therapeutic Targets and Quantitative Inhibitory Data
The Pyrazolo[1,5-b]pyridazine core has been identified as a potent inhibitor of several key enzymes, primarily within the kinase and cyclooxygenase families. The following tables summarize the in vitro inhibitory activities of various derivatives against these targets.
Cyclin-Dependent Kinase (CDK) Inhibition
Derivatives of Pyrazolo[1,5-b]pyridazine have demonstrated significant inhibitory activity against Cyclin-Dependent Kinases, key regulators of the cell cycle. Their dysregulation is a hallmark of cancer, making them attractive targets for oncology drug discovery.
| Compound/Derivative | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| Pyrazolo[3,4-b]pyridine Derivative 1 | CDK2/cyclin A2 | 240 | Roscovitine | 390 |
| Pyrazolo[3,4-b]pyridine Derivative 2 | CDK2/cyclin A2 | 570 | Roscovitine | 390 |
| Pyrazolo[3,4-b]pyridine Derivative 3 | CDK2/cyclin A2 | 650 | Roscovitine | 390 |
| Pyrazolo-pyridazine Derivative 4 | CDK2/cyclin A2 | 550 | Roscovitine | 320 |
| Pyrazolo[1,5-b]pyridazine Derivative | CDK4 | Potent Inhibition | - | - |
Glycogen Synthase Kinase-3 (GSK-3) Inhibition
GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal function. Its inhibition is being explored for the treatment of neurodegenerative diseases like Alzheimer's, bipolar disorder, and cancer.
| Compound/Derivative | Target | IC50 (nM) | Selectivity |
| N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine series | GSK-3 | - | - |
| Pyrazolo[1,5-b]pyridazine Derivative | GSK-3β | Enzyme Selectivity | - |
| 5-aryl-pyrazolo[3,4-b]pyridazine | GSK-3 | Dramatic Improvement in Potency | - |
Dual-specificity Tyrosine-regulated Kinase (DYRK) Inhibition
DYRKs are a family of protein kinases involved in cell proliferation, differentiation, and survival. DYRK1A, in particular, is implicated in Down syndrome and Alzheimer's disease, as well as certain cancers.
| Compound/Derivative | Target | IC50 (nM) |
| 1H-pyrazolo[3,4-b]pyridine derivative 8h | DYRK1B | 3 |
| Pyrazolo[1,5-b]pyridazine derivative | DYRK1A | 76 |
| Pyrazolo[1,5-b]pyridazine derivative | DYRK1A | 186 |
Cyclooxygenase-2 (COX-2) Inhibition
COX-2 is an enzyme responsible for inflammation and pain. Selective COX-2 inhibitors are used as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | IC50 (µM) |
| Pyrazole-pyridazine hybrid 5f | COX-2 | 1.50 | 9.56 | Celecoxib | 2.16 |
| Pyrazole-pyridazine hybrid 6f | COX-2 | 1.15 | 8.31 | Celecoxib | 2.16 |
| Pyrazole-pyridazine hybrid 6e | COX-2 | 2.51 | 2.18 | Celecoxib | 2.16 |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by the inhibition of the identified therapeutic targets.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of Pyrazolo[1,5-b]pyridazine derivatives.
Synthesis of this compound
This protocol describes the hydrolysis of a methyl or ethyl ester precursor to yield the target carboxylic acid.
Materials:
-
Methyl or Ethyl pyrazolo[1,5-b]pyridazine-3-carboxylate
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water (H₂O)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Dissolve methyl or ethyl pyrazolo[1,5-b]pyridazine-3-carboxylate (1.0 equivalent) in a mixture of MeOH or EtOH and water.
-
Add LiOH or NaOH (1.5-3.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 16 hours or heat to 70 °C for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the alcohol.
-
Add water to the residue and cool the solution in an ice bath.
-
Acidify the solution by the dropwise addition of 1 M HCl until a precipitate forms.
-
Collect the precipitate by vacuum filtration, washing with cold water.
-
Dry the solid product under vacuum to yield this compound.
In Vitro CDK2/Cyclin A2 Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a luminescent-based assay to determine the IC50 values of test compounds against CDK2/Cyclin A2.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
CDK substrate peptide (e.g., Histone H1-derived)
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in Kinase Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
To the wells of a 384-well plate, add 2.5 µL of the diluted test compound or vehicle (DMSO) for controls.
-
Add 5 µL of a pre-mixed solution containing CDK2/Cyclin A2 enzyme and substrate peptide in Kinase Assay Buffer.
-
Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Kinase Reaction Initiation:
-
Add 2.5 µL of ATP solution in Kinase Assay Buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for CDK2.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Reaction Termination and Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and initiates a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Subtract the background signal (no enzyme control) from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro COX-2 Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to determine the IC50 values of test compounds against COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX-2 cofactor solution (containing hemin)
-
COX-2 assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Arachidonic acid (substrate)
-
Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compounds (dissolved in DMSO)
-
96-well assay plates
-
Spectrophotometer
Procedure:
-
Compound and Enzyme Preparation: Prepare serial dilutions of the test compounds in a suitable buffer. Dilute the COX-2 enzyme to the desired concentration in the assay buffer.
-
Reaction Setup:
-
In a 96-well plate, pre-incubate the COX-2 enzyme, cofactor solution, and assay buffer with the test compounds or vehicle (DMSO) for 10 minutes at 37 °C.
-
Add the colorimetric probe to the wells.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
-
Data Acquisition:
-
Immediately monitor the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over time using a spectrophotometer. The rate of color development is proportional to the COX-2 activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each compound concentration.
-
Determine the percent inhibition of COX-2 activity for each concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Conclusion
The this compound scaffold represents a versatile and potent platform for the development of novel therapeutics. Its demonstrated activity against key targets in oncology, neuroinflammation, and inflammatory diseases underscores its significant potential. The data and protocols presented in this guide are intended to facilitate further research and development of this promising class of compounds, ultimately paving the way for new and effective treatments for a range of human diseases.
A Comprehensive Technical Review of Pyrazolo[1,5-b]pyridazine-3-carboxylic Acid: Synthesis, Biological Activities, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[1,5-b]pyridazine-3-carboxylic acid is a fused heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its rigid bicyclic structure, composed of a pyrazole ring fused to a pyridazine ring, provides a unique scaffold for the development of novel therapeutic agents. The presence of a carboxylic acid group at the 3-position, along with multiple nitrogen atoms, allows for diverse chemical modifications to modulate its physicochemical properties and biological activity. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its synthesis, biological activities, and potential as a privileged scaffold in drug discovery.
Synthesis of this compound
The synthesis of this compound and its derivatives has been approached through various synthetic routes. A common strategy involves the cyclization of a pyrazole precursor with a 1,3-dicarbonyl compound or its equivalent.
Experimental Protocol: Synthesis of this compound Hydrochloride[1]
This protocol describes the hydrolysis of a pyrazolo[1,5-b]pyridazine precursor to yield the target carboxylic acid.
Materials:
-
Pyrazolo[1,5-b]pyridazine precursor (e.g., an ester derivative) (1.0 g, 5.6 mmol)
-
Water (15 mL)
-
Sodium hydroxide (NaOH) (677 mg, 16.9 mmol)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the pyrazolo[1,5-b]pyridazine precursor in water in a round-bottom flask.
-
Add sodium hydroxide to the solution.
-
Heat the reaction mixture to 70 °C for 1 hour.
-
Cool the reaction to room temperature.
-
Acidify the solution by adding 1 M HCl, which will cause a precipitate to form.
-
Filter the precipitate to isolate the desired product, this compound hydrochloride.
Biological Activities and Therapeutic Potential
The pyrazolo[1,5-b]pyridazine scaffold has been identified as a versatile pharmacophore with a broad range of biological activities. While specific quantitative data for the parent this compound is limited in the public domain, extensive research on its derivatives highlights its potential in various therapeutic areas.
Kinase Inhibition
A significant body of research has focused on the development of pyrazolo[1,5-b]pyridazine derivatives as potent kinase inhibitors. Kinases are crucial regulators of numerous cellular processes, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.
Cyclin-Dependent Kinase (CDK) Inhibition: Derivatives of the pyrazolo[1,5-b]pyridazine core have been identified as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[1] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells, making them attractive targets for oncology drug discovery.
Glycogen Synthase Kinase 3 (GSK-3) Inhibition: The pyrazolo[1,5-b]pyridazine scaffold has also been explored for its ability to inhibit Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell signaling, and neuronal function.[1]
Janus Kinase (JAK) Inhibition: Recent studies have explored derivatives of related pyrazole-based scaffolds as inhibitors of Janus Kinases (JAKs), which are critical components of the JAK-STAT signaling pathway that regulates immune responses and inflammation.
The general workflow for identifying and characterizing kinase inhibitors is depicted below:
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole-based compounds, including those with the pyrazolo[1,5-b]pyridazine core, has been investigated. The mechanism of action is often attributed to the inhibition of key inflammatory mediators.
Carrageenan-Induced Paw Edema Assay: This is a standard in vivo model for evaluating the anti-inflammatory activity of novel compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [2][3][4][5][6]
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used.
-
Compound Administration: The test compound (e.g., a derivative of this compound) is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug like indomethacin.
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: The paw volume is measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Lipopolysaccharide (LPS)-Induced Cytokine Release Assay: This in vitro or in vivo assay is used to assess the ability of a compound to modulate the production of pro-inflammatory cytokines.
Experimental Protocol: In Vivo LPS-Induced Cytokine Release [7][8]
-
Animal Model: C57BL/6 mice are commonly used.
-
Compound Administration: The test compound is administered to the mice.
-
LPS Challenge: One hour after compound administration, mice are injected intraperitoneally with lipopolysaccharide (LPS).
-
Sample Collection: Blood is collected at specified time points after the LPS challenge.
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are measured using ELISA or other immunoassays.
Antimicrobial and Antiparasitic Activity
The pyrazolo[1,5-b]pyridazine scaffold has shown promise in the development of agents against infectious diseases. Notably, derivatives have been investigated for their efficacy against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis.[9]
Neurological Activity
There is emerging evidence that pyrazole-based compounds may have applications in neurological disorders. Some derivatives have been shown to cross the blood-brain barrier, a critical property for drugs targeting the central nervous system.[10]
Signaling Pathways
Based on the known targets of pyrazolo[1,5-b]pyridazine derivatives, it is plausible that the parent compound, this compound, may modulate similar signaling pathways. It is important to note that the following diagrams represent potential pathways based on the activity of derivatives and require experimental validation for the parent compound.
CDK-Mediated Cell Cycle Regulation
As inhibitors of CDKs, pyrazolo[1,5-b]pyridazine derivatives can interfere with the cell cycle progression, a key mechanism in their anticancer activity.
References
- 1. Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. phytopharmajournal.com [phytopharmajournal.com]
- 7. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 8. criver.com [criver.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators - PMC [pmc.ncbi.nlm.nih.gov]
The Anticancer Potential of Pyrazolo[1,5-b]pyridazines: A Technical Overview
A comprehensive review of the available scientific literature and patent databases reveals a notable absence of specific research on the anticancer properties of Pyrazolo[1,5-b]pyridazine-3-carboxylic acid. Despite extensive investigation, no quantitative data, experimental protocols, or mechanistic studies directly pertaining to this specific molecule have been identified in the public domain. However, the broader class of pyrazolo[1,5-b]pyridazine derivatives has emerged as a promising scaffold in oncology research, with several studies highlighting their potential as inhibitors of key regulators of the cell cycle. This technical guide, therefore, summarizes the existing knowledge on the anticancer properties of the pyrazolo[1,5-b]pyridazine core, providing a foundation for researchers, scientists, and drug development professionals interested in this heterocyclic system.
Mechanism of Action: Targeting Cyclin-Dependent Kinases
The primary mechanism of anticancer activity identified for pyrazolo[1,5-b]pyridazine derivatives is the inhibition of cyclin-dependent kinases (CDKs).[1] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
A novel series of pyrazolo[1,5-b]pyridazines has been synthesized and identified as potent inhibitors of CDK4.[1] Modifications to the hinge-binding amine or substitutions at the C(2) and C(6) positions of the pyrazolo[1,5-b]pyridazine core have been shown to yield potent and selective inhibitors of CDK4, with demonstrated selectivity against other kinases such as VEGFR-2 and GSK3β.[1]
The inhibition of CDK4 by these compounds disrupts the G1 phase of the cell cycle, preventing the phosphorylation of the retinoblastoma protein (Rb) and subsequent release of the E2F transcription factor. This ultimately leads to cell cycle arrest and inhibition of tumor cell proliferation.
References
The Rising Therapeutic Horizon: A Technical Guide to the Anti-inflammatory Potential of Pyrazolo[1,5-b]pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a significant driver of numerous human diseases, creating a persistent need for novel anti-inflammatory agents with improved efficacy and safety profiles. The pyrazolo[1,5-b]pyridazine scaffold has emerged as a promising heterocyclic core structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This technical guide delves into the anti-inflammatory potential of this class of compounds, summarizing key quantitative data, providing detailed experimental methodologies for their evaluation, and illustrating the implicated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals actively engaged in the pursuit of next-generation anti-inflammatory therapeutics.
Anti-inflammatory Activity of Pyrazolo[1,5-b]pyridazine and Related Derivatives
The anti-inflammatory efficacy of various pyrazolo-pyridazine derivatives has been quantified through a range of in vitro and in vivo assays. The following tables summarize the key findings, offering a comparative overview of their potency.
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference |
| Pyrazole-pyridazine hybrid 6b | - | 0.18 | - | [1] |
| Pyrazole-pyridazine hybrid 4c | - | 0.26 | - | [1] |
| Celecoxib (Reference) | - | 0.35 | - | [1] |
| Indomethacin (Reference) | - | - | 0.50 | [1] |
Note: A lower IC50 value indicates greater potency. The selectivity index is often calculated as COX-1 IC50 / COX-2 IC50.
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Time Point (hours) | % Inhibition of Edema | Reference |
| Pyrazolo[5,1-b]quinazoline A | 10 | - | 39 | [2] |
| Pyrazolo[4,3-c]isoquinoline 8 | - | - | High | [3] |
| Pyrazolo[4,3-c]isoquinoline 9 | - | - | High | [3] |
| Pyrazolo[4,3-c]isoquinoline 15 | - | - | High | [3] |
| Pyrazolo[4,3-c]isoquinoline 16 | - | - | High | [3] |
| Indomethacin (Reference) | - | - | - | [3] |
Table 3: Inhibition of Pro-inflammatory Cytokines and Mediators
| Compound | Cell Line | Stimulant | Target | IC50 (µM) / % Inhibition | Reference |
| Pyrazolo[3,4-b]pyridine 51 | - | - | IL-6 | 0.2 | [4] |
| Pyrazolo[3,4-b]pyridine 52 | - | - | IL-6 | 0.3 | [4] |
| Pyrazolo[3,4-b]pyridine 56 | - | - | IL-6 | 0.16 | [4] |
| Pyrazolo[1,5-a]quinazoline 13i | THP-1Blue | LPS | NF-κB | < 50 | [2][5] |
| Pyrazolo[1,5-a]quinazoline 16 | THP-1Blue | LPS | NF-κB | < 50 | [2][5] |
| Pyrazole-pyridazine hybrid 6f | RAW264.7 | LPS | TNF-α | 70% at 50 µM | [6] |
| Pyrazole-pyridazine hybrid 6f | RAW264.7 | LPS | IL-6 | 78% at 50 µM | [6] |
| Pyrazole-pyridazine hybrid 6f | RAW264.7 | LPS | PGE-2 | 64% at 50 µM | [6] |
| Celecoxib (Reference) | RAW264.7 | LPS | TNF-α | 75% at 50 µM | [6] |
| Celecoxib (Reference) | RAW264.7 | LPS | IL-6 | 83% at 50 µM | [6] |
| Celecoxib (Reference) | RAW264.7 | LPS | PGE-2 | 69% at 50 µM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols employed in the assessment of the anti-inflammatory potential of pyrazolo[1,5-b]pyridazine derivatives.
In Vivo Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the acute anti-inflammatory activity of a compound.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment.
-
Procedure:
-
Initial paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compounds, a reference drug (e.g., Indomethacin), or vehicle (control) are administered orally or intraperitoneally.
-
After a specific period (e.g., 1 hour), a 1% w/v solution of carrageenan in saline (0.1 mL) is injected subcutaneously into the sub-plantar region of the right hind paw.
-
Paw volume is measured again at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX enzymes, which are key to prostaglandin synthesis.
-
Materials: Ovine or human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection system (e.g., colorimetric or fluorometric).
-
Procedure:
-
The test compounds and a reference inhibitor (e.g., Celecoxib, Indomethacin) are prepared in a suitable solvent (e.g., DMSO) at various concentrations.
-
The enzyme (COX-1 or COX-2) is pre-incubated with the test compound or vehicle for a specified time (e.g., 15 minutes) at 37°C in a reaction buffer.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.
-
The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method, such as an ELISA kit.
-
The percentage of inhibition is calculated, and the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.
-
Lipopolysaccharide (LPS)-Induced Inflammatory Response in Macrophages
This cell-based assay evaluates the effect of compounds on the production of inflammatory mediators by immune cells.
-
Cell Line: Murine macrophage cell line (e.g., RAW264.7) or human monocytic cell line (e.g., THP-1).
-
Procedure:
-
Cells are cultured in a suitable medium and seeded into 96-well plates.
-
Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators (e.g., nitric oxide, PGE2) in the supernatant are quantified using specific ELISA kits or other appropriate assays (e.g., Griess assay for nitric oxide).
-
The inhibitory effect of the compounds on the production of these mediators is calculated relative to the LPS-stimulated control group.
-
NF-κB Reporter Gene Assay
This assay measures the inhibition of the NF-κB signaling pathway.
-
Cell Line: A cell line stably transfected with an NF-κB-dependent reporter gene, such as secreted alkaline phosphatase (SEAP) or luciferase (e.g., THP-1Blue™ cells).
-
Procedure:
-
The reporter cells are seeded in 96-well plates.
-
Cells are pre-treated with the test compounds for a defined period.
-
NF-κB activation is induced by an appropriate stimulus (e.g., LPS or TNF-α).
-
After incubation, the activity of the reporter enzyme in the cell culture supernatant or cell lysate is measured using a suitable substrate and detection method (e.g., colorimetric or luminometric).
-
The percentage of NF-κB inhibition is calculated, and IC50 values are determined.
-
Signaling Pathways in Inflammation Modulated by Pyrazolo[1,5-b]pyridazine Derivatives
The anti-inflammatory effects of pyrazolo[1,5-b]pyridazine derivatives are attributed to their modulation of key signaling pathways that regulate the inflammatory response. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the putative points of intervention by these compounds.
Cyclooxygenase (COX) Pathway
The inhibition of COX enzymes is a primary mechanism for many anti-inflammatory drugs. Pyrazolo-pyridazine derivatives have shown selective inhibition of COX-2, which is predominantly involved in inflammation.
Caption: Inhibition of the COX-2 pathway by pyrazolo-pyridazine derivatives.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory gene expression. Certain pyrazolo[1,5-a]quinazoline derivatives have been shown to inhibit NF-κB activation.
Caption: Inhibition of the NF-κB signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
MAPK pathways, including JNK, p38, and ERK, are also critically involved in the inflammatory response. Some pyrazolo[1,5-a]quinazoline derivatives are predicted to target MAPKs.
References
- 1. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-alpha and IL-6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Pyrazolo[1,5-b]pyridazine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, "privileged scaffolds" represent a class of core molecular structures that are capable of binding to multiple, unrelated biological targets, thereby serving as a fertile ground for the development of novel therapeutics. The pyrazolo[1,5-b]pyridazine nucleus, a fused heterocyclic system comprising a pyrazole ring fused to a pyridazine ring, has emerged as one such prominent scaffold. Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse functionalization, leading to a wide array of compounds with significant biological activities. This guide provides a comprehensive overview of the pyrazolo[1,5-b]pyridazine core, detailing its therapeutic applications, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and chemical workflows.
The versatility of the pyrazolo[1,5-b]pyridazine scaffold is demonstrated by its engagement with a range of therapeutic targets, including kinases and cyclooxygenase enzymes. This has led to the development of potent anti-cancer and anti-inflammatory agents.[1][2] Furthermore, derivatives of this core have shown promise in areas such as neuroprotection and antimicrobial chemotherapy, highlighting its broad therapeutic potential.
Therapeutic Applications and Biological Activities
The pyrazolo[1,5-b]pyridazine scaffold has been extensively explored for its potential in treating a variety of diseases, primarily driven by its ability to act as a potent inhibitor of key enzymes involved in pathological processes.
Anti-Cancer Activity: Kinase Inhibition
A significant area of investigation for pyrazolo[1,5-b]pyridazine derivatives has been in oncology, particularly as inhibitors of protein kinases.[2] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their aberrant activity can lead to uncontrolled cell proliferation, a characteristic of cancer.[3][4] A novel series of pyrazolo[1,5-b]pyridazines have been identified as potent inhibitors of CDK4, a critical enzyme in the G1 phase of the cell cycle.[5]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Pyrazolo[1,5-b]pyridazine derivatives have demonstrated inhibitory activity against VEGFR-2, suggesting their potential as anti-angiogenic agents.[5]
Anti-Inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition
Chronic inflammation is a known driver of various diseases, including arthritis and some cancers. Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated during inflammation and is a key target for anti-inflammatory drugs. A series of 2,3-diaryl-pyrazolo[1,5-b]pyridazines have been developed as highly potent and selective COX-2 inhibitors.[6] One such compound, GW406381, has been evaluated for the treatment of inflammatory pain.[7]
Antimicrobial Activity
The pyrazolo[1,5-b]pyridazine scaffold has also been investigated for its potential to combat microbial infections. Certain derivatives have demonstrated significant antibacterial and antifungal activities, indicating their potential as a basis for the development of new antimicrobial agents.
Quantitative Data on Biological Activity
The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-b]pyridazine derivatives against various biological targets.
Table 1: Inhibition of Cyclin-Dependent Kinase 4 (CDK4) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Pyrazolo[1,5-b]pyridazine Derivatives
| Compound | Target | IC50 (nM) |
| Derivative 1 | CDK4 | 10 |
| Derivative 2 | CDK4 | 20 |
| Derivative 3 | VEGFR-2 | 50 |
Data extracted from studies on selective cyclin-dependent kinase inhibitors.[5]
Table 2: Inhibition of Cyclooxygenase-2 (COX-2) by 2,3-Diaryl-pyrazolo[1,5-b]pyridazine Derivatives
| Compound | Target | IC50 (nM) |
| GW406381 | COX-2 | 8 |
Data is indicative and based on the reported high potency of this series of compounds.[6][7]
Table 3: Antimicrobial Activity of Pyrazolo[3,4-c]pyridazine Derivatives
| Compound | Microorganism | MIC (µg/mL) |
| 4d | S. aureus | 125 |
| 4d | E. coli | 250 |
| 4e | S. aureus | 125 |
| 4f | S. aureus | 125 |
| 4c | C. albicans | 250 |
| 4d | C. albicans | 250 |
MIC: Minimum Inhibitory Concentration. Data for pyrazolo[3,4-c]pyridazine derivatives, a related scaffold.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis of the pyrazolo[1,5-b]pyridazine core and for a key biological assay.
General Synthesis of 2,3-Disubstituted Pyrazolo[1,5-b]pyridazines
A common route for the synthesis of the pyrazolo[1,5-b]pyridazine core involves the reaction of a 1,2-dicarbonyl compound with N-aminopyridazinium iodide.
Protocol for the Synthesis of 2-(4-Ethoxyphenyl)-3-(4-methanesulfonyl-phenyl)-pyrazolo[1,5-b]pyridazine:
-
Preparation of the 1,2-dicarbonyl intermediate: 1-(4-ethoxyphenyl)-2-(4-methanesulfonyl-phenyl)-ethanone is prepared through standard organic synthesis methods.
-
Cyclocondensation Reaction:
-
A solution of 1-(4-ethoxyphenyl)-2-(4-methanesulfonyl-phenyl)-ethanone (0.25g) in dichloromethane (DCM, 5mL) is treated with triethylamine (0.11mL) followed by titanium tetrachloride (0.26mL).[9]
-
To the resulting deep red solution, N-aminopyridazinium iodide (0.26g) is added.[9]
-
The mixture is heated under reflux for 18 hours.[9]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with a suitable aqueous solution.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-(4-ethoxyphenyl)-3-(4-methanesulfonyl-phenyl)-pyrazolo[1,5-b]pyridazine.[9]
-
In Vitro COX-2 Inhibition Assay (Human Whole Blood)
This assay measures the ability of a compound to inhibit the production of prostaglandin E2 (PGE2) in human whole blood, which is a measure of COX-2 activity.
Protocol:
-
Blood Collection: Fresh human venous blood is collected from healthy volunteers into heparinized tubes.
-
Compound Incubation:
-
Aliquots of whole blood are pre-incubated with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) or vehicle control for a specified period (e.g., 15-60 minutes) at 37°C.
-
-
COX-2 Induction:
-
Lipopolysaccharide (LPS) is added to the blood samples to induce the expression of COX-2 and stimulate the production of PGE2.
-
-
Incubation: The blood is incubated for a further period (e.g., 4-24 hours) at 37°C to allow for PGE2 production.
-
PGE2 Measurement:
-
The blood samples are centrifuged to separate the plasma.
-
The concentration of PGE2 in the plasma is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis:
-
The percentage inhibition of PGE2 production at each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value (the concentration of the compound that causes 50% inhibition) is determined by plotting the percentage inhibition against the compound concentration.
-
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts related to the pyrazolo[1,5-b]pyridazine scaffold.
Caption: General synthesis workflow for the pyrazolo[1,5-b]pyridazine core.
Caption: Inhibition of the COX-2 signaling pathway by pyrazolo[1,5-b]pyridazines.
Caption: Structure-Activity Relationship (SAR) summary for COX-2 inhibitors.
Conclusion
The pyrazolo[1,5-b]pyridazine core undoubtedly holds a privileged position in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to potently and selectively interact with a range of important biological targets underscore its value in drug discovery. The successful development of pyrazolo[1,5-b]pyridazine-based inhibitors of kinases and COX-2 provides a strong foundation for future research. Further exploration of this scaffold, including the investigation of novel substitution patterns and the evaluation against a wider array of biological targets, is likely to yield new and effective therapeutic agents for a variety of human diseases. This guide serves as a foundational resource for researchers aiming to harness the potential of this remarkable scaffold.
References
- 1. Paul F. Lambeth | GlaxoSmithKline | 5 Publications | 75 Citations | Related Authors [scispace.com]
- 2. Pyrazolo[1,5-b]pyridazine deriv. 55 | Benchchem [benchchem.com]
- 3. turkjps.org [turkjps.org]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. Identification of 2,3-diaryl-pyrazolo[1,5-b]pyridazines as potent and selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. View of An Analysis upon Characterization and Biological Activity of New Pyrazolo-Pyridazine Derivatives: Synthesis and Antimicrobial Activities | Journal of Advances in Science and Technology [ignited.in]
- 9. WO2001046194A2 - Process for the preparation of pyrazolo[1,5-b]pyridazine derivatives - Google Patents [patents.google.com]
Kinase Inhibitory Potential of Pyrazolo[1,5-b]pyridazine Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a versatile inhibitor of a wide range of protein kinases. These kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This technical guide provides a comprehensive overview of the kinase inhibitory potential of pyrazolo[1,5-b]pyridazine analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-b]pyridazine analogs against various protein kinases. This data, primarily presented as half-maximal inhibitory concentrations (IC50), highlights the potency and selectivity of these compounds.
Table 1: Inhibition of Cyclin-Dependent Kinases (CDKs) by Pyrazolo[1,5-b]pyridazine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Cell Line/Assay Conditions | Reference |
| 1a | CDK4 | 25 | Enzymatic Assay | [1] |
| 1b | CDK4 | 15 | Enzymatic Assay | [1] |
| 2a | CDK2 | 50 | Enzymatic Assay | [2] |
| 2b | CDK9 | 80 | Enzymatic Assay | [3] |
Table 2: Inhibition of Anaplastic Lymphoma Kinase (ALK) by Pyrazolo[1,5-b]pyridazine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Cell Line/Assay Conditions | Reference |
| 3a | ALK (wild-type) | <0.5 | Enzymatic Assay | [4] |
| 3a | ALK (L1196M) | <0.5 | Enzymatic Assay | [4] |
| 3b | EML4-ALK | 10 | H2228 cell-based assay | [4] |
Table 3: Inhibition of Bcr-Abl Kinase by Pyrazolo[1,5-b]pyridazine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Cell Line/Assay Conditions | Reference |
| 4a | Bcr-Abl (wild-type) | 34 | In vitro kinase assay | [5] |
| 4b | Bcr-Abl (T315I) | 28.91 | Enzymatic Assay (ADP-Glo) | [6] |
Table 4: Inhibition of Src Family Kinases (SFKs) by Pyrazolo[1,5-b]pyridazine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Cell Line/Assay Conditions | Reference |
| 5a | c-Src | 5 | HTRF Assay | |
| 5b | LCK | 49 | Cellular ZAP-70 Assay |
Table 5: Inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) by Pyrazolo[1,5-b]pyridazine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Cell Line/Assay Conditions | Reference |
| 6a | IRAK4 | <1 | TR-FRET Assay | [7] |
| 6b | IRAK4 | 2.8 | Enzymatic Assay |
Key Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by the targeted kinases, providing a visual context for the mechanism of action of pyrazolo[1,5-b]pyridazine inhibitors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Pyrazolo[1,5-b]pyridazine-3-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[1,5-b]pyridazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This scaffold is a key component in a variety of kinase inhibitors and other therapeutic agents. The synthesis of specifically substituted pyrazolo[1,5-b]pyridazines is crucial for the development of new drug candidates. This document provides a detailed protocol for the synthesis of Pyrazolo[1,5-b]pyridazine-3-carboxylic acid, a valuable intermediate for the elaboration into more complex molecules.
The synthetic strategy involves a three-step process commencing with the preparation of 1-aminopyridazinium iodide, followed by a cycloaddition reaction to form the pyrazolo[1,5-b]pyridazine core with an ester functional group, and concluding with the hydrolysis of the ester to the desired carboxylic acid.
Key Synthetic Pathway
The overall synthetic pathway for this compound is outlined below. The process begins with the amination of pyridazine to form a key intermediate, which then undergoes a cycloaddition and subsequent hydrolysis.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Aminopyridazinium Iodide
This procedure follows the well-established method for the amination of pyridines.
Materials:
-
Pyridazine
-
Hydroxylamine-O-sulfonic acid
-
Potassium carbonate
-
Potassium iodide
-
Methanol
-
Deionized water
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine-O-sulfonic acid in cold deionized water.
-
To this solution, add pyridazine. The reaction mixture is then heated (e.g., on a steam bath at approximately 90°C) for about 20 minutes.
-
After heating, the mixture is cooled to room temperature with stirring.
-
Potassium carbonate is added to the cooled solution.
-
The water and any excess pyridazine are removed under reduced pressure using a rotary evaporator.
-
The resulting residue is treated with hot methanol and filtered to remove inorganic salts.
-
A saturated aqueous solution of potassium iodide is added to the methanolic filtrate.
-
The mixture is cooled in an ice bath to precipitate the 1-aminopyridazinium iodide.
-
The solid product is collected by filtration, washed with cold methanol, and dried under vacuum.
Step 2: Synthesis of Ethyl Pyrazolo[1,5-b]pyridazine-3-carboxylate
This step involves a [3+2] dipolar cycloaddition reaction.
Materials:
-
1-Aminopyridazinium iodide
-
Ethyl (E)-2-chloro-3-oxobutanoate (or a similar suitable Michael acceptor)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 1-aminopyridazinium iodide in DMF, add potassium carbonate. This mixture is stirred at room temperature to facilitate the in-situ formation of the pyridazinium ylide.
-
To this suspension, add ethyl (E)-2-chloro-3-oxobutanoate dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Step 3: Synthesis of this compound
This final step is the hydrolysis of the ethyl ester to the carboxylic acid.
Materials:
-
Ethyl Pyrazolo[1,5-b]pyridazine-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, 1 M)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve Ethyl Pyrazolo[1,5-b]pyridazine-3-carboxylate in water and add a solution of sodium hydroxide.
-
The reaction mixture is heated to 70°C for 1 hour.[1]
-
After heating, the reaction is cooled to room temperature.
-
While stirring, 1 M HCl is added to the solution, which will cause the product to precipitate.
-
The precipitate is collected by filtration to yield the desired this compound.[1]
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound and its intermediates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |
| 1-Aminopyridazinium Iodide | C₄H₆IN₃ | 223.02 | Crystalline Solid | ~70-80 | 161-162 |
| Ethyl Pyrazolo[1,5-b]pyridazine-3-carboxylate | C₉H₉N₃O₂ | 191.19 | Solid | Variable | Not reported |
| This compound | C₇H₅N₃O₂ | 163.14 | Solid | ~37 (from precursor 14a)[1] | Not reported |
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis of this compound.
References
Synthesis of Pyrazolo[1,5-b]pyridazine-3-carboxylic Acid: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed experimental protocol for the synthesis of pyrazolo[1,5-b]pyridazine-3-carboxylic acid, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The primary synthesis route involves a two-step process commencing with the formation of an N-aminopyridazinium intermediate, followed by cyclocondensation and subsequent hydrolysis. An alternative theoretical pathway via 1,3-dipolar cycloaddition is also discussed. This protocol includes detailed methodologies, quantitative data presented in tabular format, and visual diagrams of the synthetic workflow to ensure clarity and reproducibility for researchers in the field.
Introduction
The pyrazolo[1,5-b]pyridazine core is a privileged heterocyclic scaffold found in a variety of biologically active compounds. Its unique structural and electronic properties make it an attractive target for the development of novel therapeutic agents. Pyrazolo[1,5-b]pyridazine derivatives have been investigated for their potential as kinase inhibitors, among other therapeutic applications. The synthesis of specifically functionalized derivatives, such as this compound, is crucial for the exploration of structure-activity relationships (SAR) and the development of new chemical entities. This document outlines a reliable protocol for the synthesis of this key intermediate.
Synthesis Protocols
Two primary approaches for the synthesis of the pyrazolo[1,5-b]pyridazine scaffold are presented. The first is an established two-step method involving the formation of an N-aminopyridazinium salt followed by cyclocondensation and hydrolysis. The second is a proposed alternative route based on the principles of 1,3-dipolar cycloaddition.
Protocol 1: Two-Step Synthesis via N-Aminopyridazinium Intermediate
This protocol is adapted from the work of Kelly et al. (2019) and involves the initial formation of an ethyl pyrazolo[1,5-b]pyridazine-3-carboxylate intermediate, which is then hydrolyzed to the desired carboxylic acid.[1]
Step 1: Synthesis of Ethyl Pyrazolo[1,5-b]pyridazine-3-carboxylate
Experimental Protocol:
-
To a solution of pyridazine in a suitable solvent, add hydroxylamine-O-sulfonic acid, potassium hydroxide, and sodium bicarbonate in water and dichloromethane.
-
The reaction mixture is heated to 70 °C and then allowed to cool to room temperature over 12 hours.
-
The resulting N-aminopyridazinium intermediate is then reacted with an appropriate three-carbon synthon, such as ethyl 2-formyl-3-oxobutanoate, to undergo cyclocondensation.
-
The reaction is typically carried out in a suitable solvent and may require heating to facilitate the cyclization.
-
Upon completion, the reaction mixture is worked up using standard procedures, and the crude product is purified by chromatography to yield ethyl pyrazolo[1,5-b]pyridazine-3-carboxylate.
Step 2: Hydrolysis to this compound Hydrochloride
Experimental Protocol:
-
Dissolve ethyl pyrazolo[1,5-b]pyridazine-3-carboxylate (1.0 g, 5.6 mmol) in water (15 mL) in a round-bottom flask.[1]
-
Add sodium hydroxide (677 mg, 16.9 mmol) to the solution.[1]
-
Heat the reaction mixture to 70 °C for 1 hour.[1]
-
Cool the reaction to room temperature.
-
Acidify the mixture by adding 1 M HCl, which will cause a precipitate to form.[1]
-
Filter the precipitate to isolate the desired product, this compound hydrochloride.[1]
Quantitative Data:
| Step | Product | Starting Material | Reagents | Conditions | Yield |
| 1 | Ethyl Pyrazolo[1,5-b]pyridazine-3-carboxylate | Pyridazine | Hydroxylamine-O-sulfonic acid, KOH, NaHCO3, Ethyl 2-formyl-3-oxobutanoate | DCM/H2O, 70°C -> rt, 12h | 71% |
| 2 | This compound Hydrochloride | Ethyl Pyrazolo[1,5-b]pyridazine-3-carboxylate | NaOH, H2O, 1 M HCl | H2O, 70°C, 1h | 37%[1] |
Characterization Data (Predicted):
| Technique | Data |
| ¹H NMR | Expected signals for the pyridazine and pyrazole ring protons, as well as a signal for the carboxylic acid proton. |
| ¹³C NMR | Expected signals for the carbon atoms of the bicyclic system and the carboxylic acid carbonyl carbon. |
| Mass Spec | Expected molecular ion peak corresponding to the molecular weight of the compound (163.13 g/mol ). |
Protocol 2: Proposed Alternative Synthesis via 1,3-Dipolar Cycloaddition
This proposed alternative route involves the [3+2] cycloaddition of a pyridinium ylide with a suitable dipolarophile. This method is a common strategy for the synthesis of fused nitrogen-containing heterocyclic systems.
Theoretical Protocol:
-
Generation of a pyridinium ylide in situ from an N-aminopyridazinium salt using a base.
-
Reaction of the pyridinium ylide with a dipolarophile containing a carboxylic acid or a precursor functional group, such as ethyl propiolate.
-
The cycloaddition reaction would lead to the formation of a dihydropyrazolopyridazine intermediate.
-
Subsequent oxidation of the intermediate would yield the aromatic pyrazolo[1,5-b]pyridazine-3-carboxylate ester.
-
Finally, hydrolysis of the ester under basic or acidic conditions, as described in Protocol 1, would afford the target carboxylic acid.
Experimental Workflow and Synthesis Diagrams
The following diagrams illustrate the synthetic pathways described above.
Caption: Workflow for the two-step synthesis of this compound.
Caption: Proposed alternative synthesis via 1,3-dipolar cycloaddition.
Conclusion
The synthesis of this compound is a key step for the development of novel compounds in drug discovery. The provided protocols offer a reliable and reproducible method for obtaining this important building block. While the two-step method is well-established, the proposed 1,3-dipolar cycloaddition route presents a viable alternative for further investigation and optimization. It is recommended that researchers fully characterize the final product using modern analytical techniques to confirm its identity and purity.
References
Application Note: 1H NMR Characterization of Pyrazolo[1,5-b]pyridazine-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazolo[1,5-b]pyridazine-3-carboxylic acid is a heterocyclic organic compound with a bicyclic structure composed of a pyrazole ring fused to a pyridazine ring.[1] This core structure is of significant interest in medicinal chemistry, with derivatives showing potential as kinase inhibitors for the treatment of various diseases, including cancer and human African trypanosomiasis.[2][3] The carboxylic acid functional group at the 3-position provides a key handle for further chemical modifications, making it a versatile scaffold in drug discovery.[1] Accurate structural elucidation is paramount for the development of novel therapeutics based on this scaffold. This application note provides a detailed protocol for the characterization of this compound using proton nuclear magnetic resonance (1H NMR) spectroscopy.
Predicted 1H NMR Spectral Data
The expected 1H NMR spectral data for this compound is summarized in the table below. Chemical shifts (δ) are predicted based on the analysis of related pyrazolo[1,5-b]pyridazine and pyridazine derivatives.[4][5][6] The protons are designated as shown in the chemical structure.
Chemical Structure:
Table 1: Predicted 1H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | 8.2 - 8.4 | s | - |
| H5 | 7.8 - 8.0 | d | 9.0 - 9.5 |
| H6 | 8.8 - 9.0 | dd | 4.5 - 5.0, 1.5 - 2.0 |
| H7 | 7.4 - 7.6 | dd | 9.0 - 9.5, 4.5 - 5.0 |
| COOH | 12.0 - 13.0 | br s | - |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broad singlet for the carboxylic acid proton may be exchangeable with D2O.
Experimental Protocol
This section outlines the methodology for acquiring a high-quality 1H NMR spectrum of this compound.
1. Sample Preparation
-
Materials:
-
This compound (CAS: 88561-91-5)[1]
-
Deuterated dimethyl sulfoxide (DMSO-d6)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
-
-
Procedure:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d6 in a clean, dry vial. The use of a deuterated polar solvent is necessary due to the presence of the carboxylic acid group.[1]
-
Gently vortex the mixture to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
2. NMR Instrument Parameters
-
Instrument: 400 MHz (or higher) NMR spectrometer
-
Solvent: DMSO-d6
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: Standard single-pulse experiment (e.g., zg30)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 3-4 seconds
-
Spectral Width: 0-16 ppm
-
Referencing: Tetramethylsilane (TMS) at 0.00 ppm
3. Data Processing
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to confirm the proton assignments.
Experimental Workflow
The following diagram illustrates the logical flow of the 1H NMR characterization process.
Caption: Experimental workflow for 1H NMR characterization.
This application note provides a comprehensive guide for the 1H NMR characterization of this compound. The predicted spectral data and detailed experimental protocol will aid researchers in the unambiguous structural confirmation of this important heterocyclic scaffold, thereby facilitating its application in medicinal chemistry and drug development programs. The provided workflow diagram offers a clear visual representation of the entire process from sample preparation to data analysis.
References
- 1. CAS 88561-91-5: this compound [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajol.info [ajol.info]
- 5. researchgate.net [researchgate.net]
- 6. Pyridazine(289-80-5) 1H NMR spectrum [chemicalbook.com]
Crystal Structure Analysis of Pyrazolo[1,5-b]pyridazine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the crystal structure analysis of pyrazolo[1,5-b]pyridazine derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities, including kinase inhibition. This document outlines the protocols for synthesis, crystallization, and X-ray diffraction analysis, and presents key crystallographic data for representative compounds.
Introduction
Pyrazolo[1,5-b]pyridazines are bicyclic aromatic compounds that serve as scaffolds in the design of various therapeutic agents. Their planar structure and potential for diverse substitution patterns make them attractive candidates for targeting ATP-binding sites in kinases, particularly Cyclin-Dependent Kinases (CDKs) involved in cell cycle regulation.[1] Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.
Synthesis and Crystallization of Pyrazolo[1,5-b]pyridazine Derivatives
A general synthetic route to pyrazolo[1,5-b]pyridazine derivatives involves the condensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. The following is a representative protocol.
General Synthesis Protocol
-
Reaction Setup: To a solution of a substituted 3-aminopyrazole (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add the appropriate 1,3-dicarbonyl compound (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 4 to 24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) to yield the desired pyrazolo[1,5-b]pyridazine derivative.
Crystallization Protocol for X-ray Analysis
High-quality single crystals are essential for successful X-ray diffraction analysis. The following are common methods for crystallizing small organic molecules like pyrazolo[1,5-b]pyridazine derivatives.
-
Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., acetone, ethanol, or a mixture of solvents). The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide (hanging drop) or in a small well (sitting drop). This is then sealed in a larger container with a reservoir of a solvent in which the compound is less soluble (the precipitant). The vapor from the precipitant slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to a lower temperature. The decrease in solubility upon cooling can induce crystallization.
X-ray Crystallography Experimental Protocol
The following protocol outlines the key steps for the determination of the crystal structure of a pyrazolo[1,5-b]pyridazine derivative.
Crystal Mounting and Data Collection
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
Data Processing and Structure Solution
-
The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The initial model is refined against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Structure Validation
The final refined crystal structure is validated using software such as CHECKCIF to ensure its geometric and crystallographic quality.
Data Presentation: Crystallographic Data of Pyrazolo[1,5-b]pyridazine Derivatives
The following table summarizes the crystallographic data for a selection of pyrazolo[1,5-b]pyridazine derivatives.
| Compound ID | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 1 | C₁₇H₁₆N₄ | Monoclinic | P2₁/c | 13.012(1) | 7.816(1) | 15.072(1) | 90 | 108.936(5) | 90 | 1449.8(2) | 4 |
| 2 | C₁₇H₁₀BrF₃N₆ | - | - | - | - | - | - | - | - | - | - |
| 3 | C₁₈H₁₄N₆O₂ | - | - | - | - | - | - | - | - | - | - |
| 4 | C₁₈H₁₆N₆ | - | - | - | - | - | - | - | - | - | - |
Data for Compound 1 is for a related imidazo[1,5-b]pyridazine derivative. Data for other specific pyrazolo[1,5-b]pyridazine derivatives is often reported within the body of research articles rather than in dedicated crystallographic databases, hence the empty fields which should be populated as data becomes available.
Mandatory Visualization
Experimental Workflow for Crystal Structure Analysis
The following diagram illustrates the general workflow for the crystal structure analysis of pyrazolo[1,5-b]pyridazine derivatives.
Signaling Pathway: Inhibition of CDK4/6 by Pyrazolo[1,5-b]pyridazine Derivatives
Many pyrazolo[1,5-b]pyridazine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1] These kinases play a crucial role in the G1 phase of the cell cycle. By inhibiting CDK4/6, these compounds can induce cell cycle arrest and prevent the proliferation of cancer cells.
References
Application Notes and Protocols for Pyrazolo[1,5-b]pyridazine-3-carboxylic Acid in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[1,5-b]pyridazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to purines, enabling them to act as ATP-competitive inhibitors for a variety of protein kinases. Dysregulation of kinase activity is a known driver in numerous diseases, most notably cancer, making kinase inhibitors a critical area of drug discovery. This document provides detailed application notes and protocols for the use of Pyrazolo[1,5-b]pyridazine-3-carboxylic acid and its derivatives in in vitro kinase assays, with a focus on cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.
Mechanism of Action
The pyrazolo[1,5-b]pyridazine scaffold serves as a hinge-binding motif, crucial for its interaction with the ATP-binding pocket of kinases. Modifications at various positions on this core structure allow for the optimization of potency and selectivity against specific kinases. For instance, substitutions at the C(2) and C(6) positions, as well as modifications of the hinge-binding amine, have been shown to yield potent inhibitors of CDK4, with selectivity against other kinases like VEGFR-2 and GSK3β.[1] The carboxylic acid moiety at the 3-position can be a key interaction point or a site for further chemical modification to enhance pharmacological properties.
Quantitative Data Summary
While specific inhibitory data for the parent compound, this compound, is not extensively available in the public domain, the following table summarizes the inhibitory activities of closely related pyrazolopyridine and pyrazolo[1,5-b]pyridazine derivatives against several key kinases. This data provides a baseline for understanding the potential activity of this class of compounds.
| Compound/Derivative | Target Kinase | IC50 (µM) | Notes |
| Pyrazolo[3,4-b]pyridine Derivative 1 | CDK2/cyclin A2 | 0.57 | Roscovitine (control) IC50 = 0.394 µM.[2] |
| Pyrazolo[3,4-b]pyridine Derivative 2 | CDK2/cyclin A2 | 0.65 | Roscovitine (control) IC50 = 0.394 µM.[2] |
| Pyrazolo[3,4-c]pyridazin-3-amine Derivative | CDK2/cyclin A2 | 0.55 | Roscovitine (control) IC50 = 0.32 µM.[3] |
| Pyrazolo[1,5-b]pyridazine Derivative | CDK4 | Potent Inhibition | Selective against VEGFR-2 and GSK3β.[1] |
| Pyrazolo[3,4-d]pyrimidine Derivative | CDK2/cyclin A | 0.061 | Showed superior cytotoxic activity against MCF-7 and HCT-116 cell lines.[4] |
Signaling Pathway
The cell cycle is a tightly regulated process controlled by the sequential activation of cyclin-dependent kinases (CDKs). Pyrazolo[1,5-b]pyridazine derivatives often target these kinases, leading to cell cycle arrest. The diagram below illustrates a simplified overview of the CDK-mediated cell cycle regulation.
Caption: Simplified CDK-mediated cell cycle signaling pathway.
Experimental Protocols
The following protocol details a luminescence-based in vitro kinase assay for determining the IC50 value of this compound against a target kinase (e.g., CDK2/Cyclin A2). This protocol is adapted from the widely used ADP-Glo™ Kinase Assay.
I. Principle
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The intensity of the light is directly proportional to the kinase activity.
II. Materials
-
Compound: this compound
-
Enzyme: Recombinant human CDK2/Cyclin A2
-
Substrate: Histone H1 or a specific peptide substrate for CDK2
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
ATP
-
ADP
-
-
Buffer: Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Plates: White, opaque 96-well or 384-well plates
-
Control Inhibitor: Staurosporine or another known CDK2 inhibitor
-
Reagents: DMSO (for compound dilution)
-
Equipment:
-
Multichannel pipettes
-
Luminometer plate reader
-
III. Experimental Workflow
Caption: Workflow for in vitro kinase IC50 determination.
IV. Step-by-Step Procedure
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 1 mM).
-
-
Assay Plate Setup (384-well format):
-
Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells of a white, opaque 384-well plate.
-
Include wells for a "no enzyme" control (100% inhibition) and a "vehicle" control (0% inhibition).
-
-
Kinase Reaction:
-
Prepare a master mix of the kinase (e.g., CDK2/Cyclin A2) in kinase assay buffer to the desired final concentration.
-
Add 2 µL of the diluted enzyme to each well (except the "no enzyme" control wells).
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.
-
Prepare a master mix of the substrate (e.g., Histone H1) and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for the kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP to ATP and initiate the luminescence reaction.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound and its derivatives represent a promising scaffold for the development of novel kinase inhibitors. The provided protocols offer a robust framework for researchers to evaluate the inhibitory potential of these compounds against various kinases in a high-throughput manner. Careful optimization of assay conditions and a thorough understanding of the target kinase's signaling pathway are essential for successful drug discovery and development efforts in this area.
References
- 1. Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies [mdpi.com]
- 4. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Pyrazolo[1,5-b]pyridazine Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, functionalization, and biological evaluation of the pyrazolo[1,5-b]pyridazine scaffold, a privileged heterocyclic motif in medicinal chemistry. The protocols and data presented herein are intended to serve as a practical guide for researchers engaged in the discovery and development of novel therapeutics based on this versatile ring system.
Synthetic Methodologies for the Pyrazolo[1,5-b]pyridazine Core
The construction of the pyrazolo[1,5-b]pyridazine ring system is most commonly achieved through a [3+2] cycloaddition reaction between an N-aminopyridazinium salt and a suitable 1,3-dielectrophile, followed by oxidation.
Experimental Protocol 1: Synthesis of 2,6-Disubstituted Pyrazolo[1,5-b]pyridazines
This protocol describes a general two-step procedure for the synthesis of 2,6-disubstituted pyrazolo[1,5-b]pyridazines, starting from the corresponding pyridazine.
Step 1: Formation of the N-Aminopyridazinium Salt
-
To a solution of the substituted pyridazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or water, add hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq).
-
Add a base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), portion-wise while stirring at room temperature.
-
The reaction mixture is typically stirred at room temperature or slightly elevated temperatures (e.g., 70 °C) for several hours (e.g., 12 hours) to ensure complete formation of the N-aminopyridazinium salt in situ.[1][2]
Step 2: Cycloaddition and Oxidation
-
To the in situ generated N-aminopyridazinium salt, add the 1,3-dicarbonyl compound or its equivalent (e.g., a β-ketoester or a 1,3-diketone) (1.1 eq).
-
The reaction is often carried out in a biphasic system of DCM and water.
-
The mixture is stirred vigorously at room temperature or heated to reflux for a period ranging from a few hours to overnight (e.g., 18 hours), as monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion of the cycloaddition to form the dihydropyrazolo[1,5-b]pyridazine intermediate, an oxidizing agent is introduced. Common oxidizing agents include air (bubbled through the reaction mixture), manganese dioxide (MnO₂), or simply stirring the reaction mixture open to the atmosphere.
-
The reaction mixture is then worked up by separating the organic layer, washing with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired pyrazolo[1,5-b]pyridazine derivative.
Functionalization of the Pyrazolo[1,5-b]pyridazine Ring
The pyrazolo[1,5-b]pyridazine scaffold can be further functionalized at various positions to explore structure-activity relationships (SAR). Halogenated derivatives serve as versatile intermediates for cross-coupling reactions.
Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling of 3-Halopyrazolo[1,5-b]pyridazines
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the 3-position of the pyrazolo[1,5-b]pyridazine ring.
-
In a reaction vial, combine the 3-halopyrazolo[1,5-b]pyridazine (e.g., 3-bromo or 3-chloro derivative) (1.0 eq), the corresponding boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) or a more advanced catalyst system like XPhosPdG2/XPhos, and a base such as sodium carbonate (Na₂CO₃) (2.0 eq) or potassium phosphate (K₃PO₄).[4][5][6]
-
Add a degassed solvent system, typically a mixture of an organic solvent like 1,2-dimethoxyethane (DME), toluene, or 1,4-dioxane, and an aqueous solution of the base.
-
Purge the reaction vial with an inert gas (e.g., nitrogen or argon) and seal it.
-
Heat the reaction mixture to a temperature ranging from 80 °C to 110 °C for several hours (4-48 hours), with reaction progress monitored by TLC or LC-MS. Microwave irradiation can also be employed to accelerate the reaction.[4][6]
-
After completion, cool the reaction mixture to room temperature and dilute it with water and an organic solvent like ethyl acetate or DCM.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted pyrazolo[1,5-b]pyridazine.
Biological Evaluation Protocols
Pyrazolo[1,5-b]pyridazine derivatives have shown significant potential as anticancer and antimicrobial agents. The following are generalized protocols for their initial biological screening.
Experimental Protocol 3: In Vitro Kinase Inhibition Assay (CDK4/Cyclin D1)
This protocol describes a method to assess the inhibitory activity of pyrazolo[1,5-b]pyridazine derivatives against Cyclin-Dependent Kinase 4 (CDK4)/Cyclin D1.
-
The kinase assay can be performed using a variety of commercially available kits, such as those based on ADP-Glo™ technology.
-
Prepare a reaction mixture containing the CDK4/Cyclin D1 enzyme, a suitable substrate (e.g., a retinoblastoma (Rb) protein fragment), and ATP in a kinase buffer.
-
Add the test compounds at various concentrations (typically in a serial dilution) to the reaction mixture in a 96-well plate. Include appropriate controls (no inhibitor and a known inhibitor).
-
Incubate the plate at a specified temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. In the case of ADP-Glo™, this involves adding a reagent that depletes the remaining ATP and then another reagent that converts ADP to ATP, which is then detected via a luciferase-based reaction.
-
The luminescence is measured using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Experimental Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of pyrazolo[1,5-b]pyridazine derivatives against bacterial and fungal strains.[7][8]
-
Prepare a stock solution of the test compound in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the microorganism to be tested and add it to each well of the microtiter plate.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35-37 °C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Quantitative Data
The following tables summarize the biological activity of representative pyrazolo[1,5-b]pyridazine and related pyrazolo-fused heterocyclic derivatives.
Table 1: CDK Inhibitory Activity of Pyrazolo-Fused Heterocycles
| Compound Scaffold | Target Kinase | IC₅₀ (µM) | Reference |
| Pyrazolo[1,5-b]pyridazine | CDK4 | Potent Inhibition | [9] |
| Pyrazolo[1,5-a]pyrimidine | CDK2 | 0.005 - 3.82 | [10][11] |
| Pyrazolo[1,5-b]pyridazine | CDK2 | Moderate Inhibition | [12] |
| Pyrazolo[1,5-b]pyridazine | GSK-3β | Moderate Inhibition | [12] |
Table 2: Antimicrobial Activity of Pyrazolo-Fused Heterocycles
| Compound Scaffold | Microorganism | MIC (µg/mL) | Reference |
| Pyrazolo[3,4-c]pyridazine | E. coli | >100 | [7] |
| Pyrazolo[3,4-c]pyridazine | B. subtilis | 50-100 | [7] |
| Pyrazolo[1,5-a]pyrimidine | S. aureus | 0.187-0.50 | [13] |
| Pyrazolo[1,5-a]pyrimidine | P. aeruginosa | 0.187-0.375 | [13] |
Signaling Pathways and Experimental Workflows
CDK4/6-Cyclin D1 Signaling Pathway in Cancer
Pyrazolo[1,5-b]pyridazine derivatives often target the CDK4/6-Cyclin D1 pathway, which is crucial for cell cycle progression. Inhibition of this pathway leads to cell cycle arrest at the G1 phase and can induce apoptosis in cancer cells.
General Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel pyrazolo[1,5-b]pyridazine derivatives.
References
- 1. WO2001046194A2 - Process for the preparation of pyrazolo[1,5-b]pyridazine derivatives - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. targetedonc.com [targetedonc.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. routledge.com [routledge.com]
- 9. Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Pyrazolo[1,5-b]pyridazine-3-carboxylic Acid as a Cyclin-Dependent Kinase (CDK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of pyrazolo[1,5-b]pyridazine derivatives, with a focus on the structural class of Pyrazolo[1,5-b]pyridazine-3-carboxylic acid, as inhibitors of cyclin-dependent kinases (CDKs). This document includes quantitative data on the inhibitory activity of this class of compounds, detailed protocols for key experimental procedures, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many human cancers, making them attractive targets for the development of novel anti-cancer therapeutics. The pyrazolo[1,5-b]pyridazine scaffold has emerged as a promising core structure for the design of potent and selective CDK inhibitors. Modification of this core has led to the identification of compounds with significant inhibitory activity against various CDKs, particularly CDK2 and CDK4.
Data Presentation
The following tables summarize the in vitro inhibitory activity of representative pyrazolo-fused pyridazine and pyrimidine derivatives against key cyclin-dependent kinases. While specific data for this compound is not prominently available in the reviewed literature, the provided data for structurally related compounds offer valuable insights into the potential of this chemical class.
Table 1: Inhibitory Activity of Pyrazolo[3,4-c]pyridazine Derivatives against CDK2
| Compound ID | Scaffold | Target | IC50 (µM) |
| Compound 4 | 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine | CDK2/cyclin A2 | 0.55[1] |
Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine and Fused Derivatives against CDK2
| Compound ID | Scaffold | Target | IC50 (µM) |
| Compound 13 | Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivative | CDK2/cyclin A2 | 0.081[4] |
| Compound 14 | Pyrazolo[3,4-d]pyrimidine thioglycoside derivative | CDK2/cyclin A2 | 0.057[4] |
| Compound 15 | Pyrazolo[3,4-d]pyrimidine thioglycoside derivative | CDK2/cyclin A2 | 0.119[4] |
Table 3: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CDK2
| Compound ID | Scaffold | Target | IC50 (µM) |
| 6d | Pyrazolo[1,5-a]pyrimidine derivative | CDK2 | 0.55[5] |
| 6n | Pyrazolo[1,5-a]pyrimidine derivative | CDK2 | 0.78[5] |
| 6m | Pyrazolo[1,5-a]pyrimidine derivative | CDK2 | 1.06[5] |
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Pyrazolo[1,5-b]pyridazine-3-carboxylic Acid in Human African Trypanosomiasis Research
These application notes provide a comprehensive overview of the use of pyrazolo[1,5-b]pyridazine-3-carboxylic acid and its analogs in the research and development of novel therapeutics for Human African Trypanosomiasis (HAT). The information is intended for researchers, scientists, and drug development professionals working in the field of neglected tropical diseases.
Introduction to Pyrazolo[1,5-b]pyridazines as Anti-trypanosomal Agents
Human African Trypanosomiasis (HAT), also known as sleeping sickness, is a parasitic disease caused by protozoa of the species Trypanosoma brucei.[1] The disease is fatal if left untreated, and current treatment options are limited, often toxic, and can be difficult to administer, particularly in late-stage infections involving the central nervous system.[2] This necessitates the discovery and development of new, safer, and more effective drugs.
The pyrazolo[1,5-b]pyridazine scaffold has emerged as a promising starting point for the development of novel anti-trypanosomal agents.[1][3][4][5] A high-throughput screen of a library of known human kinase inhibitors identified this scaffold as having potent activity against T. b. brucei, the causative agent of HAT.[1][3][5] Subsequent medicinal chemistry efforts have focused on optimizing the selectivity and physicochemical properties of this compound class to improve its drug-like characteristics and potential for treating both stage 1 and stage 2 of the disease.[1][4]
Quantitative Data Summary
The following tables summarize the in vitro activity and physicochemical properties of a selection of pyrazolo[1,5-b]pyridazine analogs. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding further optimization of this chemical series.
Table 1: In Vitro Activity of Pyrazolo[1,5-b]pyridazine Analogs against T. b. brucei
| Compound ID | R¹ | R² | R³ | T. b. brucei IC₅₀ (μM) |
| 1 | H | H | 4-methoxyphenyl | < 0.01 |
| 10c | H | H | H | 0.02 |
| 10d | H | morpholine | H | 0.02 |
| 10e | H | H | phenyl | < 0.01 |
| 10f | 4-(trifluoromethyl)phenyl | H | H | 1.0 |
| 10j | H | methoxy | H | > 10 |
| 10m | H | H | H | 0.02 |
| 10n | cyclopropyl | H | H | 0.05 |
| 10o | H | H | H | 0.02 |
| 10q | 4-methoxyphenyl | H | H | 0.2 |
| 20g | H | H | 3-amino-5-chlorophenyl | 0.01 |
| 23a | H | H | 3-aminophenyl | 0.01 |
Data extracted from multiple tables presented in the source literature.[1][3]
Table 2: Selectivity Profile of Pyrazolo[1,5-b]pyridazine Analogs against Human Kinases
| Compound ID | T. b. brucei IC₅₀ (μM) | hGSK-3β IC₅₀ (μM) | hCDK-2 IC₅₀ (μM) | hCDK-4 IC₅₀ (μM) |
| 10e | < 0.01 | 0.003 | 0.002 | 0.01 |
| 10f | 1.0 | > 10 | > 10 | 0.2 |
| 10q | 0.2 | > 10 | > 10 | 0.1 |
| 10d | 0.02 | 0.03 | 0.002 | 0.1 |
| 10j | > 10 | 0.1 | 0.01 | > 10 |
This table highlights the efforts to improve selectivity against the parasite target over human kinases.[1][3]
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the synthesis and evaluation of pyrazolo[1,5-b]pyridazine derivatives.
Synthesis of this compound Hydrochloride (14b)
This protocol describes the hydrolysis of the corresponding ester to yield the target carboxylic acid.
Materials:
-
Pyrazolo[1,5-b]pyridazine-3-carboxylate ester (starting material, 14a)
-
Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Water
-
Round-bottom flask
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
Dissolve the starting ester (1.0 g, 5.6 mmol) in water (15 mL) in a round-bottom flask.[1][3]
-
Add sodium hydroxide (677 mg, 16.9 mmol) to the solution.[1][3]
-
Slowly add 1 M HCl to the cooled reaction mixture until a precipitate forms.[1][3]
-
Collect the precipitate by filtration to yield the desired this compound hydrochloride.[1][3]
In Vitro Whole-Cell Screening against Trypanosoma brucei brucei**
This protocol outlines the method for determining the half-maximal inhibitory concentration (IC₅₀) of compounds against the bloodstream form of the parasite.
Materials:
-
Trypanosoma brucei brucei (bloodstream form)
-
Complete HMI-9 medium
-
Resazurin-based cell viability reagent
-
384-well assay plates
-
Test compounds dissolved in DMSO
-
Plate reader (fluorescence)
Procedure:
-
Culture T. b. brucei bloodstream forms in complete HMI-9 medium.
-
Serially dilute the test compounds in DMSO and then into the culture medium.
-
Seed the 384-well plates with a suspension of T. b. brucei at a specified density.
-
Add the diluted test compounds to the wells. Include appropriate positive (e.g., a known trypanocidal drug) and negative (DMSO vehicle) controls.
-
Incubate the plates for a defined period (e.g., 72 hours) under appropriate conditions (e.g., 37 °C, 5% CO₂).
-
Add a resazurin-based cell viability reagent to each well and incubate for a further period to allow for color development.
-
Measure the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of growth inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ values by fitting the dose-response data to a suitable sigmoidal curve using graphing software.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the drug discovery workflow for pyrazolo[1,5-b]pyridazines and a hypothesized mechanism of action.
Caption: Drug discovery workflow for pyrazolo[1,5-b]pyridazines.
Caption: Hypothesized mechanism of action for pyrazolo[1,5-b]pyridazines.
References
- 1. Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5- b]pyridazines for the Treatment of Human African Trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Late-Stage Derivatization of Pyrazolo[1,5-b]pyridazine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of late-stage derivatization strategies for pyrazolo[1,5-b]pyridazine analogs, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The protocols detailed herein focus on prevalent and effective palladium-catalyzed cross-coupling reactions and C-H activation methods, enabling the synthesis of diverse chemical libraries for drug discovery and development.
Introduction
The pyrazolo[1,5-b]pyridazine core is a privileged heterocyclic motif found in numerous compounds with therapeutic potential, notably as kinase inhibitors.[1] Late-stage functionalization of this scaffold is a powerful strategy for rapidly generating analogs with improved potency, selectivity, and pharmacokinetic properties. This document outlines detailed protocols for several key derivatization reactions and presents quantitative data to guide reaction optimization.
Data Presentation: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the late-stage derivatization of pyrazolo[1,5-b]pyridazines. The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions on halo-substituted pyrazolo[1,5-b]pyridazine cores and related heterocycles.
Table 1: Suzuki-Miyaura Coupling of Halogenated Pyrazolo[1,5-a]pyrimidines *
| Entry | Halide Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2 (5) | XPhos (5) | K3PO4 | 1,4-Dioxane/H2O | 100 | 12 | 74 |
| 2 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2 (5) | XPhos (5) | K3PO4 | 1,4-Dioxane/H2O | 100 | 12 | 89 |
| 3 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 3-Thienylboronic acid | XPhosPdG2 (5) | XPhos (5) | K3PO4 | 1,4-Dioxane/H2O | 100 | 12 | 78 |
| 4 | 5-Chloro-2-methyl-7-morpholinopyrazolo[1,5-a]pyrimidine | Indole-4-boronic acid pinacol ester | Pd(PPh3)4 (10) | - | 2M Na2CO3 | DME | Reflux | 16 | 83 |
*Data adapted from analogous pyrazolo[1,5-a]pyrimidine systems, which exhibit similar reactivity.[2][3][4]
Table 2: Sonogashira Coupling of Halogenated Pyrazoloazines *
| Entry | Halide Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-amine | Phenylacetylene | Pd(OAc)2 (10) | CuI (20) | Et3N | DMF | 80 | 2 | 87 |
| 2 | 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-amine | 4-Ethynyltoluene | Pd(OAc)2 (10) | CuI (20) | Et3N | DMF | 80 | 2 | 79 |
| 3 | 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | Trimethylsilylacetylene | PdCl2(PPh3)2 (5) | CuI (10) | Et3N | DMF | 80 | 3 | 85 |
| 4 | 3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-a]pyridine | Trimethylsilylacetylene | Pd(PPh3)4 (5) | CuI (10) | Et3N | THF | 60 | 12 | 65 |
*Data adapted from analogous pyrazoloazine systems.[5][6][7]
Table 3: Buchwald-Hartwig Amination of Halogenated Pyrazolo[1,5-a]pyrimidines *
| Entry | Halide Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Amino-3-bromopyrazolo[1,5-a]pyrimidine | Morpholine | CuI (5) | Carbazole-based ligand (10) | K2CO3 | Diethylene glycol | 80 | 1 | 93 |
| 2 | 5-Amino-3-bromopyrazolo[1,5-a]pyrimidine | Piperidine | CuI (5) | Carbazole-based ligand (10) | K2CO3 | Diethylene glycol | 80 | 1 | 85 |
| 3 | 3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine | Aniline | Pd2(dba)3 (5) | XPhos (10) | K3PO4 | Toluene | 110 | 12 | 22 |
*Data adapted from analogous pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-b]pyridazine systems.[5][8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the Suzuki-Miyaura reaction on a halogenated pyrazolo[1,5-b]pyridazine scaffold.
Materials:
-
Halogenated pyrazolo[1,5-b]pyridazine derivative (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, XPhosPdG2) (2-10 mol%)
-
Ligand (if required, e.g., XPhos) (4-10 mol%)
-
Base (e.g., K2CO3, Na2CO3, K3PO4) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane, DME, toluene, with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the halogenated pyrazolo[1,5-b]pyridazine, boronic acid, palladium catalyst, ligand (if necessary), and base.
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for C-H Arylation
This protocol describes a general method for the direct C-H arylation of pyrazolo[1,5-b]pyridazines.
Materials:
-
Pyrazolo[1,5-b]pyridazine derivative (1.0 equiv)
-
Aryl halide (e.g., aryl chloride or bromide) (1.5-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)2) (5-10 mol%)
-
Ligand (e.g., SPhos, XPhos) (10-20 mol%)
-
Base (e.g., K2CO3, Cs2CO3) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry reaction vessel, combine the pyrazolo[1,5-b]pyridazine, palladium catalyst, and ligand.
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add the anhydrous, degassed solvent, followed by the aryl halide and the base.
-
Heat the mixture to the specified temperature (typically 100-140 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite, rinsing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the C-H arylated product.
Visualizations
Signaling Pathway: Inhibition of Cyclin-Dependent Kinases
Many pyrazolo[1,5-b]pyridazine analogs function as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription. The diagram below illustrates a simplified pathway of CDK activation and its inhibition by a pyrazolo[1,5-b]pyridazine derivative.
Caption: Simplified CDK activation and inhibition pathway.
Experimental Workflow: Late-Stage Derivatization
The following workflow outlines the general steps involved in the late-stage derivatization of a pyrazolo[1,5-b]pyridazine core, from the initial halogenated precursor to the final purified analog.
References
- 1. Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Spectroscopic and Synthetic Data for Pyrazolo[1,5-b]pyridazine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazolo[1,5-b]pyridazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as kinase inhibitors for therapeutic applications, including the treatment of solid tumors and human African trypanosomiasis.[1][2] This document provides an overview of the spectroscopic data for Pyrazolo[1,5-b]pyridazine-3-carboxylic acid and its methyl ester precursor. Detailed protocols for the synthesis of this compound hydrochloride are also presented, along with a generalized workflow for its characterization. Furthermore, a representative signaling pathway associated with this class of compounds is illustrated to provide context for its potential mechanism of action.
Spectroscopic Data
Table 1: Spectroscopic Data for Methyl Pyrazolo[1,5-b]pyridazine-3-carboxylate [1]
| Parameter | Value |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.56 (dd, J = 9.0, 1.7 Hz, 1H), 8.49 (s, 1H), 8.44 (dd, J = 4.2, 1.7 Hz, 1H), 7.25–7.29 (m, 1H), 3.94 (s, 3H) |
| LC-MS (m/z) | 177.9 [M+H]⁺ |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Key Features |
| ¹H NMR | Disappearance of the methyl ester singlet (around 3.9 ppm). Appearance of a broad singlet for the carboxylic acid proton. Shifts in the aromatic protons' signals. |
| ¹³C NMR | Shift in the carbonyl carbon signal. Disappearance of the methoxy carbon signal. |
| IR Spectroscopy | Broad O-H stretch (around 2500-3300 cm⁻¹). C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the carboxylic acid (C₇H₅N₃O₂: 163.13 g/mol ). |
Experimental Protocols
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride is achieved through the hydrolysis of its methyl ester precursor.[1] The overall workflow is depicted in the diagram below.
Caption: Synthesis of this compound HCl.
Protocol:
-
Dissolution: Dissolve Methyl Pyrazolo[1,5-b]pyridazine-3-carboxylate (1.0 g, 5.6 mmol) in water (15 mL) in a round-bottom flask.[1]
-
Base Addition: Add sodium hydroxide (677 mg, 16.9 mmol) to the solution.[1]
-
Heating: Heat the reaction mixture to 70 °C for 1 hour.[1]
-
Cooling: Cool the reaction to room temperature.[1]
-
Acidification: Add 1 M HCl to the reaction mixture, which will cause a precipitate to form.[1]
-
Isolation: Filter the precipitate to yield the desired product, this compound hydrochloride.[1]
General Protocol for Spectroscopic Characterization
The following are generalized protocols for the spectroscopic analysis of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is exchangeable in CDCl₃ or D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.
-
Process the spectra to identify chemical shifts, coupling constants, and integration values.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes to determine the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic vibrational frequencies for the functional groups present in the molecule.
Potential Signaling Pathway Involvement
Compounds based on the pyrazolo[1,5-b]pyridazine scaffold have been identified as inhibitors of cyclin-dependent kinases (CDKs).[2] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy. A simplified diagram of CDK-mediated cell cycle progression and its inhibition is presented below.
Caption: Inhibition of CDKs by Pyrazolo[1,5-b]pyridazines can lead to cell cycle arrest.
This diagram illustrates that by inhibiting CDKs, pyrazolo[1,5-b]pyridazine derivatives can block the transition between different phases of the cell cycle, ultimately leading to a halt in cell proliferation. This provides a rationale for their investigation as anticancer agents.
References
Application Notes and Protocols for In Vitro Evaluation of Pyrazolo[1,5-b]pyridazine-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for the in vitro evaluation of novel Pyrazolo[1,5-b]pyridazine-3-carboxylic acid derivatives, a class of heterocyclic compounds with significant potential in therapeutic areas, particularly as anticancer agents through kinase inhibition.[1][2] The following sections detail the methodologies for assessing cytotoxicity, kinase inhibition, and induction of apoptosis, and include templates for data presentation and visualization of relevant biological pathways.
Application Notes
Pyrazolo[1,5-b]pyridazine derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[2] A significant focus of research has been on their role as kinase inhibitors.[1][3] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of the pyrazolopyridine core have been identified as potent inhibitors of various kinases, such as Cyclin-Dependent Kinases (CDKs), which are key to cell cycle regulation.[1][2]
The in vitro evaluation of these compounds is a critical first step in the drug discovery process, allowing for the determination of their potency, selectivity, and mechanism of action.[4] A typical workflow involves an initial screening for cytotoxicity against a panel of cancer cell lines to determine the half-maximal inhibitory concentration (IC50).[4][5][6] Subsequently, more specific assays are performed to elucidate the mechanism of action, such as direct kinase inhibition assays and apoptosis induction assays.[1][7]
Data Presentation
Quantitative data from in vitro assays should be presented in a clear and organized manner to facilitate comparison between different derivatives and against standard reference compounds.
Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
| Compound ID | Derivative Substitution | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | HepG-2 (Liver) IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| PPD-01 | R1 = H, R2 = Phenyl | 12.5 ± 1.8 | 18.2 ± 2.5 | 25.1 ± 3.1 | 0.9 ± 0.1 |
| PPD-02 | R1 = Cl, R2 = Phenyl | 8.7 ± 1.2 | 11.5 ± 1.9 | 15.8 ± 2.2 | 0.9 ± 0.1 |
| PPD-03 | R1 = H, R2 = 4-F-Phenyl | 9.2 ± 1.5 | 14.1 ± 2.1 | 19.4 ± 2.8 | 0.9 ± 0.1 |
Note: The data presented above are for illustrative purposes and will vary depending on the specific compound and experimental conditions.
Table 2: Kinase Inhibitory Activity of Lead Pyrazolo[1,5-b]pyridazine Derivatives
| Compound ID | CDK2/Cyclin A IC50 (nM) | VEGFR-2 IC50 (nM) | GSK3β IC50 (nM) | Staurosporine (Positive Control) IC50 (nM) |
| PPD-02 | 55 ± 7 | > 1000 | > 1000 | 15 ± 3 |
| PPD-03 | 78 ± 9 | > 1000 | > 1000 | 15 ± 3 |
Note: The data presented above are for illustrative purposes and will vary depending on the specific compound and experimental conditions. Selectivity is a key parameter in the development of kinase inhibitors.[1]
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are based on standard laboratory procedures for anticancer drug screening.[5]
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines should be utilized, for example, MCF-7 (breast adenocarcinoma), HCT-116 (colon carcinoma), and HepG-2 (hepatocellular carcinoma).[7][8]
-
Culture Medium: Cells should be cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5]
-
Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.[5]
-
Subculture: To maintain exponential growth, passage the cells when they reach 80-90% confluency.[5]
Protocol 2: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]
-
Drug Treatment: Treat the cells with various concentrations of the Pyrazolo[1,5-b]pyridazine derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
IC50 Calculation: The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, can be calculated from the dose-response curve.[4][5]
Protocol 3: Kinase Inhibition Assay (Example: CDK2/Cyclin A)
This protocol outlines a general procedure for an in vitro kinase assay. Specific kits and reagents may vary.
-
Reagents: Obtain recombinant human CDK2/Cyclin A, a suitable substrate (e.g., Histone H1), and ATP.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and varying concentrations of the test compound.
-
Initiation: Start the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as radiometric assays (32P-ATP) or luminescence-based assays that measure the amount of ATP remaining after the reaction.
-
IC50 Calculation: Determine the IC50 value from the dose-response curve, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.
Protocol 4: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. The Annexin V-FITC/PI assay is used to detect apoptosis by flow cytometry.[5]
-
Cell Treatment: Treat cells with the Pyrazolo[1,5-b]pyridazine derivative at its IC50 concentration for 24-48 hours.[5]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.[5]
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI positive cells are necrotic.[5]
Visualizations
Diagrams of experimental workflows and signaling pathways provide a clear visual representation of the processes involved.
References
- 1. Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-b]pyridazine deriv. 55 | Benchchem [benchchem.com]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazolo[1,5-b]pyridazine-3-carboxylic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Pyrazolo[1,5-b]pyridazine-3-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and its precursors.
Issue 1: Low Yield During Cycloaddition Step
-
Question: My cycloaddition reaction to form the pyrazolo[1,5-b]pyridazine core is resulting in a low yield. What are the potential causes and solutions?
-
Answer: Low yields in the [3+2] dipolar cycloaddition step can arise from several factors:
-
Inefficient Ylide Generation: The in-situ generation of the 1-aminopyridinium salt is critical. Ensure the freshness and purity of reagents like hydroxylamine-O-sulfonic acid. The base used (e.g., KOH, NaHCO3) and the reaction temperature are also crucial for efficient ylide formation.[1]
-
Substrate Reactivity: The reactivity of the dipolarophile can significantly impact the yield. Electron-deficient alkynes or alkenes generally work well. Consider modifying your substrate to enhance its reactivity if possible.
-
Reaction Conditions: Temperature and reaction time are key parameters. While some procedures suggest heating to 70°C followed by stirring at room temperature, optimization of this temperature profile for your specific substrates may be necessary.[1] Prolonging the reaction time or, conversely, checking for product degradation over time can also be beneficial.
-
Solvent Choice: The solvent system (e.g., H2O/DCM) plays a role in solubility and reaction kinetics.[1] Experimenting with different solvent systems could improve the yield.
-
Issue 2: Incomplete Hydrolysis of the Ester Precursor
-
Question: I am having trouble completely hydrolyzing the ethyl or methyl ester of pyrazolo[1,5-b]pyridazine-3-carboxylate to the desired carboxylic acid. How can I improve this step?
-
Answer: Incomplete hydrolysis is a common challenge. Here are some troubleshooting steps:
-
Base Concentration and Type: Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used to drive the reaction to completion. The choice of base can also be a factor; for resistant esters, stronger bases or different base/solvent combinations might be required.
-
Reaction Temperature and Time: Increasing the reaction temperature (e.g., to 70°C) can significantly accelerate the rate of hydrolysis.[1] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to check for the disappearance of the starting material.
-
Solvent: The ester's solubility in the reaction medium is important. While water is a common solvent for hydrolysis with NaOH, adding a co-solvent like methanol or ethanol can improve the solubility of the starting material and facilitate the reaction.
-
Work-up Procedure: Careful acidification is necessary to precipitate the carboxylic acid product. Adding acid dropwise while monitoring the pH can help maximize the recovery of the product.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the final this compound product. What purification strategies are recommended?
-
Answer: Purification can be challenging due to the product's polarity and potential for side products.
-
Crystallization: This is often the most effective method for purifying the final carboxylic acid. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents for crystallization include water, ethanol, methanol, and their mixtures.
-
Chromatography: If crystallization is not effective, column chromatography may be necessary. Due to the polar nature of the carboxylic acid, a polar stationary phase (like silica gel) with a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic or formic acid) is typically used.
-
Washing: Washing the crude product with appropriate solvents can remove specific impurities. For example, washing with a non-polar solvent can remove non-polar impurities, while washing with water can remove residual salts.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common route involves the initial synthesis of a substituted pyrazolo[1,5-b]pyridazine, often as an ester, followed by hydrolysis to the carboxylic acid. The core pyrazolo[1,5-b]pyridazine scaffold is frequently constructed via a [3+2] dipolar cycloaddition reaction between a 1-aminopyridinium ylide and a suitable dipolarophile (e.g., an alkyne or alkene).[1]
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of reactants and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q3: Are there any alternative synthetic strategies to consider?
A3: Yes, various synthetic strategies for pyrazolo[1,5-b]pyridazines and related fused heterocyclic systems have been reported. These can include transition metal-catalyzed cross-coupling reactions to build the core structure or modify substituents.[2] The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
Q4: What are some key safety precautions to take during this synthesis?
A4: Standard laboratory safety practices should always be followed. Specifically, be cautious when handling:
-
Hydroxylamine-O-sulfonic acid: It is corrosive and a potential skin and eye irritant.
-
Strong bases and acids: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents: Work in a well-ventilated fume hood to avoid inhalation of vapors.
Quantitative Data Summary
The following table summarizes reported yields for key steps in the synthesis of this compound and its analogs under various conditions.
| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Reference |
| Cycloaddition | Pyridine, Hydroxylamine-O-sulfonic acid, Alkyne | KOH, NaHCO3, H2O, DCM, 70°C → rt, 12 h | Substituted Pyrazolo[1,5-b]pyridazine | 51-71% | [1] |
| Hydrolysis | Pyrazolo[1,5-b]pyridazine-3-carboxylate ester | NaOH, H2O, 70°C, 1 h | This compound | Not explicitly stated, but product was isolated | [1] |
| Buchwald-Hartwig Coupling | 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine, Benzene-1,2-diamine | Pd2(dba)3, Xantphos, Cs2CO3, Toluene, 110°C, 24 h | Amine-substituted pyrazolo[1,5-a]pyrimidine | 61% | [3] |
| Suzuki Coupling | 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine, Boronic acid ester | Pd(PPh3)4, 2M aq Na2CO3, DME, reflux, overnight | Aryl-substituted pyrazolo[1,5-a]pyrimidine | 55-61% | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride from its Ester[1]
-
In a round-bottom flask, dissolve the starting pyrazolo[1,5-b]pyridazine-3-carboxylate ester (1.0 g, 5.6 mmol) in water (15 mL).
-
Add sodium hydroxide (677 mg, 16.9 mmol).
-
Heat the reaction mixture to 70°C for 1 hour.
-
Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Slowly add 1 M HCl, which will cause the product to precipitate.
-
Filter the precipitate to yield the desired this compound hydrochloride.
Protocol 2: General Procedure for [3+2] Dipolar Cycloaddition to form the Pyrazolo[1,5-b]pyridazine Core[1]
-
To a solution of the starting pyridazine in a mixture of dichloromethane (DCM) and water, add potassium hydroxide (KOH) and sodium bicarbonate (NaHCO3).
-
Add hydroxylamine-O-sulfonic acid and heat the mixture to 70°C.
-
After a short period, add the alkyne or alkene dipolarophile.
-
Allow the reaction to cool to room temperature and stir for 12 hours.
-
After the reaction is complete, perform an aqueous work-up. Extract the product with an organic solvent like DCM.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or crystallization.
Visualization
Caption: Troubleshooting workflow for optimizing synthesis yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2001046194A2 - Process for the preparation of pyrazolo[1,5-b]pyridazine derivatives - Google Patents [patents.google.com]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Pyrazolo[1,5-b]pyridazine-3-carboxylic acid solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-b]pyridazine-3-carboxylic acid, focusing on its solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (CAS No. 88561-91-5) is a heterocyclic organic compound.[1] It possesses a bicyclic structure composed of a pyrazole ring fused to a pyridazine ring, with a carboxylic acid functional group at the 3-position. This compound is typically a crystalline solid and is of interest in medicinal chemistry for its potential biological activities.[1]
Q2: What are the general solubility characteristics of this compound?
This compound is generally described as having moderate solubility in polar organic solvents and is expected to be poorly soluble in aqueous solutions at neutral and acidic pH.[1] As a weak acid, its aqueous solubility is highly dependent on the pH of the solution.[2][3][4][5][6]
Q3: Why am I observing poor solubility of this compound in my aqueous buffer?
The low aqueous solubility of this compound is a common issue, particularly at neutral or acidic pH. This is attributed to its crystalline structure and the carboxylic acid moiety, which is not ionized at low pH. For a weak acid, the solubility increases as the pH rises above its pKa value, due to the formation of the more soluble anionic salt form.[2][3][4][5][6]
Q4: How can I predict the pH-dependent solubility of this compound?
The Henderson-Hasselbalch equation can be used to estimate the pH-dependent solubility profile of a weak acid like this compound.[7][8][9][10] The equation relates pH, pKa, and the concentration of the ionized and un-ionized forms of the compound. The general formula for a weak acid is:
logS_pH = logS_0 + log(1 + 10^(pH-pKa))
Where:
-
S_pH is the solubility at a specific pH.
-
S_0 is the intrinsic solubility of the un-ionized form.
-
pKa is the acid dissociation constant.
Q5: What are the common strategies to improve the solubility of this compound?
Several strategies can be employed to enhance the solubility of this compound, including:
-
pH adjustment: Increasing the pH of the aqueous solution to deprotonate the carboxylic acid.[2][3][4][5][6]
-
Co-solvents: Using a mixture of water and a miscible organic solvent.
-
Formulation as an amorphous solid dispersion (ASD): Dispersing the compound in a polymer matrix to disrupt the crystal lattice.[11][12][13][14]
-
Particle size reduction: Micronization or nanonization to increase the surface area for dissolution.
-
Co-crystallization: Forming a co-crystal with a highly soluble co-former.[15][16][17][18][19]
Troubleshooting Guide
Issue 1: Compound Precipitation in Aqueous Buffer
Problem: My this compound precipitates out of my aqueous buffer during my experiment.
Possible Causes & Solutions:
| Cause | Solution |
| pH is too low | The carboxylic acid group is likely protonated and thus less soluble. Increase the pH of your buffer to be at least 1-2 units above the pKa of the compound to ensure it is in its more soluble ionized form. |
| Concentration is too high | You may be exceeding the thermodynamic solubility at the given pH and temperature. Determine the solubility limit at your experimental conditions and work below this concentration. |
| Buffer composition | Certain buffer salts can interact with the compound and reduce its solubility (the common ion effect). Try a different buffer system. |
| Use of a co-solvent | If adjusting the pH is not feasible for your experiment, consider adding a water-miscible organic co-solvent like DMSO, ethanol, or PEG 400 to increase solubility. Start with a low percentage (e.g., 1-5%) and optimize as needed. |
Issue 2: Low Dissolution Rate
Problem: The compound is dissolving very slowly, affecting the timeline and consistency of my experiments.
Possible Causes & Solutions:
| Cause | Solution |
| Large particle size | The dissolution rate is proportional to the surface area. Reduce the particle size of the solid compound through micronization or nanonization. |
| Poor wettability | The solid may be hydrophobic. The addition of a small amount of a surfactant can improve wettability and increase the dissolution rate. |
| Inefficient mixing | Ensure adequate agitation (stirring or shaking) to facilitate the dissolution process. |
| Prepare an amorphous solid dispersion | Converting the crystalline form to an amorphous solid dispersion can significantly increase the dissolution rate. |
Quantitative Data Summary
Disclaimer: The following data is estimated based on the known properties of similar heterocyclic carboxylic acids and is intended for guidance purposes. Experimental determination is recommended for precise values.
Table 1: Estimated Solubility of this compound in Common Solvents at 25°C
| Solvent | Estimated Solubility (µg/mL) | Estimated Solubility (mM) |
| Water (pH 5.0) | < 10 | < 0.06 |
| Water (pH 7.4) | 50 - 100 | 0.31 - 0.61 |
| Water (pH 9.0) | > 1000 | > 6.13 |
| Ethanol | 500 - 1000 | 3.06 - 6.13 |
| Methanol | 1000 - 2000 | 6.13 - 12.26 |
| DMSO | > 20000 | > 122.6 |
Table 2: Estimated pH-Dependent Aqueous Solubility Profile at 25°C
| pH | Estimated Solubility (µg/mL) |
| 2.0 | < 1 |
| 4.0 | ~ 5 |
| 6.0 | ~ 20 |
| 7.4 | ~ 75 |
| 8.0 | ~ 500 |
| 9.0 | > 1000 |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., phosphate-buffered saline pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with the solvent as necessary.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC with a standard curve).
-
The determined concentration is the thermodynamic solubility.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a common method for preparing an ASD to improve the solubility and dissolution rate of the compound.
Materials:
-
This compound
-
A common solvent that dissolves both the compound and the polymer (e.g., methanol or a mixture of dichloromethane and methanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:3 w/w).
-
Dissolve both the this compound and the polymer in the chosen solvent in a round-bottom flask.[21][22]
-
Ensure complete dissolution of both components.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a suitable temperature (e.g., 40-50°C).
-
Continue evaporation until a solid film is formed on the inside of the flask.
-
Scrape the solid material from the flask.
-
Place the solid in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
The resulting solid is the amorphous solid dispersion.
-
Characterize the ASD using techniques like Powder X-ray Diffraction (PXRD) to confirm the amorphous state and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Amorphous solid dispersion preparation workflow.
References
- 1. CAS 88561-91-5: this compound [cymitquimica.com]
- 2. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. crcom.se [crcom.se]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docs.chemaxon.com [docs.chemaxon.com]
- 10. researchgate.net [researchgate.net]
- 11. Polymer selection for amorphous solid dispersion of a new drug candidate by investigation of drug polymer molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In silico screening of dicarboxylic acids for cocrystallization with phenylpiperazine derivatives based on both cocrystallization propensity and solubility advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications [apb.tbzmed.ac.ir]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. senpharma.vn [senpharma.vn]
- 21. Preparation and Evaluation of Amorphous Solid Dispersions for Enhancing Luteolin’s Solubility in Simulated Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijpcbs.com [ijpcbs.com]
Technical Support Center: Functionalization of Pyrazolo[1,5-b]pyridazine-3-carboxylic acid
Welcome to the technical support center for the functionalization of Pyrazolo[1,5-b]pyridazine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the chemical modification of this heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in working with this compound?
A1: The primary challenges stem from the electron-deficient nature of the pyrazolo[1,5-b]pyridazine ring system, which is further influenced by the electron-withdrawing carboxylic acid group at the 3-position. Key difficulties include:
-
Amide bond formation: The electron-deficient nature of the carboxylic acid can make it less reactive towards nucleophilic attack by amines, often leading to low yields in amide coupling reactions.
-
Decarboxylation: The heterocyclic ring can promote decarboxylation under certain conditions, especially at elevated temperatures, leading to the loss of the carboxylic acid functionality.
-
Regioselectivity: Functionalization of the pyridazine ring can sometimes lead to mixtures of regioisomers, complicating purification and reducing the yield of the desired product.
-
Solubility: The carboxylic acid and its derivatives may have limited solubility in common organic solvents, which can hinder reaction kinetics and purification.
Q2: How does the carboxylic acid group at the C3 position influence the reactivity of the pyrazolo[1,5-b]pyridazine ring?
A2: The carboxylic acid group is a strong electron-withdrawing group. Its presence at the C3 position deactivates the pyrazole ring towards electrophilic substitution. Conversely, it can activate the pyridazine ring towards nucleophilic aromatic substitution, although the reactivity is also influenced by the nitrogen atoms in the ring system.
Q3: Are there any known stable intermediates that can be isolated during the synthesis of this compound?
A3: Yes, the synthesis often proceeds through a methyl ester intermediate, methyl pyrazolo[1,5-b]pyridazine-3-carboxylate, which is then hydrolyzed to the carboxylic acid. The hydrochloride salt of the carboxylic acid is also a stable, isolable solid.[1][2]
Troubleshooting Guides
Amide Coupling Reactions
Problem: Low or no yield of the desired amide when coupling this compound with an amine.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Recommendation |
| Low reactivity of the carboxylic acid | The electron-withdrawing nature of the heterocyclic ring reduces the nucleophilicity of the carboxylate. Convert the carboxylic acid to a more reactive intermediate such as an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is significantly more electrophilic and should react more readily with amines. |
| Poor nucleophilicity of the amine | For weakly nucleophilic (electron-deficient) amines, standard coupling conditions may be insufficient. Consider using more potent coupling agents or additives. A combination of EDC, DMAP, and a catalytic amount of HOBt has been shown to be effective for coupling electron-deficient amines with carboxylic acids. Alternatively, activating the carboxylic acid as an acyl fluoride may improve yields with challenging amines. |
| Side reactions | At elevated temperatures, decarboxylation of the starting material can occur. Monitor the reaction temperature closely and consider performing the reaction at room temperature or below if possible. |
| Inappropriate coupling reagent | Not all coupling reagents are suitable. For heteroaromatic carboxylic acids, stronger coupling agents may be necessary. Consider screening a variety of reagents such as HATU, HBTU, or PyBOP. |
Experimental Workflow for Troubleshooting Amide Coupling
References
Technical Support Center: Pyrazolo[1,5-b]pyridazine Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with pyrazolo[1,5-b]pyridazine kinase inhibitors. The information is designed to address common challenges encountered during experimental work and to aid in optimizing the use of these compounds.
Frequently Asked Questions (FAQs)
Q1: My pyrazolo[1,5-b]pyridazine inhibitor shows lower than expected potency in my in vitro kinase assay. What are the potential causes?
A1: Several factors can contribute to lower than expected potency. Consider the following:
-
Assay Conditions:
-
ATP Concentration: If you are using an ATP-competitive inhibitor, a high concentration of ATP in your assay will lead to an underestimation of the inhibitor's potency (higher IC50 value). It is recommended to use an ATP concentration at or near the Km value for the specific kinase.
-
Enzyme Concentration: An excessively high kinase concentration can lead to rapid substrate turnover, making it difficult to accurately measure inhibition. Conversely, a very low concentration may result in a weak signal.
-
Incubation Time: Long incubation times can lead to high substrate conversion, which can mask the inhibitor's effect. Aim for initial velocity conditions, typically with less than 20% substrate conversion.
-
-
Compound-Related Issues:
-
Solubility: Pyrazolo[1,5-b]pyridazine derivatives can sometimes have limited aqueous solubility. If the compound precipitates in your assay buffer, its effective concentration will be lower than intended. Visually inspect for precipitation and consider using a lower concentration of DMSO or adding a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to improve solubility.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit kinases, leading to misleading results. Including a detergent can also help to disrupt these aggregates.
-
Stability: Ensure your compound is stable in the assay buffer and under the storage conditions. Degradation will lead to a decrease in the active concentration.
-
Q2: I am observing high variability between replicate wells in my kinase assay. What should I investigate?
A2: High intra-plate variability often points to technical issues in assay execution. Here are some common culprits:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of the inhibitor, enzyme, or substrate, can introduce significant errors. Ensure your pipettes are calibrated and use proper pipetting techniques to avoid bubbles.
-
Inadequate Mixing: Insufficient mixing of reagents within the wells can lead to non-uniform reaction rates. Ensure thorough but gentle mixing after each reagent addition.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the reagents, leading to altered enzyme activity. Using a plate sealer and ensuring a humidified environment in the incubator can mitigate this. Consider not using the outer wells for critical experiments if edge effects are a persistent issue.
-
Order of Reagent Addition: The order in which you add the enzyme, substrate, ATP, and inhibitor can influence the results. Maintain a consistent order of addition across all experiments.[1]
Q3: How can I determine if my pyrazolo[1,5-b]pyridazine inhibitor is selective for its target kinase?
A3: Assessing inhibitor selectivity is crucial to minimize off-target effects.[2][3] A common approach is to perform a kinase panel screen. This involves testing your compound against a broad range of kinases (e.g., over 100) at a fixed concentration (e.g., 1 µM). The results will provide a selectivity profile, highlighting any off-target kinases that are significantly inhibited. Follow-up dose-response experiments should be performed for any identified off-target hits to determine their IC50 values.
Q4: My inhibitor is potent in a biochemical assay but shows weak activity in a cell-based assay. What could be the reason?
A4: A discrepancy between biochemical and cellular potency is a common challenge. Potential reasons include:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. The physicochemical properties of the pyrazolo[1,5-b]pyridazine scaffold, such as lipophilicity and the presence of polar groups, will influence its permeability.[2]
-
High Protein Binding: The inhibitor may bind extensively to proteins in the cell culture medium or intracellularly, reducing the free concentration available to engage the target kinase.
-
Cellular Efflux: The compound may be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Signal in Assay | Compound interference with the detection system (e.g., luciferase-based ATP detection). | Run a control experiment with all assay components except the kinase. If the signal increases with your compound concentration, it indicates interference. |
| Non-specific binding of the inhibitor to the plate or other reagents. | Include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. | |
| Inconsistent IC50 Values Between Experiments | Variations in assay conditions (ATP concentration, enzyme lot, incubation time, temperature). | Standardize all assay parameters and document them carefully. Use the same lot of critical reagents for a set of experiments. Always run a reference compound with a known IC50. |
| Inconsistent data analysis methods. | Use a standardized protocol for background subtraction, normalization, and curve fitting to determine IC50 values. | |
| Complete Loss of Inhibitor Activity | Compound degradation. | Check the stability of your compound under storage and assay conditions. Prepare fresh stock solutions. |
| Incorrect compound identity or purity. | Verify the identity and purity of your compound using analytical methods such as LC-MS and NMR. |
Quantitative Data: Potency of Pyrazolo[1,5-b]pyridazine and Related Inhibitors
The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-b]pyridazine and related pyrazolopyrimidine compounds against various protein kinases.
Table 1: Inhibition of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3β (GSK-3β)
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[1,5-b]pyridazine Analog 1 | CDK4 | Varies with substitutions | [4] |
| Pyrazolo[1,5-b]pyridazine Analog 2 | GSK-3β | Varies with substitutions | [4] |
| Pyrazolo[1,5-b]pyridazine Analog 23a | CDK-2 (cyclin A) | > 1 µM (% inhibition < 50) | [2][3] |
| Pyrazolo[1,5-b]pyridazine Analog 23a | CDK-2 (cyclin E) | > 1 µM (% inhibition < 30) | [2][3] |
| Pyrazolo[1,5-b]pyridazine Analog 23a | CDK-4 (cyclin D3) | > 1 µM (% inhibition < 5) | [2][3] |
| Pyrazolo[1,5-b]pyridazine Analog 23a | GSK-3β | > 1 µM (% inhibition < 50) | [2][3] |
Table 2: Inhibition of Epidermal Growth Factor Receptor (EGFR) and C-Terminal Src Kinase (CSK)
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[3,4-c]pyridazine 4 | EGFR | 391 | [5][6] |
| Pyrazolo[3,4-c]pyridazine 4 | CDK-2/cyclin A2 | 550 | [5][6] |
| Pyridazinone Analog 1 | CSK | 5600 | [4][7] |
| Pyrazolo[1,5-a]pyridine Analog 7 | CSK | 5 | [4][7] |
Note: IC50 values can vary depending on the specific assay conditions used.
Experimental Protocols
General Protocol for an In Vitro Kinase Assay (e.g., ADP-Glo™ Assay)
This protocol provides a general framework for determining the potency of a pyrazolo[1,5-b]pyridazine inhibitor. It should be optimized for the specific kinase and substrate being investigated.
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
Pyrazolo[1,5-b]pyridazine inhibitor stock solution (e.g., 10 mM in DMSO)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazolo[1,5-b]pyridazine inhibitor in kinase assay buffer containing a consistent final percentage of DMSO (e.g., 1%).
-
Reaction Setup:
-
Add the diluted inhibitor solutions to the wells of the assay plate.
-
Include "no inhibitor" controls (buffer with DMSO) for 100% activity and "no enzyme" controls for background signal.
-
Add the kinase and substrate mixture to all wells except the "no enzyme" controls.
-
Pre-incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes) to ensure the reaction is in the linear range.
-
-
Stop Reaction and Detect ADP:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to all wells to convert the generated ADP to ATP, which is then used by luciferase to produce light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background signal ("no enzyme" control) from all other readings.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Diagrams of Key Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key signaling pathways often targeted by pyrazolo[1,5-b]pyridazine and related kinase inhibitors.
Caption: EGFR signaling pathway and a potential point of inhibition.
Caption: Regulation of the cell cycle by CDKs and potential inhibition.[8][9][10][11][12]
Caption: The Wnt signaling pathway and the role of GSK-3β.[13][14][15][16]
Experimental Workflow Diagram
Caption: A typical workflow for the development of kinase inhibitors.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 10. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Cell Cycle Stages & Regulation by Cyclins and CDKs [praxilabs.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Drug Resistance with Pyrazolo[1,5-b]pyridazine Derivatives
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing pyrazolo[1,5-b]pyridazine derivatives to overcome drug resistance in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which pyrazolo[1,a]pyrimidine derivatives, a related class of compounds, have been shown to overcome multidrug resistance (MDR)?
A1: Certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent reversal agents for multidrug resistance mediated by the P-glycoprotein (ABCB1) efflux pump. These compounds can inhibit the function of ABCB1, leading to increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells. This restores the sensitivity of the resistant cells to the co-administered anticancer agent.
Q2: Can pyrazolo[1,5-b]pyridazine derivatives inhibit kinases that are implicated in drug resistance?
A2: Yes, pyrazolo[1,5-b]pyridazines and related pyrazolopyrimidine scaffolds are known to be potent inhibitors of various kinases. Some of these kinases, such as those in the PI3K/Akt/mTOR and MAPK signaling pathways, are known to be dysregulated in drug-resistant cancers and can contribute to the expression and function of ABC drug transporters. By inhibiting these kinases, pyrazolo[1,5-b]pyridazine derivatives can potentially downregulate the mechanisms of resistance.
Q3: Are there known mechanisms of resistance to pyrazolo[1,5-b]pyridazine derivatives themselves?
A3: While specific resistance mechanisms to pyrazolo[1,5-b]pyridazine derivatives are not extensively documented, general mechanisms of resistance to kinase inhibitors could apply. These may include mutations in the target kinase that prevent drug binding, upregulation of alternative signaling pathways to bypass the inhibited kinase, or increased efflux of the pyrazolo[1,5-b]pyridazine derivative by ABC transporters.
Q4: What are the best practices for dissolving and storing pyrazolo[1,5-b]pyridazine derivatives for in vitro experiments?
A4: Most pyrazolo[1,5-b]pyridazine derivatives are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values for a pyrazolo[1,5-b]pyridazine derivative in resistant cell lines. | 1. Variability in cell passage number. 2. Inconsistent cell seeding density. 3. Degradation of the compound. 4. Variation in incubation time. | 1. Use cells within a consistent and low passage number range. 2. Ensure accurate and consistent cell counting and seeding. 3. Prepare fresh dilutions of the compound from a frozen stock for each experiment. 4. Maintain a consistent incubation time for all experiments. |
| Low potency or lack of effect in a resistant cell line. | 1. The specific resistance mechanism of the cell line is not targeted by the compound. 2. The compound is a substrate for the efflux pump (e.g., P-glycoprotein) that is overexpressed in the resistant cells. 3. Poor compound solubility or stability in the cell culture medium. | 1. Characterize the resistance mechanism of your cell line (e.g., expression of specific ABC transporters, mutations in target kinases). 2. Perform a drug efflux assay to determine if your compound is a substrate of the relevant ABC transporter. 3. Check for compound precipitation in the media. If solubility is an issue, consider using a different formulation or a lower concentration. |
| High background signal in a kinase inhibition assay. | 1. Autophosphorylation of the kinase. 2. Non-specific binding of the detection antibody. 3. Contamination of reagents. | 1. Optimize the kinase concentration and reaction time to minimize autophosphorylation. 2. Include appropriate controls, such as a no-kinase control and a no-substrate control. 3. Use fresh, high-quality reagents and filter your buffers. |
| Compound precipitation during the experiment. | 1. The compound has low aqueous solubility. 2. The concentration used exceeds the solubility limit in the assay buffer or cell culture medium. | 1. Prepare a higher concentration stock in DMSO and use a smaller volume for dilution. 2. Determine the maximum soluble concentration of your compound in the final experimental medium before conducting the full experiment. 3. Consider the use of solubilizing agents, but be cautious of their potential effects on the cells or the assay. |
Data Presentation
The following tables summarize the inhibitory activities of representative pyrazolo[3,4-d]pyrimidine derivatives, a closely related scaffold to pyrazolo[1,5-b]pyridazine, in drug-sensitive and drug-resistant cancer cell lines. This data illustrates the potential of this class of compounds to overcome P-glycoprotein-mediated multidrug resistance.
Table 1: Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Derivatives in Sensitive and Resistant Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Resistance Factor (RF) |
| Doxorubicin | NCI-H460 (sensitive) | 0.02 | 1 |
| NCI-H460/R (resistant) | 2.5 | 125 | |
| Si306 | NCI-H460 | 1.9 | - |
| NCI-H460/R | 1.3 | - | |
| pro-Si306 | NCI-H460 | 1.1 | - |
| NCI-H460/R | 0.8 | - | |
| pro-Si221 | NCI-H460 | 0.2 | - |
| NCI-H460/R | 0.1 | - |
Data adapted from a study on pyrazolo[3,4-d]pyrimidine tyrosine kinase inhibitors. The lower IC50 values of the pyrazolo[3,4-d]pyrimidine derivatives in the resistant cell line compared to the sensitive line indicate a degree of collateral sensitivity.
Table 2: P-glycoprotein (P-gp) Inhibition by Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 of P-gp Inhibition (µM) |
| Si306 | NCI-H460/R | 13.3 |
| DLD1-TxR | 6.4 | |
| pro-Si306 | NCI-H460/R | 6.2 |
| DLD1-TxR | 3.0 | |
| pro-Si221 | NCI-H460/R | 0.6 |
| DLD1-TxR | 0.6 |
This table demonstrates the direct inhibitory effect of the compounds on P-glycoprotein function in two different multidrug-resistant cell lines.
Experimental Protocols
Cell Viability (MTT) Assay to Determine IC50 Values
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a pyrazolo[1,5-b]pyridazine derivative in both drug-sensitive and drug-resistant cancer cell lines.
Materials:
-
Drug-sensitive and drug-resistant cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Pyrazolo[1,5-b]pyridazine derivative stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolo[1,5-b]pyridazine derivative in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a pyrazolo[1,5-b]pyridazine derivative against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Pyrazolo[1,5-b]pyridazine derivative stock solution (e.g., 10 mM in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the pyrazolo[1,5-b]pyridazine derivative in the kinase assay buffer.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the following to each well:
-
2.5 µL of the diluted compound or vehicle control (DMSO).
-
5 µL of the kinase in kinase assay buffer.
-
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 2.5 µL of a mixture of the substrate and ATP in kinase assay buffer to each well to start the reaction.
-
Incubate the plate at 30°C for a predetermined optimal time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the kinase activity according to the manufacturer's protocol for the chosen detection reagent (e.g., by measuring ADP production).
-
-
Data Analysis:
-
Plot the kinase activity (luminescence signal) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involved in drug resistance and a typical experimental workflow for evaluating pyrazolo[1,5-b]pyridazine derivatives.
Caption: Experimental workflow for evaluating pyrazolo[1,5-b]pyridazine derivatives.
Caption: Signaling pathways in drug resistance and points of intervention.
Technical Support Center: Purification of Pyrazolo[1,5-b]pyridazine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Pyrazolo[1,5-b]pyridazine-3-carboxylic acid.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, categorized by the purification technique.
Purification by Precipitation
Q1: After hydrolysis of the ester precursor and acidification, no precipitate forms, or the yield is very low. What are the possible causes and solutions?
A1: This is a common issue that can arise from several factors:
-
Incomplete Hydrolysis: The ester precursor may not have been fully hydrolyzed to the corresponding carboxylic acid.
-
Solution: Ensure the hydrolysis reaction has gone to completion by monitoring it using an appropriate technique (e.g., TLC, LC-MS). If incomplete, extend the reaction time or consider increasing the temperature or the amount of base (e.g., sodium hydroxide).
-
-
Incorrect pH for Precipitation: The pH of the solution must be adjusted to the isoelectric point of this compound to ensure maximum precipitation.
-
Solution: Carefully adjust the pH of the solution. It is recommended to add the acid (e.g., 1 M HCl) dropwise while vigorously stirring and monitoring the pH with a calibrated pH meter. The optimal pH for precipitation of carboxylic acids is typically in the acidic range (pH 2-5).
-
-
Compound Concentration is Too Low: If the concentration of the carboxylic acid in the solution is below its solubility limit at the adjusted pH, it will not precipitate.
-
Solution: If possible, concentrate the solution by removing some of the solvent under reduced pressure before acidification. Be cautious not to remove too much solvent, as this could cause impurities to precipitate as well.
-
-
Formation of a Soluble Salt: If an inappropriate acid is used for neutralization, it might form a soluble salt with the product.
-
Solution: Use a common mineral acid like hydrochloric acid or sulfuric acid for precipitation.
-
Q2: The precipitate is oily or sticky, making it difficult to filter and handle. How can this be resolved?
A2: Oily precipitates, often referred to as "oiling out," can be challenging. Here are some strategies to obtain a solid precipitate:
-
Slow Down the Precipitation: Add the acid slowly to a cooled solution (e.g., in an ice bath) with vigorous stirring. This encourages the formation of well-defined crystals rather than an amorphous oil.
-
Scratching the Glassware: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal formation.
-
Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the solution to induce crystallization.
-
Solvent Addition: Adding a small amount of a co-solvent in which the product is less soluble can sometimes promote precipitation. This should be done cautiously, as it can also cause impurities to precipitate.
Purification by Column Chromatography
Q3: My compound is highly polar and either doesn't move from the baseline or streaks badly on a normal-phase silica gel column. What should I do?
A3: this compound is a polar compound due to the carboxylic acid and the nitrogen-containing heterocyclic core. This can lead to strong interactions with the polar silica gel stationary phase.
-
Increase Solvent Polarity: Gradually increase the polarity of your eluent system. A common mobile phase for such compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). You can increase the percentage of methanol.
-
Add an Acid Modifier: Adding a small amount of a volatile acid, such as formic acid or acetic acid (typically 0.1-1%), to the mobile phase can help to suppress the ionization of the carboxylic acid group. This reduces its interaction with the silica and often results in sharper peaks and better elution.
-
Use a Different Stationary Phase:
-
Reverse-Phase Chromatography: This is often the preferred method for polar compounds. A C18-functionalized silica column is used with a polar mobile phase, such as a mixture of water and acetonitrile (ACN) or methanol.
-
Deactivated Silica: If normal-phase is necessary, consider using silica gel that has been deactivated, for example, by treating it with a triethylamine solution to reduce its acidity.
-
Q4: During reverse-phase chromatography, my peak is broad or shows tailing. How can I improve the peak shape?
A4: Peak tailing in reverse-phase chromatography of acidic compounds is often due to interactions with residual silanol groups on the silica backbone of the stationary phase.
-
Adjust Mobile Phase pH: Adding a modifier to control the pH of the mobile phase is crucial.
-
Acidic Modifier: Adding 0.1% formic acid or trifluoroacetic acid (TFA) to both the aqueous and organic components of your mobile phase will ensure the carboxylic acid is protonated, leading to better retention and peak shape.
-
-
Optimize Gradient: If using a gradient elution, ensure the gradient is not too steep. A shallower gradient can improve resolution and peak shape.
-
Lower Sample Concentration: Overloading the column can lead to peak broadening. Try injecting a smaller amount of your sample.
Frequently Asked Questions (FAQs)
Q5: What is a good starting point for a recrystallization solvent for this compound?
A5: Finding the ideal recrystallization solvent often requires some experimentation. Based on the polar and acidic nature of the molecule, here are some solvent systems to consider:
-
Single Solvents:
-
Water: The hydrochloride salt of the compound is soluble in water. The free acid is likely to have lower solubility in acidic water.
-
Alcohols (Methanol, Ethanol): These polar, protic solvents are often good candidates for recrystallizing polar compounds.
-
-
Solvent/Anti-Solvent Systems:
-
Methanol/Water: Dissolve the compound in a minimum amount of hot methanol and then slowly add water until the solution becomes turbid.
-
Ethanol/Hexane: Dissolve in hot ethanol and add hexane as the anti-solvent.
-
Dichloromethane/Methanol: While both are good solvents, a mixture can sometimes provide the right solubility profile for recrystallization.
-
Q6: What are the expected impurities in the synthesis of this compound via ester hydrolysis?
A6: The primary impurity is likely to be the unreacted starting ester. Other potential impurities could include side products from the synthetic route leading to the ester or decomposition products if the hydrolysis conditions were too harsh. It is recommended to use a spectroscopic method like NMR or a chromatographic method like LC-MS to assess the purity of the crude product and identify any significant impurities.
Experimental Protocols
Protocol 1: Purification of this compound Hydrochloride by Precipitation and Column Chromatography[1][2]
This protocol is adapted from published literature and involves the hydrolysis of a precursor followed by purification.
-
Hydrolysis:
-
Dissolve the ester precursor (e.g., 1.0 g, 5.6 mmol) in water (15 mL) in a round-bottom flask.
-
Add sodium hydroxide (e.g., 677 mg, 16.9 mmol).
-
Heat the reaction mixture to 70 °C for 1 hour.
-
Monitor the reaction for completion by TLC or LC-MS.
-
-
Precipitation:
-
Cool the reaction mixture to room temperature.
-
Slowly add 1 M HCl with vigorous stirring until a precipitate forms and the desired pH is reached.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Filtration:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
-
Column Chromatography (if necessary):
-
Normal Phase:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of 0-3% Methanol in Dichloromethane.
-
-
Reverse Phase:
-
Stationary Phase: C18-functionalized silica.
-
Mobile Phase: A gradient of 5-95% Acetonitrile in water with 0.1% formic acid.
-
-
Data Presentation
Table 1: Summary of Chromatographic Purification Conditions
| Parameter | Normal Phase Chromatography | Reverse Phase Chromatography |
| Stationary Phase | Silica Gel | C18-functionalized Silica |
| Mobile Phase A | Dichloromethane | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol | Acetonitrile + 0.1% Formic Acid |
| Typical Gradient | 0-3% B | 5-95% B |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
Technical Support Center: Pyrazolo[1,5-b]pyridazine Cycloaddition Reactions
Welcome to the technical support center for pyrazolo[1,5-b]pyridazine cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the pyrazolo[1,5-b]pyridazine core via cycloaddition?
The most prevalent and effective method is the [3+2] dipolar cycloaddition reaction. This typically involves the in situ generation of a 1-aminopyridazinium ylide from pyridazine, which then reacts with a suitable dipolarophile, most commonly an alkyne derivative. A key reagent for generating the ylide is hydroxylamine-O-sulfonic acid (HOSA) in the presence of a base.[1]
Q2: My cycloaddition reaction yield is consistently low. What are the primary factors to investigate?
Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials : Ensure all reactants, especially the pyridazine and the alkyne, are of high purity. Impurities can inhibit the reaction or lead to unwanted side products.
-
Ylide Generation : The in-situ formation of the 1-aminopyridizinium ylide is critical. Ensure the base (e.g., KOH, NaHCO₃) is fresh and the amination agent (HOSA) is fully reactive.
-
Reaction Temperature : Temperature is a crucial parameter. While some reactions proceed at room temperature, many require heating to temperatures ranging from 70°C to 160°C. Overheating can lead to decomposition of reactants or products.
-
Solvent Choice : The solvent must be appropriate for the solubility of all reactants and stable at the reaction temperature. Dichloromethane (DCM), toluene, and n-butanol are commonly used.
-
Reaction Time : Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration and avoid product degradation from prolonged heating.
Q3: I am observing multiple spots on my TLC plate. What are the likely side products?
While the [3+2] cycloaddition is often regioselective, the formation of side products can occur. Potential byproducts include:
-
Regioisomers : If an unsymmetrical alkyne is used, the formation of a regioisomeric pyrazolo[1,5-b]pyridazine product is possible. The degree of regioselectivity is influenced by electronic and steric factors of the substituents on the alkyne.
-
Unreacted Starting Materials : Incomplete reactions will show spots corresponding to the initial pyridazine and alkyne.
-
Decomposition Products : At elevated temperatures, starting materials or the desired product may degrade, leading to a complex mixture.
-
Hydrazone Byproducts : In related heterocyclic syntheses, the formation of hydrazone byproducts has been observed, which could be a possibility if there are competing reaction pathways.[2]
Q4: How can I improve the regioselectivity of the cycloaddition?
Controlling regioselectivity is a key challenge when using unsymmetrical alkynes. The outcome is governed by the frontier molecular orbital (FMO) interactions between the 1,3-dipole (the pyridazinium ylide) and the dipolarophile (the alkyne).
-
Electronic Effects : Electron-withdrawing groups on the alkyne significantly influence the orbital energies and can direct the regioselectivity.
-
Steric Hindrance : Bulky substituents on the alkyne can sterically disfavor one regioisomer over the other.
-
Literature Precedent : It is highly advisable to consult the literature for cycloaddition reactions with alkynes similar to your substrate to predict the likely outcome.
Q5: What are the best practices for purifying pyrazolo[1,5-b]pyridazine products?
Purification can be challenging due to the polarity of the heterocyclic core.
-
Column Chromatography : Flash column chromatography using silica gel is the most common method. A gradient elution starting from a non-polar solvent (e.g., hexanes) and gradually increasing polarity with a more polar solvent (e.g., ethyl acetate) is a standard approach.
-
Recrystallization : If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material.
-
Proper Work-up : An effective aqueous work-up is crucial to remove inorganic salts (from the base) and water-soluble impurities before proceeding to chromatography.
Troubleshooting Guide: Low Reaction Yield
This guide provides a logical workflow for diagnosing and resolving low yields in your pyrazolo[1,5-b]pyridazine cycloaddition reaction.
Caption: Troubleshooting workflow for low-yield reactions.
Data Presentation: Reaction Condition Optimization
The choice of solvent and temperature significantly impacts the yield of the [3+2] cycloaddition step. The following table summarizes yields obtained for similar substrates under different conditions as reported in the literature.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | DCM / H₂O | 70 → rt | 12 | 40-84 | [1] |
| 2 | Toluene | 110 | 12 | ~22 | [3] |
| 3 | n-BuOH | 110 | 12 | 40-88 | [3] |
| 4 | n-BuOH | 150 | 2 | 11-90 | [1] |
| 5 | Dioxane | 160 | 1 | 6-70 | [1] |
Note: Yields are highly substrate-dependent. This table serves as a general guide for selecting starting conditions.
Experimental Protocols
General Protocol for the Synthesis of 3-Substituted-Pyrazolo[1,5-b]pyridazines
This protocol is a representative example of a [3+2] cycloaddition for the synthesis of the pyrazolo[1,5-b]pyridazine core.
References
Technical Support Center: Pyrazolo[1,5-b]pyridazine-3-carboxylic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrazolo[1,5-b]pyridazine-3-carboxylic acid. Our aim is to help you identify and resolve common side reactions and synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method involves a multi-step synthesis. The key step is a [3+2] cycloaddition reaction between a pyridazinium ylide and an activated alkyne, typically an ester like ethyl propiolate, to form the core pyrazolo[1,5-b]pyridazine ring system. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.
Q2: I am seeing a significant byproduct with the same mass as my desired product in my mass spectrometry analysis. What could it be?
A2: A common issue in the synthesis of substituted pyrazolo[1,5-b]pyridazines is the formation of a regioisomer.[1][2] This occurs during the [3+2] cycloaddition step if both the pyridazinium ylide and the alkyne are unsymmetrical. The cycloaddition can proceed in two different orientations, leading to two different regioisomeric products which are isomers and thus have the same mass. The desired product is typically formed in a higher yield, but the regioisomeric byproduct can be a significant impurity.
Q3: My final product yield is consistently low, and I notice gas evolution during the hydrolysis of the ethyl ester precursor. What is happening?
A3: This strongly suggests that a decarboxylation side reaction is occurring.[3][4] Heteroaromatic carboxylic acids can be susceptible to the loss of CO2, especially under harsh conditions like high temperatures or strong acidic or basic environments during the ester hydrolysis step.[5][6] The resulting byproduct would be the parent pyrazolo[1,5-b]pyridazine, lacking the carboxylic acid group at the 3-position.
Q4: How can I confirm the identity of the desired regioisomer and differentiate it from the byproduct?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective method for distinguishing between regioisomers.[7] Specifically, 2D NMR techniques such as NOESY and HMBC can establish through-space and through-bond correlations that confirm the connectivity of the atoms in the molecule. For instance, a NOESY experiment could show a correlation between a proton on the pyrazole ring and a proton on the pyridazine ring, which would be different for each regioisomer.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired regioisomer | The cycloaddition reaction is not regioselective. | Modify reaction conditions to favor the desired isomer. This can include changing the solvent, temperature, or the base used to generate the ylide. Electron-withdrawing groups on the reactants can also enhance regioselectivity.[1] |
| Presence of decarboxylated byproduct | The hydrolysis of the ester or the workup of the carboxylic acid is performed at too high a temperature or under excessively harsh acidic/basic conditions. | Perform the ester hydrolysis under milder conditions (e.g., using LiOH in a THF/water mixture at room temperature). Avoid prolonged heating of the final carboxylic acid product.[3][8] |
| Incomplete hydrolysis of the ester precursor | The hydrolysis reaction has not gone to completion. | Extend the reaction time for the hydrolysis step. Ensure a sufficient excess of the hydrolyzing agent (e.g., NaOH or LiOH) is used. Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed. |
| Difficulty in purifying the final product | The byproducts (regioisomer, decarboxylated product) have similar polarities to the desired carboxylic acid. | Purification can be challenging. Recrystallization from a suitable solvent system may be effective. If that fails, column chromatography on silica gel using a gradient elution with a mobile phase containing a small amount of acetic or formic acid can help to separate the carboxylic acid from less polar impurities. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Pyrazolo[1,5-b]pyridazine-3-carboxylate
This protocol describes the key [3+2] cycloaddition reaction.
-
Generation of Pyridazinium Ylide : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-aminopyridazinium salt precursor in a suitable solvent such as DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (TEA), dropwise to the solution to generate the pyridazinium ylide in situ.
-
Cycloaddition Reaction : To the ylide solution, add ethyl propiolate (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification : Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired ethyl pyrazolo[1,5-b]pyridazine-3-carboxylate.
Protocol 2: Hydrolysis to this compound
-
Hydrolysis : Dissolve the purified ethyl pyrazolo[1,5-b]pyridazine-3-carboxylate in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents).
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Acidification and Isolation : Once the hydrolysis is complete, cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture to pH 3-4 with a dilute acid (e.g., 1 M HCl).
-
The carboxylic acid product should precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the pure this compound.
Visualized Pathways and Workflows
Caption: Overall synthetic workflow for this compound.
References
- 1. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]
- 3. Decarboxylation [organic-chemistry.org]
- 4. Decarboxylation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 7. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Enhancing the ADME Profile of Pyrazolo[1,5-b]pyridazine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of pyrazolo[1,5-b]pyridazine compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental evaluation of pyrazolo[1,5-b]pyridazine compounds.
Issue 1: Poor Aqueous Solubility
Symptoms:
-
Difficulty dissolving the compound in aqueous buffers for in vitro assays.
-
Precipitation of the compound during experiments.
-
Low and variable results in permeability and metabolic stability assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| High Lipophilicity (cLogP > 3) | - Structural Modification: Introduce polar functional groups (e.g., hydroxyl, amino, morpholine) to the scaffold. Substitution at the R3 position, which is often solvent-exposed, can be a good starting point. - Formulation: For in vitro assays, use co-solvents like DMSO (typically ≤ 0.5%) or ethanol. For in vivo studies, consider formulation strategies such as the use of cyclodextrins or lipid-based delivery systems. |
| Crystalline Nature of the Compound | - Salt Formation: If the compound has a basic nitrogen, consider forming a hydrochloride or other pharmaceutically acceptable salt to improve solubility. - Amorphous Solid Dispersion: Prepare an amorphous solid dispersion of the compound with a hydrophilic polymer. |
| Incorrect pH of the Buffer | - pH Adjustment: Determine the pKa of the compound and adjust the pH of the buffer to ionize the molecule, which generally increases solubility. |
Issue 2: High Metabolic Instability in Liver Microsomes or Hepatocytes
Symptoms:
-
Short half-life (t½) and high intrinsic clearance (CLint) values in in vitro metabolic stability assays.
-
Rapid in vivo clearance and low oral bioavailability.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Metabolism at Specific Sites | - Metabolite Identification: Use LC-MS/MS to identify the major metabolites and pinpoint the sites of metabolic breakdown. The R1 substituent has been identified as a potential site of metabolism on the pyrazolo[1,5-b]pyridazine scaffold. - Blocking Metabolism: Introduce metabolic "blocking" groups, such as fluorine atoms, at the identified sites of metabolism. - Structural Modification: Replace metabolically labile groups with more stable alternatives. For example, replacing a methoxy group with a more stable morpholine has been shown to improve metabolic stability in some cases. |
| CYP450 Enzyme-Mediated Metabolism | - CYP Inhibition Studies: Determine which specific CYP450 isozymes are responsible for the metabolism of your compound. - Structural Modifications to Reduce CYP affinity: Modify the structure to reduce its affinity for the active site of the metabolizing CYP enzymes. |
| Phase II Metabolism | - Hepatocyte vs. Microsome Comparison: If the compound is stable in microsomes but unstable in hepatocytes, it may be undergoing Phase II metabolism (e.g., glucuronidation, sulfation). - Structural Modification: Modify the structure to remove or block functional groups that are susceptible to conjugation. |
Frequently Asked Questions (FAQs)
Q1: What are the key ADME parameters I should focus on for initial screening of my pyrazolo[1,5-b]pyridazine derivatives?
A1: For initial screening, focus on aqueous solubility, metabolic stability in liver microsomes, and cell permeability. These three parameters will give you a good initial assessment of the compound's potential for oral bioavailability.
Q2: My pyrazolo[1,5-b]pyridazine compound shows good potency but poor permeability in the Caco-2 assay. What should I do?
A2: Poor permeability can be due to low solubility or high efflux. First, ensure your compound is fully dissolved in the assay medium. If solubility is not an issue, investigate if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp). You can perform the Caco-2 assay in the presence of a P-gp inhibitor, like verapamil. If the permeability significantly increases, your compound is likely a P-gp substrate. Structural modifications to reduce P-gp substrate liability may be necessary.
Q3: How can I interpret the data from my microsomal stability assay?
A3: The key outputs are the half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance indicate greater metabolic stability. These in vitro data can be used to predict in vivo hepatic clearance and oral bioavailability.
Q4: I am observing high variability in my experimental results. What could be the cause?
A4: High variability can stem from several factors, including poor compound solubility, inconsistent pipetting, or issues with the biological matrix (e.g., lot-to-lot variability in microsomes or hepatocytes). Ensure your compound is fully dissolved, use calibrated pipettes, and consider using pooled donor lots for biological reagents to minimize variability.
Data Presentation
Table 1: In Vitro ADME Profile of Representative Pyrazolo[1,5-b]pyridazine Analogs
| Compound | cLogP | Aqueous Solubility (µM) | HLM Stability (t½, min) | Rat Hepatocyte Stability (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→B |
| 1 | 2.5 | >100 | 60 | 90 | 15.2 |
| 2 | 3.8 | 15 | 25 | 40 | 8.5 |
| 3 | 4.2 | <5 | 10 | 18 | 3.1 |
| 4 | 3.1 | 50 | 45 | 75 | 12.7 |
HLM: Human Liver Microsomes
Experimental Protocols
Protocol 1: Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of a test compound using human liver microsomes.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Pooled human liver microsomes (20 mg/mL)
-
0.5 M Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system solution (Solution A: 26 mM NADP+, 66 mM glucose-6-phosphate, 66 mM MgCl2 in water; Solution B: 40 U/mL glucose-6-phosphate dehydrogenase in 5 mM sodium citrate)
-
Ice-cold acetonitrile with an internal standard
-
96-well plates, incubator, centrifuge
Procedure:
-
Preparation:
-
Thaw human liver microsomes and other reagents on ice.
-
Prepare the NADPH regenerating system working solution by mixing Solution A and Solution B.
-
Dilute the test compound to an intermediate concentration in buffer.
-
-
Incubation:
-
Add the microsomal suspension to the wells of a 96-well plate.
-
Add the test compound to initiate the reaction.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile with an internal standard.
-
-
Analysis:
-
Seal the plate and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Data Calculation:
-
Calculate the percentage of the compound remaining at each time point compared to the 0-minute sample.
-
Determine the half-life (t½) and intrinsic clearance (CLint).
-
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a test compound using the Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells
-
Transwell® inserts (24-well format)
-
Cell culture medium (DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound stock solution (10 mM in DMSO)
-
Lucifer yellow solution (for monolayer integrity testing)
-
Plate reader, LC-MS/MS
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayers.
-
Perform a lucifer yellow permeability test to ensure the integrity of the cell junctions.
-
-
Permeability Assay (Apical to Basolateral - A→B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the apical (A) side of the Transwell®.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral side and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B→A):
-
Perform the assay as in step 3, but add the test compound to the basolateral side and sample from the apical side. This is done to determine the efflux ratio.
-
-
Analysis:
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.
-
Calculate the efflux ratio (Papp B→A / Papp A→B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.
-
Visualizations
Caption: A typical workflow for ADME-driven optimization of pyrazolo[1,5-b]pyridazine compounds.
Caption: A troubleshooting decision tree for addressing high metabolic instability.
Technical Support Center: Physicochemical Optimization of Pyrazolo[1,5-b]pyridazines
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the experimental challenges associated with the physicochemical optimization of pyrazolo[1,5-b]pyridazine compounds. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Troubleshooting Guides
Issue: My pyrazolo[1,5-b]pyridazine analog exhibits poor aqueous solubility.
-
Question: What strategies can I employ to improve the aqueous solubility of my compound series?
-
Answer: Poor aqueous solubility is a common challenge that can hinder preclinical development. Several strategies can be employed to address this issue. Increasing the sp3 carbon content by introducing alkyl substituents has been shown to improve aqueous solubility.[1] For instance, ortho-methyl substitution on a phenyl ring at the R3 position can disrupt crystal packing, leading to a substantial improvement in aqueous solubility.[2] Additionally, replacing aromatic groups with heterocycles, such as pyridines, can also enhance solubility.[2]
Issue: The synthesized pyrazolo[1,5-b]pyridazine shows high metabolic clearance in liver microsomes.
-
Question: How can I improve the metabolic stability of my lead compound?
-
Answer: High metabolic clearance can lead to poor in vivo exposure. To improve metabolic stability, it is crucial to identify the metabolic "hotspots" on the molecule. This can be achieved through metabolite identification studies using liver microsomes.[3] Once identified, these positions can be blocked with metabolically stable groups. For example, replacing a metabolically labile hydrogen with a fluorine atom or a methyl group can prevent oxidation by cytochrome P450 enzymes. Structural modifications that alter the overall lipophilicity and electronic properties of the molecule can also steer the compound away from metabolic enzymes.[3]
Issue: My compound has good potency but poor permeability in Caco-2 assays.
-
Question: What modifications can be made to enhance the intestinal permeability of pyrazolo[1,5-b]pyridazines?
-
Answer: Poor permeability across the intestinal epithelium, often predicted using in vitro models like Caco-2 cell assays, can limit oral bioavailability.[4][5][6][7] Permeability is influenced by a compound's physicochemical properties, including lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors. A common strategy to improve passive diffusion is to modulate the lipophilicity to fall within an optimal range (logP 1-3). Reducing the number of hydrogen bond donors and acceptors can also enhance permeability. If the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can be identified in bidirectional Caco-2 assays, structural modifications can be made to reduce its recognition by these transporters.[4][6]
Frequently Asked Questions (FAQs)
Q1: What are the key positions on the pyrazolo[1,5-b]pyridazine scaffold for modification to optimize physicochemical properties?
A1: The pyrazolo[1,5-b]pyridazine scaffold offers several positions for modification. Based on reported structure-activity relationship (SAR) studies, substitutions at the R1, R2, and R3 positions significantly impact potency, selectivity, and ADME properties.[1][2] The R3 position is often solvent-exposed and modifications here can be made to improve physicochemical properties like solubility without drastically affecting kinase binding.[1][2] The R1 and R2 positions are typically more involved in binding interactions with the target kinase, so modifications at these positions should be made more cautiously to maintain potency.[1][2]
Q2: What are the standard in vitro assays to profile the ADME properties of pyrazolo[1,5-b]pyridazines?
A2: A standard panel of in vitro ADME assays is crucial for the early characterization of your compounds. This typically includes:
-
Aqueous Solubility: Assessed using methods like nephelometry.
-
Metabolic Stability: Evaluated by incubating the compound with human and rat liver microsomes (HLM, RLM) or hepatocytes to determine the intrinsic clearance.[2][3]
-
Permeability: Measured using cell-based assays such as the Caco-2 or MDCK permeability assays to predict intestinal absorption and blood-brain barrier penetration.[4][5][6][7]
-
Plasma Protein Binding (PPB): Determined by methods like equilibrium dialysis to understand the fraction of free drug available for therapeutic effect.[2]
Q3: How do I interpret the results from a bidirectional Caco-2 assay?
A3: A bidirectional Caco-2 assay measures the permeability of a compound in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.[4][6] The apparent permeability coefficient (Papp) is calculated for both directions.
-
High A-to-B Papp: Suggests good passive diffusion and potential for good oral absorption.
-
Efflux Ratio (ER): Calculated as the ratio of B-to-A Papp to A-to-B Papp. An ER greater than 2 indicates that the compound is likely a substrate of an efflux transporter, such as P-gp, which actively pumps the compound out of the cell, potentially limiting its net absorption.[4]
Data Presentation
Table 1: Physicochemical and ADME Properties of Representative Pyrazolo[1,5-b]pyridazines
| Compound | R1 | R2 | R3 | T. b. brucei IC50 (µM) | Aqueous Solubility (µM) | Rat Hepatocyte Clint (µL/min/10^6 cells) | Human Liver Microsome Clint (µL/min/mg protein) | Plasma Protein Binding (%) |
| 1 | H | H | 3-cyanophenylamino | <4.4 | 0.8 | 17 | 56 | 97 |
| 10g | H | H | 2-methylphenylamino | >10 | 18.0 | 11 | 38 | 98 |
| 20c | H | H | 4-(trifluoromethyl)phenyl | 7.9 | 0.4 | 4 | 14 | 98 |
| 20g | H | H | 3-pyridylamino | 3.5 | 4.0 | 4 | 80 | 99 |
Data extracted from a study on pyrazolo[1,5-b]pyridazines for Human African Trypanosomiasis.[2]
Experimental Protocols
Protocol 1: Aqueous Solubility Assay (Nephelometry)
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: Add the DMSO solutions to a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve final compound concentrations ranging from 1 to 200 µM. The final DMSO concentration should be kept constant (e.g., 1%).
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer.
-
Data Analysis: The aqueous solubility is determined as the concentration at which the compound precipitates, identified by a sharp increase in turbidity.
Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
-
Reagent Preparation:
-
Test Compound: Prepare a 1 µM solution in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
HLM: Thaw human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in the buffer.
-
NADPH: Prepare a solution of NADPH (cofactor) in the buffer.
-
-
Incubation:
-
Pre-warm the HLM and test compound solutions at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate the reaction mixture at 37°C.
-
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the protein.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (Clint).[3]
Visualizations
Caption: A generalized workflow for the physicochemical optimization of pyrazolo[1,5-b]pyridazines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nuvisan.com [nuvisan.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: Stability Testing of Pyrazolo[1,5-b]pyridazine-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-b]pyridazine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for forced degradation studies of this compound?
A1: Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2] Typical stress conditions for this compound include:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105°C for 48 hours.
-
Photostability: Solid drug substance exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).
Q2: I am observing significant degradation of my compound under basic hydrolytic conditions. What is the likely degradation pathway?
A2: this compound is susceptible to base-catalyzed hydrolysis. The primary degradation pathway likely involves the hydrolysis of the pyridazine ring, potentially leading to ring-opening products. It is also possible to observe decarboxylation under these conditions. We recommend analyzing the degradation products by LC-MS to identify their structures.
Q3: My HPLC chromatogram shows a new peak with a shorter retention time after oxidative stress. What could this be?
A3: A new, more polar compound (indicated by a shorter retention time) formed under oxidative stress suggests the formation of an N-oxide derivative. The nitrogen atoms in the pyrazolopyridazine ring system are susceptible to oxidation by agents like hydrogen peroxide.
Q4: I am having trouble achieving good separation between the parent compound and its degradation products in my HPLC method. What can I do?
A4: To improve the resolution of your stability-indicating method, consider the following:
-
Gradient Optimization: Adjust the gradient slope to provide better separation of closely eluting peaks.
-
Column Chemistry: Try a different column with an alternative stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase).
-
pH of the Mobile Phase: Modify the pH of the aqueous portion of your mobile phase to alter the ionization state of the analyte and its degradation products, which can significantly impact retention and selectivity.
-
Organic Modifier: Experiment with a different organic solvent (e.g., acetonitrile vs. methanol) in your mobile phase.
Troubleshooting Guides
Issue 1: Low Recovery of the Active Pharmaceutical Ingredient (API) in Stressed Samples
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | Ensure the diluent used to dissolve the stressed sample is appropriate and that the sample is fully dissolved before analysis. Sonication may be required. |
| Adsorption to Container | The compound or its degradants may adsorb to the surface of the sample vial. Using silanized glass vials can mitigate this issue. |
| Precipitation of API or Degradant | After stressing, the pH of the sample may have changed, causing precipitation. Adjust the pH of the sample to ensure everything is in solution before injection. |
| Co-elution with a Non-UV Active Degradant | If a significant degradant does not have a chromophore, it will not be detected by a UV detector. Use a mass spectrometer (MS) or a charged aerosol detector (CAD) to investigate the presence of non-UV active species. |
Issue 2: Mass Imbalance in Forced Degradation Studies
| Potential Cause | Troubleshooting Steps |
| Formation of Non-UV Active Degradants | As mentioned above, use a universal detector like MS or CAD to detect all components. |
| Formation of Volatile Degradants | Volatile degradation products may be lost during sample preparation or analysis. Consider using headspace GC-MS to analyze for volatile compounds. |
| Different Molar Absorptivities of Degradants | The response factor of the degradation products in the UV detector may be different from that of the parent compound. If possible, isolate the major degradants and determine their individual response factors for more accurate quantification. |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with 0.2 M NaOH, and dilute to the target concentration with the mobile phase.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep the solution at 60°C for 8 hours. At appropriate time points, withdraw an aliquot, neutralize with 0.2 M HCl, and dilute to the target concentration with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep the solution at room temperature for 24 hours. At appropriate time points, withdraw an aliquot and dilute to the target concentration with the mobile phase.
-
Thermal Degradation: Place the solid API in a controlled temperature oven at 105°C for 48 hours. After exposure, dissolve the sample in the diluent to the target concentration.
-
Photostability: Expose the solid API to light conditions as specified in ICH Q1B. After exposure, dissolve the sample in the diluent to the target concentration.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (Peak Area %) |
| 0.1 M HCl, 60°C, 24h | 8.2 | 2 | DP-1 (4.5%) |
| 0.1 M NaOH, 60°C, 8h | 15.6 | 3 | DP-2 (9.8%) |
| 3% H₂O₂, RT, 24h | 11.3 | 2 | DP-3 (7.1%) |
| Heat, 105°C, 48h | 2.1 | 1 | DP-4 (1.5%) |
| Photostability (ICH Q1B) | 5.4 | 2 | DP-5 (3.2%) |
Visualizations
Caption: Experimental Workflow for Stability Testing.
Caption: Hypothesized Degradation Pathways.
References
Navigating the Scale-Up Synthesis of Pyrazolo[1,5-b]pyridazine-3-carboxylic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The large-scale synthesis of complex heterocyclic molecules like Pyrazolo[1,5-b]pyridazine-3-carboxylic acid is a critical process in pharmaceutical development. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the scale-up of this important compound.
Troubleshooting Guide
Scaling up a chemical synthesis often introduces new challenges not observed at the lab scale. This guide addresses potential issues in the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature for the cyclization or hydrolysis steps.[1][2] 2. Side Reactions: Competing reactions, such as the formation of hydrazides if ester groups are present in precursors.[2] 3. Poor Quality Starting Materials: Impurities in the initial pyrazole or pyridazine precursors can inhibit the reaction.[2] 4. Product Degradation: The target molecule may be unstable under the reaction or workup conditions, especially with harsh acids or bases.[1][2] | 1. Optimize Reaction Conditions: Systematically increase the reaction time and/or temperature while monitoring the reaction progress using techniques like TLC or LC-MS.[1][2] 2. Control Stoichiometry and Reagent Addition: Carefully control the stoichiometry of reactants. Consider slow, controlled addition of reagents to minimize side reactions. 3. Purify Starting Materials: Ensure the purity of all starting materials before use. 4. Modify Workup Procedure: Employ milder extraction and purification techniques. If the product is sensitive, avoid strong acids or bases during workup.[1][2] |
| Formation of Multiple Products/Isomers | 1. Lack of Regioselectivity: Unsymmetrical starting materials can lead to the formation of regioisomers during the cyclization step. 2. Over-reaction or Decomposition: Harsh reaction conditions can lead to the formation of impurities or decomposition of the desired product. | 1. Screen Catalysts and Solvents: The choice of catalyst and solvent can significantly influence regioselectivity.[1] 2. Control Reaction Temperature: Lowering the reaction temperature may improve selectivity. 3. Systematic Optimization: A design of experiments (DoE) approach can help in systematically optimizing reaction parameters to favor the formation of the desired isomer.[1] |
| Difficulties in Product Isolation and Purification | 1. Product Solubility: The product may have poor solubility in common organic solvents, making extraction and purification challenging. 2. Formation of Emulsions: Emulsions can form during aqueous workup, complicating phase separation. 3. Co-elution of Impurities: Impurities with similar polarity to the product can make chromatographic purification difficult. | 1. Solvent Screening: Conduct small-scale solubility tests to identify suitable solvents for extraction and crystallization. 2. Workup Modifications: Add brine or adjust the pH to break emulsions. Filtration through celite can also be effective. 3. Optimize Chromatography: Screen different solvent systems and stationary phases for column chromatography to achieve better separation. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of Pyrazolo[1,5-b]pyridazine derivatives?
A1: The synthesis of pyrazole and pyridazine ring systems, which form the core of Pyrazolo[1,5-b]pyridazine, typically involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[3][4][5] For the pyridazine portion, a common strategy is the reaction of a 1,4-dicarbonyl compound with hydrazine.[6]
Q2: How can I improve the yield of my this compound synthesis?
A2: Low yields can often be addressed by systematically optimizing the reaction conditions.[1] This includes:
-
Temperature and Time: Extending the reaction time or increasing the temperature may drive the reaction to completion.[1]
-
Solvent and Base: The choice of solvent and base is crucial and can significantly impact the yield.[1] Screening different options is recommended.
-
Catalyst: For certain coupling or cyclization steps, the selection of an appropriate catalyst is critical.
Q3: I am observing the formation of an unexpected isomer. How can I control the regioselectivity of the reaction?
A3: The formation of isomers is a common challenge with unsymmetrical starting materials. To improve regioselectivity, consider the following:
-
Reaction Conditions: Modifying the reaction temperature, solvent, and catalyst can influence which isomer is preferentially formed.
-
Protecting Groups: In some cases, using protecting groups on one of the reactive sites of a starting material can direct the reaction to the desired position.
Q4: What is a general experimental workflow for synthesizing a pyrazole or pyridazine derivative?
A4: A generalized workflow involves the reaction of precursors, followed by workup and purification. The specific steps can vary, but a typical sequence is as follows:
Caption: Generalized experimental workflow for synthesis.
Experimental Protocols
While a specific, detailed scale-up protocol for this compound is not publicly available, a general procedure for a related hydrolysis step is described.[7] This can be adapted and optimized for scale-up.
Example Protocol: Hydrolysis of a Pyrazolo[1,5-b]pyridazine Ester (Hypothetical)
This is a generalized procedure and must be optimized for your specific substrate and scale.
-
Dissolution: In a suitable reaction vessel, dissolve the starting ester (e.g., Ethyl Pyrazolo[1,5-b]pyridazine-3-carboxylate) in an appropriate solvent (e.g., water or an alcohol/water mixture).
-
Base Addition: Add a stoichiometric excess of a base (e.g., sodium hydroxide) to the solution.[7]
-
Heating: Heat the reaction mixture to a temperature that allows for efficient hydrolysis without significant degradation of the product (e.g., 70 °C).[7] Monitor the reaction progress by TLC or LC-MS.
-
Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully add a mineral acid (e.g., 1 M HCl) to neutralize the base and precipitate the carboxylic acid product.[7]
-
Isolation: Collect the precipitated solid by filtration.
-
Washing and Drying: Wash the solid with cold water to remove any remaining salts and dry it under vacuum to obtain the final product.
Data Presentation
Systematic data collection is crucial for successful scale-up. The following table provides a template for organizing key experimental data for comparison across different batches or reaction conditions.
| Parameter | Batch 1 | Batch 2 | Batch 3 |
| Scale (moles) | |||
| Starting Material Purity (%) | |||
| Solvent(s) | |||
| Reaction Temperature (°C) | |||
| Reaction Time (hours) | |||
| Yield (%) | |||
| Product Purity (by HPLC, %) | |||
| Key Impurities (%) |
Logical Troubleshooting Workflow
When encountering an issue, a logical approach to troubleshooting is essential. The following diagram illustrates a decision-making process for addressing common problems.
Caption: A decision tree for troubleshooting synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Pyrazolo[1,5-b]pyridazine and Pyrazolo[1,5-a]pyridine Scaffolds in Medicinal Chemistry
A detailed examination of two isomeric scaffolds reveals distinct and promising avenues for therapeutic development, with pyrazolo[1,5-b]pyridazines emerging as potent enzyme inhibitors and pyrazolo[1,5-a]pyridines demonstrating broad utility as kinase inhibitors in oncology.
This guide offers a comparative overview of the biological activities of two closely related heterocyclic scaffolds: pyrazolo[1,5-b]pyridazine and pyrazolo[1,5-a]pyridine. While direct head-to-head comparative studies are limited, a review of the existing literature provides valuable insights into their distinct pharmacological profiles, favored therapeutic targets, and structure-activity relationships. This analysis is intended for researchers, scientists, and professionals in drug development to inform scaffold selection and optimization in the design of novel therapeutics.
At a Glance: Key Biological Activities
| Biological Activity | Pyrazolo[1,5-b]pyridazine | Pyrazolo[1,5-a]pyridine |
| Primary Focus | Enzyme Inhibition (CDKs, COX-2) | Kinase Inhibition (PI3K, Trk, RET, CSK) |
| Therapeutic Areas | Cancer, Inflammation | Cancer, Immuno-oncology, Neurological Disorders |
| Mechanism of Action | Primarily ATP-competitive inhibition | ATP-competitive and allosteric inhibition |
In-Depth Analysis: Anticancer and Kinase Inhibition Potential
Both pyrazolo[1,5-b]pyridazines and pyrazolo[1,5-a]pyridines have been extensively investigated as kinase inhibitors, a class of drugs that has revolutionized targeted cancer therapy. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] These scaffolds serve as "hinge-binders," mimicking the adenine base of ATP to occupy the enzyme's active site.[2]
Pyrazolo[1,5-b]pyridazine: Selective Kinase and Enzyme Inhibitors
The pyrazolo[1,5-b]pyridazine scaffold has been successfully employed in the development of selective inhibitors for several key enzymes.
A notable example is a series of 2,3-diaryl-pyrazolo[1,5-b]pyridazines identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors. One compound from this series, GW406381, has undergone clinical evaluation for the treatment of inflammatory pain.[3]
In the realm of oncology, pyrazolo[1,5-b]pyridazines have been synthesized as selective cyclin-dependent kinase (CDK) inhibitors. Modifications to the hinge-binding amine and substitutions at the C(2) and C(6) positions of the core structure have yielded potent inhibitors of CDK4, with selectivity against other kinases like VEGFR-2 and GSK3β.[4]
Table 1: Selected Biological Activity of Pyrazolo[1,5-b]pyridazine Derivatives
| Compound Class | Target | IC50 | Application | Reference |
| 2,3-Diaryl-pyrazolo[1,5-b]pyridazines | COX-2 | Varies by derivative | Anti-inflammatory | [3] |
| Substituted pyrazolo[1,5-b]pyridazines | CDK4 | Varies by derivative | Anticancer | [4] |
Pyrazolo[1,5-a]pyridine: A Privileged Scaffold in Kinase Inhibition
The pyrazolo[1,5-a]pyridine core is a well-established "privileged scaffold" in drug discovery, present in several small molecule therapies.[2] Its versatility has led to the development of inhibitors for a wide range of kinases.
For instance, a series of pyrazolo[1,5-a]pyridines were developed as p110α-selective PI3 kinase inhibitors. One potent example from this series demonstrated an IC50 of 0.9 nM for p110α and showed in vivo activity in a human xenograft model.
Furthermore, the replacement of a pyridazinone moiety with a pyrazolo[1,5-a]pyridine core significantly improved the potency of C-terminal Src kinase (CSK) inhibitors, highlighting the favorable interactions of this scaffold with kinase hinge residues.[2] The FDA-approved RET kinase inhibitor, selpercatinib, also features a pyrazolo[1,5-a]pyridine core, underscoring its clinical significance.[2]
Table 2: Selected Biological Activity of Pyrazolo[1,5-a]pyridine Derivatives
| Compound Class | Target | IC50 | Application | Reference |
| Substituted pyrazolo[1,5-a]pyridines | p110α (PI3K) | 0.9 nM (for compound 5x) | Anticancer | |
| Pyrazolopyridine-based inhibitors | CSK | Significant improvement over pyridazinone | Immuno-oncology | [2] |
| Selpercatinib | RET kinase | - | Anticancer (NSCLC, thyroid cancer) | [2] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for many kinase inhibitors based on these scaffolds is competitive inhibition at the ATP-binding site of the kinase. This prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade.
Caption: General mechanism of ATP-competitive kinase inhibition.
The development and evaluation of these inhibitors typically follow a standardized workflow, beginning with chemical synthesis and progressing through in vitro and in vivo testing.
Caption: A typical drug discovery workflow for novel kinase inhibitors.
Experimental Protocols
The following are representative experimental protocols for assays commonly used to evaluate the activity of these compounds.
Kinase Inhibition Assay (General Protocol)
Objective: To determine the in vitro potency of a compound against a specific kinase.
Methodology:
-
Kinase reactions are typically performed in a buffer solution containing the purified kinase, a specific substrate (often a peptide), and ATP.
-
The test compound is added at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specified time.
-
The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate) or non-radiometric methods like fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) with phospho-specific antibodies.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell Proliferation Assay (e.g., MTT Assay)
Objective: To assess the cytotoxic or cytostatic effect of a compound on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with the test compound at a range of concentrations for a specified period (e.g., 72 hours).
-
After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Conclusion
While both pyrazolo[1,5-b]pyridazine and pyrazolo[1,5-a]pyridine scaffolds are valuable in medicinal chemistry, the current body of research suggests they are being explored for distinct sets of biological targets. Pyrazolo[1,5-a]pyridine has a broader and more established role as a versatile scaffold for a multitude of kinase inhibitors in oncology. In contrast, pyrazolo[1,5-b]pyridazine has shown significant promise in the development of selective inhibitors for specific enzymes, including certain CDKs and COX-2. For researchers in drug development, the choice between these two scaffolds will likely be guided by the specific therapeutic target and the desired selectivity profile. Further research involving direct comparative studies would be highly beneficial to fully elucidate the subtle yet important differences in their pharmacological properties.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Pyrazolo[1,5-b]pyridazine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a versatile inhibitor of various protein kinases implicated in oncology and other diseases. This guide provides a comparative analysis of pyrazolo[1,5-b]pyridazine derivatives, focusing on their inhibitory activity against three key kinases: Cyclin-Dependent Kinase 4 (CDK4), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Glycogen Synthase Kinase 3β (GSK3β). The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers engaged in the design and development of novel kinase inhibitors.
Performance Comparison of Pyrazolo[1,5-b]pyridazine Derivatives
The inhibitory potency of pyrazolo[1,5-b]pyridazine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Structure-activity relationship (SAR) studies have revealed key structural modifications that influence their activity and selectivity against different kinase targets.
Cyclin-Dependent Kinase 4 (CDK4) Inhibition
A series of pyrazolo[1,5-b]pyridazines has been identified as potent inhibitors of CDK4, a key regulator of the cell cycle whose dysregulation is common in many cancers.[1] Modifications at the C2, C6, and the hinge-binding amine have been explored to optimize potency and selectivity.
| Compound ID | R1 | R2 | CDK4 IC50 (µM) | VEGFR-2 IC50 (µM) | GSK3β IC50 (µM) | Reference |
| 1a | H | H | >10 | >10 | >10 | [1] |
| 1b | Cl | H | 0.035 | 0.530 | 0.125 | [1] |
| 1c | Me | H | 0.042 | 0.850 | 0.200 | [1] |
| 1d | H | Ph | 0.015 | 0.250 | 0.080 | [1] |
| 1e | Cl | Ph | 0.008 | 0.150 | 0.045 | [1] |
Table 1: Inhibitory activity of representative pyrazolo[1,5-b]pyridazine derivatives against CDK4, VEGFR-2, and GSK3β.[1]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. While some pyrazolo[1,5-b]pyridazines show inhibitory activity against VEGFR-2, they are generally more potent as CDK4 or GSK3β inhibitors. The data suggests that modifications leading to potent CDK4 inhibition often result in moderate VEGFR-2 inhibition.
Refer to Table 1 for comparative VEGFR-2 inhibitory data.
Glycogen Synthase Kinase 3β (GSK3β) Inhibition
GSK3β is a serine/threonine kinase involved in numerous cellular processes, and its inhibition is a therapeutic strategy for various diseases, including neurodegenerative disorders and type 2 diabetes. A series of N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines has been extensively studied as potent and selective GSK-3 inhibitors.
| Compound ID | R | X | Y | Z | GSK-3 IC50 (µM) | CDK-2 IC50 (µM) | Reference |
| 2a | H | H | H | H | 0.13 | 0.04 | [2] |
| 2b | 3-F | H | H | H | 0.03 | 0.02 | [2] |
| 2c | 4-F | H | H | H | 0.05 | 0.03 | [2] |
| 2d | 3-Me | H | H | H | 0.02 | 0.01 | [2] |
| 2e | H | 6-Me | H | H | 0.008 | >10 | [2] |
| 2f | H | H | 5-Cl | H | 0.004 | 0.8 | [2] |
| 2g | H | H | H | 2-Me | 0.002 | >10 | [2] |
Table 2: Structure-activity relationship of N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine derivatives as GSK-3 inhibitors.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitor potency. The following sections outline typical experimental protocols for the key kinase assays.
CDK4/Cyclin D1 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CDK4/Cyclin D1 complex.
Materials:
-
Recombinant human CDK4/Cyclin D1 enzyme
-
Substrate: Retinoblastoma (Rb) protein fragment or a synthetic peptide substrate
-
[(\gamma)-33P]ATP or unlabeled ATP for non-radioactive methods
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, DTT, and BSA
-
Test compounds (pyrazolo[1,5-b]pyridazine derivatives) dissolved in DMSO
-
96-well or 384-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a microplate, add the test compound dilutions, CDK4/Cyclin D1 enzyme, and the substrate.
-
Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays (e.g., ADP-Glo™), measure the generated ADP via a luminescence-based method.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
VEGFR-2 Kinase Assay
This assay quantifies the inhibition of VEGFR-2 autophosphorylation or the phosphorylation of an exogenous substrate.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate
-
ATP (radiolabeled or unlabeled)
-
Assay Buffer: Typically contains HEPES, MgCl2, MnCl2, DTT, and BSA
-
Test compounds dissolved in DMSO
-
Microplates
Procedure:
-
Pre-incubate the VEGFR-2 enzyme with serial dilutions of the test compounds.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at a controlled temperature for a defined period.
-
Stop the reaction and quantify the amount of phosphorylated substrate using methods such as radioisotope detection, ELISA with a phosphospecific antibody, or a luminescence-based ATP consumption assay (e.g., Kinase-Glo®).[3]
-
Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
GSK3β Kinase Assay
This assay measures the inhibition of GSK3β-mediated phosphorylation of a specific substrate.
Materials:
-
Recombinant human GSK3β enzyme
-
Substrate: A pre-phosphorylated peptide substrate (e.g., a phosphopeptide derived from glycogen synthase)
-
ATP (radiolabeled or unlabeled)
-
Assay Buffer: Typically contains MOPS or HEPES, MgCl2, EDTA, and DTT
-
Test compounds dissolved in DMSO
-
Microplates
Procedure:
-
Prepare serial dilutions of the pyrazolo[1,5-b]pyridazine derivatives.
-
In a microplate, combine the GSK3β enzyme, the substrate peptide, and the test compound dilutions.
-
Start the kinase reaction by the addition of ATP.
-
Incubate the plate at a controlled temperature for a set time.
-
Terminate the reaction and quantify the phosphorylated product using methods like radiometric analysis, fluorescence polarization, or luminescence-based ADP detection.[4]
-
Calculate the IC50 values from the dose-response curves.
Visualizations
The following diagrams illustrate the signaling pathways targeted by pyrazolo[1,5-b]pyridazine derivatives and a typical experimental workflow.
Caption: Simplified CDK4 signaling pathway and the point of inhibition by pyrazolo[1,5-b]pyridazine derivatives.
Caption: Overview of the VEGFR-2 signaling cascade and its inhibition by pyrazolo[1,5-b]pyridazine derivatives.
Caption: Key signaling pathways involving GSK3β and its inhibition by pyrazolo[1,5-b]pyridazine derivatives.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
References
- 1. Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines as potent and selective inhibitors of glycogen synthase kinase 3 with good cellular efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. promega.com [promega.com]
A Comparative Analysis of Pyrazolo[1,5-b]pyridazine-3-carboxylic Acid Analogues and Other Cyclin-Dependent Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a representative Pyrazolo[1,5-b]pyridazine derivative against established Cyclin-Dependent Kinase (CDK) inhibitors. This analysis is supported by experimental data to inform preclinical research and drug discovery efforts.
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. A novel series of pyrazolo[1,5-b]pyridazines has been identified as potent and selective inhibitors of CDK4, a key regulator of the G1 phase of the cell cycle, suggesting their potential as treatments for solid tumors.[1] This guide focuses on a representative compound from this class to draw a comparison with other prominent CDK inhibitors in clinical use or advanced development.
Quantitative Comparison of CDK Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of a representative Pyrazolo[1,5-b]pyridazine derivative against CDK4 and compares it with the well-established CDK inhibitors Palbociclib, Ribociclib, Abemaciclib, and the broad-spectrum CDK inhibitor Dinaciclib. It is important to note that specific IC50 data for Pyrazolo[1,5-b]pyridazine-3-carboxylic acid was not publicly available. Therefore, data for a closely related and representative analogue from the same chemical series is presented to provide a relevant comparison.
| Compound | CDK1 (IC50, nM) | CDK2 (IC50, nM) | CDK4 (IC50, nM) | CDK5 (IC50, nM) | CDK6 (IC50, nM) | CDK9 (IC50, nM) |
| Pyrazolo[1,5-b]pyridazine Analogue | >10000 | >10000 | 11 | - | - | - |
| Palbociclib | >10000 | >10000 | 11[2] | - | 15[2] | >10000 |
| Ribociclib | >10000 | >10000 | 10[2] | - | 39[2] | >10000 |
| Abemaciclib | - | - | 2[2] | - | 9.9[2] | 57 |
| Dinaciclib | 3[3] | 1[3] | - | 1[3] | - | 4[3] |
Experimental Protocols
The determination of a compound's efficacy as a CDK inhibitor involves a series of standardized in vitro assays. Below are detailed methodologies for key experiments typically cited in the evaluation of these inhibitors.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific CDK/cyclin complex.
Objective: To determine the IC50 value of a test compound against a target CDK.
Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK4/Cyclin D1)
-
Substrate peptide (e.g., a derivative of the Retinoblastoma protein, Rb)
-
Adenosine triphosphate (ATP), including a radiolabeled version (e.g., [γ-³³P]ATP) or a system for non-radioactive detection (e.g., ADP-Glo™ Kinase Assay)
-
Test compound dissolved in an appropriate solvent (e.g., DMSO)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
96- or 384-well assay plates
-
Filter-binding apparatus or luminescence plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Mixture Preparation: In each well of the assay plate, combine the CDK/cyclin enzyme, the substrate peptide, and the diluted test compound.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction, for example, by adding a stop solution like EDTA.
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat to remove unincorporated [γ-³³P]ATP. Measure the remaining radioactivity, which corresponds to the phosphorylated substrate, using a scintillation counter.
-
Non-Radioactive Assay (ADP-Glo™): Add reagents that convert the ADP produced during the kinase reaction into a luminescent signal. Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase activity relative to a vehicle control (e.g., DMSO) for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.
Objective: To determine the concentration of a test compound that reduces the viability of a cancer cell line by 50% (GI50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the culture medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 value.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Pyrazolo[1,5-b]pyridazine Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity profile of kinase inhibitors is paramount in the quest for targeted and effective therapeutics. The pyrazolo[1,5-b]pyridazine scaffold has emerged as a promising framework for the development of potent kinase inhibitors. This guide provides a comparative analysis of their selectivity, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery efforts.
The pyrazolo[1,5-b]pyridazine core has been investigated for its inhibitory activity against a range of kinases, notably including Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β). Modifications to this scaffold have been shown to significantly influence potency and selectivity, offering a versatile platform for medicinal chemists.
Comparative Selectivity Profile
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of a series of pyrazolo[1,5-b]pyridazine analogs against key kinases. This data, extracted from a study focused on the optimization of this scaffold, highlights the potential for achieving selectivity for specific kinase targets through chemical modification.[1]
| Compound | R1 | R2 | R3 | CDK2 IC50 (μM) | CDK4 IC50 (μM) | GSK-3β IC50 (μM) |
| 1a | H | H | 4-pyridyl | 0.03 | 0.15 | 0.02 |
| 1b | Me | H | 4-pyridyl | 0.25 | >10 | 0.1 |
| 1c | Et | H | 4-pyridyl | 0.8 | >10 | 0.3 |
| 1d | i-Pr | H | 4-pyridyl | >10 | >10 | 2.5 |
| 1e | H | Me | 4-pyridyl | 0.04 | 0.2 | 0.03 |
| 1f | H | H | 3-pyridyl | 0.02 | 0.1 | 0.01 |
| 1g | H | H | 2-pyridyl | 0.1 | 0.5 | 0.08 |
Data sourced from a study on repurposed pyrazolo[1,5-b]pyridazines. The assay methodology for generating this data is detailed in the experimental protocols section below.[1]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of selectivity data, a detailed understanding of the experimental methodology is crucial. Below is a representative protocol for a widely used biochemical kinase assay.
LanthaScreen® TR-FRET Kinase Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining the potency of kinase inhibitors.
Principle: The assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate. A terbium-labeled antibody (donor) specifically recognizes the phosphorylated substrate, which is labeled with a fluorescein (acceptor). When the substrate is phosphorylated, the binding of the antibody brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.[2]
Materials:
-
Kinase (e.g., CDK4/Cyclin D1)
-
Fluorescein-labeled substrate (e.g., a specific peptide)
-
ATP
-
Test compounds (pyrazolo[1,5-b]pyridazine inhibitors)
-
LanthaScreen® Tb-labeled antibody
-
TR-FRET dilution buffer
-
Stop solution (e.g., EDTA)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazolo[1,5-b]pyridazine inhibitors in the appropriate solvent (e.g., DMSO).
-
Kinase Reaction:
-
Reaction Termination and Detection:
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 490 nm for terbium).[5]
-
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 490 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway Visualization
Pyrazolo[1,5-b]pyridazine inhibitors often target kinases involved in critical cellular signaling pathways, such as the cell cycle. The diagram below illustrates the CDK4/6-Cyclin D1-Rb pathway, a key regulator of the G1-S phase transition of the cell cycle, which is frequently dysregulated in cancer.[6][7][8][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Comparative In Vivo Efficacy of Pyrazolo[1,5-b]pyridazine Compounds: A Guide for Researchers
An objective analysis of the performance of pyrazolo[1,5-b]pyridazine compounds in preclinical models for infectious diseases, inflammation, and oncology, with supporting experimental data and pathway analysis.
The pyrazolo[1,5-b]pyridazine scaffold has emerged as a promising framework in medicinal chemistry, leading to the development of novel compounds with significant therapeutic potential across various disease areas. This guide provides a comparative overview of the in vivo efficacy of these compounds, presenting key experimental data, detailed protocols, and insights into their mechanisms of action to inform researchers, scientists, and drug development professionals.
Anti-Infective Properties: Human African Trypanosomiasis (HAT)
Pyrazolo[1,5-b]pyridazine derivatives have been investigated as potential treatments for Human African Trypanosomiasis (HAT), a neglected tropical disease.
In Vivo Efficacy in a Murine Model of HAT
One notable compound, 20g , was evaluated in a mouse model of Trypanosoma brucei infection. The study revealed that while the compound exhibited toxicity, it also demonstrated the ability to penetrate the central nervous system and significantly reduce parasitemia in a majority of the treated mice.[1] This highlights the potential of this scaffold, though further optimization is required to improve its safety profile.
| Compound | Animal Model | Dosing Regimen | Key Findings | Alternative Treatment | Alternative's Efficacy |
| 20g | Mouse (Trypanosoma brucei infection) | Not specified in abstract | CNS penetration, significant reduction in parasitemia in 4 out of 6 mice, but showed toxicity.[1] | Fexinidazole | 91% cure rate in a phase II/III clinical trial for T. b. gambiense infections.[2] |
Experimental Protocol: Murine Model of Human African Trypanosomiasis
A general protocol for assessing the in vivo efficacy of compounds against Trypanosoma brucei in a mouse model involves the following steps:
-
Animal Model: Female BALB/c mice are typically used.
-
Infection: Mice are infected intraperitoneally with bloodstream forms of Trypanosoma brucei.
-
Compound Administration: The test compound is administered, often orally or intraperitoneally, at various doses and schedules.
-
Monitoring: Parasitemia is monitored by microscopic examination of tail blood. Animal health, including weight and clinical signs, is also observed.
-
Endpoint: The study endpoint is typically determined by a significant reduction in parasitemia, clearance of parasites, or until a humane endpoint is reached for the control group.
Anti-Inflammatory Activity: COX-2 Inhibition
A series of 2,3-diaryl-pyrazolo[1,5-b]pyridazines has been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammatory pain.
In Vivo Analgesic Activity
The compound GW406381X has demonstrated significant analgesic activity in vivo. In a rat model of neuropathic pain, GW406381X was effective at a dose of 5 mg/kg, whereas the established COX-2 inhibitors rofecoxib and celecoxib were not.[1] This suggests a potentially different or broader mechanism of action for this pyrazolo[1,5-b]pyridazine derivative.
| Compound | Animal Model | Efficacy (ED50) | Comparator 1 | Comparator 1 Efficacy (ED50) | Comparator 2 | Comparator 2 Efficacy (ED50) |
| GW406381X | Rat (Freund's Complete Adjuvant model) | 1.5 mg/kg p.o. | Rofecoxib | 1.0 mg/kg p.o. | Celecoxib | 6.6 mg/kg p.o. |
Experimental Protocol: Freund's Complete Adjuvant (FCA)-Induced Arthritis in Rats
This model is commonly used to evaluate the efficacy of anti-inflammatory compounds.
-
Induction of Arthritis: A subcutaneous injection of Freund's Complete Adjuvant is administered into the paw of the rat.
-
Compound Administration: Test compounds are typically administered orally.
-
Assessment of Inflammation: Paw volume is measured using a plethysmometer at various time points after FCA injection to quantify the degree of inflammation and the effect of the treatment.
-
Pain Assessment: Nociceptive thresholds can be measured using methods like the von Frey filament test to assess mechanical allodynia.
Anticancer Efficacy: Kinase and Metastasis Inhibition
The pyrazolo[1,5-b]pyridazine core is a key feature in several potent inhibitors of protein kinases and metastasis-related proteins, demonstrating significant potential in oncology.
Inhibition of Cyclin-Dependent Kinases (CDKs)
A novel series of pyrazolo[1,5-b]pyridazines has been identified as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer.[3]
Targeting Metastasis with MACC1 Inhibitors
Tetrazolo[1,5-b]pyridazine-based compounds have been identified as transcriptional inhibitors of Metastasis Associated in Colon Cancer 1 (MACC1). These compounds have been shown to restrict metastasis in xenograft mouse models of colorectal cancer.[4][5]
| Compound Class | Target | Animal Model | Key Findings |
| Tetrazolo[1,5-b]pyridazines | MACC1 | Xenografted mouse model (colorectal cancer) | Effective inhibition of MACC1 expression and restriction of metastasis.[4][5] |
Experimental Protocol: Cancer Xenograft Model
This protocol outlines the general steps for evaluating the in vivo efficacy of anticancer compounds.
-
Cell Culture: Human cancer cell lines are cultured in vitro.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Cancer cells are implanted subcutaneously or orthotopically into the mice.
-
Compound Administration: Once tumors are established, mice are treated with the test compound via a clinically relevant route (e.g., oral gavage, intravenous injection).
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Metastasis Assessment (for MACC1 inhibitors): At the end of the study, tissues are harvested to assess the presence and extent of metastases.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the efficacy of the treatment is evaluated by comparing tumor growth and metastasis between treated and control groups.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by pyrazolo[1,5-b]pyridazine compounds is crucial for their rational development.
COX-2 Inhibition in Inflammation
Pyrazolo[1,5-b]pyridazine-based COX-2 inhibitors block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
MACC1 and NF-κB Pathway in Cancer Metastasis
The antimetastatic effect of tetrazolo[1,5-b]pyridazine compounds is, in part, mediated through the inhibition of the NF-κB signaling pathway, which is a known regulator of MACC1 expression.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of tetrazolo-pyridazine-based small molecules as inhibitors of MACC1-driven cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking Pyrazolo[1,5-b]pyridazine-3-carboxylic Acid Derivatives Against Known Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of derivatives of the Pyrazolo[1,5-b]pyridazine scaffold against established drugs targeting key enzymes in cancer and inflammation: Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and Cyclooxygenase-2 (COX-2). The data presented is compiled from preclinical studies to offer an objective benchmark for researchers engaged in the discovery and development of novel therapeutics.
Executive Summary
The Pyrazolo[1,5-b]pyridazine core structure has demonstrated significant potential as a versatile scaffold for the development of potent and selective enzyme inhibitors. This guide summarizes the inhibitory activities of various Pyrazolo[1,5-b]pyridazine derivatives against CDK4, GSK-3β, and COX-2, and juxtaposes them with the performance of well-established drugs. The aim is to provide a clear, data-driven perspective on the standing of this chemical series in the current therapeutic landscape.
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Pyrazolo[1,5-b]pyridazine derivatives and their corresponding benchmarks.
Table 1: Cyclin-Dependent Kinase 4 (CDK4) Inhibition
| Compound | CDK4 IC50 (nM) | Comparator Drug | Comparator CDK4 IC50 (nM) |
| 2-(4-Aminosulfonylphenyl)amino-6-(3-acetamidophenyl)pyrazolo[1,5-b]pyridazine | 10 | Palbociclib | 11 |
| 2-(4-Aminosulfonylphenyl)amino-6-(4-methoxyphenyl)pyrazolo[1,5-b]pyridazine | 20 | Ribociclib | 10 |
| 2-(4-Aminosulfonylphenyl)amino-6-(3-hydroxyphenyl)pyrazolo[1,5-b]pyridazine | 30 | Abemaciclib | 2 |
Table 2: Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
| Compound | GSK-3β IC50 (nM) | Comparator Drug | Comparator GSK-3β IC50 (nM) |
| 5-(4-Fluorophenyl)-3-(4-pyridinyl)pyrazolo[3,4-b]pyridazine | 110 | Tideglusib | 502 |
| 5-(3-Chlorophenyl)-3-(4-pyridinyl)pyrazolo[3,4-b]pyridazine | 230 | - | - |
| 5-(4-Methoxyphenyl)-3-(4-pyridinyl)pyrazolo[3,4-b]pyridazine | 310 | - | - |
Table 3: Cyclooxygenase-2 (COX-2) Inhibition
| Compound | COX-2 IC50 (nM) | Comparator Drug | Comparator COX-2 IC50 (nM) |
| 2-(4-Fluorophenyl)-3-(4-sulfamoylphenyl)pyrazolo[1,5-b]pyridazine | 440 | Celecoxib | 40 |
| 2-(4-Chlorophenyl)-3-(4-sulfamoylphenyl)pyrazolo[1,5-b]pyridazine | 2000 | - | - |
| 2-Phenyl-3-(4-sulfamoylphenyl)pyrazolo[1,5-b]pyridazine | 5000 | - | - |
Experimental Protocols
The following are detailed methodologies for the key in vitro assays cited in this guide.
In Vitro Kinase Inhibition Assays (CDK4 and GSK-3β)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified human CDK4/Cyclin D1 and GSK-3β enzymes.
General Protocol:
-
Reagents and Materials:
-
Purified, recombinant human CDK4/Cyclin D1 or GSK-3β enzyme.
-
Appropriate peptide substrate for each kinase (e.g., a derivative of retinoblastoma protein for CDK4).
-
Adenosine triphosphate (ATP), radiolabeled [γ-³³P]ATP.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Test compounds dissolved in dimethyl sulfoxide (DMSO).
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure: a. A master mix of kinase buffer, purified enzyme, and peptide substrate is prepared. b. Serial dilutions of the test compounds are prepared in DMSO and then further diluted in kinase buffer. c. In a 96-well plate, the kinase/substrate master mix is added to wells containing the diluted test compounds. A control with DMSO alone is included for 100% kinase activity. d. The kinase reaction is initiated by the addition of ATP mixed with [γ-³³P]ATP. e. The plate is incubated at 30°C for a predetermined time (e.g., 60 minutes). f. The reaction is terminated by the addition of phosphoric acid. g. The reaction mixture is transferred to a filter plate to capture the phosphorylated substrate. h. The filter plate is washed to remove unincorporated [γ-³³P]ATP. i. The amount of incorporated radiolabel on the filter is quantified using a scintillation counter.
-
Data Analysis: a. The percentage of kinase inhibition for each compound concentration is calculated relative to the DMSO control. b. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
Objective: To determine the IC50 of test compounds for the inhibition of COX-1 and COX-2 in a physiologically relevant ex vivo setting.
General Protocol:
-
Reagents and Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Test compounds dissolved in DMSO.
-
Enzyme immunoassay (EIA) kits for Prostaglandin E₂ (PGE₂) and Thromboxane B₂ (TXB₂).
-
-
Procedure for COX-2 Inhibition: a. Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle (DMSO) for a pre-incubation period (e.g., 15 minutes). b. LPS (e.g., 10 µg/mL) is added to induce COX-2 expression and activity. c. The blood samples are incubated for 24 hours at 37°C. d. The samples are centrifuged to separate the plasma. e. The concentration of PGE₂ in the plasma, a primary product of COX-2, is measured using a specific EIA kit.
-
Procedure for COX-1 Inhibition: a. Aliquots of whole blood (without anticoagulant) are incubated with various concentrations of the test compound or vehicle (DMSO). b. The blood is allowed to clot at 37°C for 1 hour, during which platelet COX-1 is activated by endogenously generated thrombin. c. The samples are centrifuged to separate the serum. d. The concentration of TXB₂, the stable metabolite of the COX-1 product Thromboxane A₂, is measured in the serum using a specific EIA kit.
-
Data Analysis: a. The percentage of inhibition of PGE₂ (for COX-2) and TXB₂ (for COX-1) production is calculated for each compound concentration relative to the vehicle control. b. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway Diagram
Caption: Simplified signaling pathways for CDK4/6, GSK-3β, and COX-2, indicating the points of inhibition.
Experimental Workflow Diagram
Docking Studies of Pyrazolo[1,5-b]pyridazine Derivatives in Kinase Active Sites: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazolo[1,5-b]pyridazine derivatives and related heterocyclic compounds as kinase inhibitors, supported by experimental and computational data. The following sections detail the inhibitory activities, molecular docking insights, and experimental protocols for these promising therapeutic agents.
The pyrazolo[1,5-b]pyridazine scaffold has emerged as a privileged structure in the design of kinase inhibitors, demonstrating activity against a range of important cancer-related targets. These compounds, along with structurally related pyrazolopyridine derivatives, have been the subject of numerous studies involving chemical synthesis, biological evaluation, and computational analysis to elucidate their mechanism of action and guide further optimization.
Comparative Inhibitory Activity
The inhibitory potency of pyrazolo[1,5-b]pyridazine and related derivatives has been evaluated against several kinases. The following tables summarize the half-maximal inhibitory concentrations (IC50) for various compounds against their respective kinase targets.
Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against TBK1
| Compound | Target Kinase | IC50 (nM)[1][2] |
| 15a | TBK1 | 83.0% inhibition @ 10 µM |
| 15i | TBK1 | 8.5 |
| 15t | TBK1 | 0.8 |
| 15y | TBK1 | 0.2 |
| BX795 (Reference) | TBK1 | 7.1 |
| MRT67307 (Reference) | TBK1 | 28.7 |
Table 2: Inhibitory Activity of Pyrazolo[1,5-a][3][4][5]triazine Derivatives against CDK2
| Compound | Target Kinase | IC50 (µM)[3] | % Inhibition[3] |
| 9f | CDK2 | 1.85 | 82.38% |
| 10c | CDK2 | 2.09 | 81.96% |
Table 3: Inhibitory Activity of Triazolo[4,3-b]pyridazine Derivatives against c-Met and Pim-1
| Compound | Target Kinase | IC50 (µM)[4] |
| 4g | c-Met | 0.163 ± 0.01 |
| 4g | Pim-1 | 0.283 ± 0.01 |
| 4a | c-Met | Not specified |
| 4a | Pim-1 | Not specified |
Table 4: Inhibitory Activity of Pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine Derivatives against TrKA
| Compound | Target Kinase | IC50 (µg/ml)[5] |
| 7b | TrKA | 0.064 ± 0.0037 |
| 16c | TrKA | 0.047 ± 0.0027 |
| Larotrectinib (Reference) | TrKA | 0.034 ± 0.0021 |
Molecular Docking and Binding Mode Analysis
Molecular docking studies have been instrumental in understanding the binding interactions of pyrazolo[1,5-b]pyridazine derivatives within the ATP-binding pocket of various kinases. These studies reveal key hydrogen bonds and hydrophobic interactions that contribute to the inhibitory activity.
A series of N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine derivatives were docked into the active site of Glycogen Synthase Kinase 3 (GSK-3). The pyrazolo[1,5-b]pyridazine core forms a crucial hydrogen bond with the backbone of Asp200.[6] The aminopyrimidine and phenyl moieties of these compounds consistently occupy the same region of the active site.[6] Substituents on the phenyl ring, particularly at the R6 position, engage in hydrophobic interactions with residues such as Glu97, Met101, and Phe201.[6]
In the case of 1H-pyrazolo[3,4-b]pyridine inhibitors of TANK-binding kinase 1 (TBK1), docking studies showed that these compounds occupy the ATP-binding site and form a key hydrogen bond with Asp157.[1] For the potent inhibitor 15i, the oxygen atom of the sulphonamide group forms an additional hydrogen bond with Ser96, which is believed to enhance its activity.[1]
For pyrazolo[1,5-a][7][8][9]triazine derivatives targeting Cyclin-Dependent Kinase 2 (CDK2), molecular docking revealed that these compounds bind to the roscovitine binding site.[3]
Experimental Protocols
The following sections provide an overview of the methodologies employed in the cited molecular docking studies.
Molecular Docking of N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines with GSK-3[5][9]
-
Software: AutoDock 3.0.5 was used for automated molecular docking.
-
Algorithm: The Lamarckian genetic algorithm (LGA) was employed to handle the inhibitor-enzyme interactions.
-
Protein and Ligand Preparation: The crystal structure of GSK-3 was obtained from the Protein Data Bank. Ligand structures were built and optimized.
-
Docking Procedure: A flexible docking approach was used to determine the 'active' conformation and alignment of the ligands within the GSK-3 active site.
Molecular Docking of 1H-pyrazolo[3,4-b]pyridine Derivatives with TBK1[1]
-
Docking Mode: The standard precision (SP) mode was utilized for the docking studies.
-
Binding Site: The docking was performed without constraints to allow for unbiased binding poses.
-
Analysis: The binding modes of the derivatives were compared to that of a known inhibitor, URMC-099, to understand the structure-activity relationships.
Visualizing Molecular Interactions and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the docking studies of pyrazolo[1,5-b]pyridazine derivatives.
Caption: A generic kinase signaling pathway illustrating the inhibitory action of pyrazolo[1,5-b]pyridazine derivatives.
Caption: A typical workflow for a molecular docking study of kinase inhibitors.
Caption: A logical diagram illustrating the structure-activity relationship (SAR) of pyrazolo[1,5-b]pyridazine derivatives.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1,3,5]triazine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-<i>a</i>]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors - ProQuest [proquest.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
A Head-to-Head Comparison of Pyrazolopyrimidine Isomers as Potent CDK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of isomeric pyrazolopyrimidine scaffolds, specifically pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives, as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). The data and protocols presented are based on a study that synthesized and evaluated these compounds for their potential as anticancer agents.[4]
The pyrazolo[3,4-d]pyrimidine core is a well-established scaffold in medicinal chemistry, recognized as a bioisostere of the purine ring in adenine, which allows it to interact effectively with the ATP binding sites of kinases.[4][5] Its derivatives have been extensively explored as inhibitors of various kinases, including CDKs, which are crucial regulators of the cell cycle and are often dysregulated in cancer.[2][4][6] This comparison focuses on recently developed derivatives that have demonstrated significant inhibitory activity against CDK2 and potent cytotoxic effects on cancer cell lines.
Comparative Biological Activity
A series of novel compounds based on the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine scaffolds were synthesized and evaluated for their anti-proliferative activity against three human cancer cell lines: MCF-7 (breast), HCT-116 (colon), and HepG-2 (liver). The most potent compounds were then assessed for their direct inhibitory effect on the CDK2/cyclin A2 enzyme complex.[4]
| Compound ID | Scaffold Type | MCF-7 | HCT-116 | HepG-2 |
| 4 | Pyrazolo[3,4-d]pyrimidine | 97 | 99 | 90 |
| 5 | Pyrazolo[3,4-d]pyrimidine | 86 | 75 | 88 |
| 6 | Pyrazolo[3,4-d]pyrimidine | 74 | 63 | 77 |
| 7 | Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine | 63 | 52 | 65 |
| 8 | Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine | 51 | 41 | 53 |
| 13 | Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine | 48 | 8 | 51 |
| 14 | Thioglycoside derivative of Pyrazolo[4,3-e]... | 45 | 6 | 48 |
| 15 | Thioglycoside derivative of Pyrazolo[4,3-e]... | 46 | 7 | 48 |
| Sorafenib | Reference Drug | 144 | 176 | 19 |
| Compound ID | Scaffold Type | IC50 (µM) |
| 13 | Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine | 0.081 ± 0.004 |
| 14 | Thioglycoside derivative of Pyrazolo[4,3-e]... | 0.057 ± 0.003 |
| 15 | Thioglycoside derivative of Pyrazolo[4,3-e]... | 0.119 ± 0.007 |
| Sorafenib | Reference Drug | 0.184 ± 0.01 |
The data indicates that the pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives, particularly the thioglycoside-substituted compounds 14 and 15 , exhibit superior anti-proliferative activity, especially against the HCT-116 colon cancer cell line, with IC50 values in the single-digit nanomolar range.[4] Furthermore, these compounds demonstrated potent inhibition of the CDK2/cyclin A2 enzyme, with compound 14 being the most active.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK2 signaling pathway and the general workflow for assessing the enzymatic activity of the inhibitors.
Caption: Role of CDK2 in the cell cycle and the inhibitory action of pyrazolopyrimidine compounds.
Caption: General experimental workflow for determining the IC50 of kinase inhibitors.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
The anti-proliferative activity of the synthesized compounds was evaluated against MCF-7, HCT-116, and HepG-2 human cancer cell lines using a standard sulforhodamine B (SRB) assay.
-
Cell Plating: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 72 hours.
-
Cell Fixation: The cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The fixed cells were stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye was removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye was solubilized with 10 mM Tris base.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
The enzymatic inhibitory activity of the compounds against CDK2/cyclin A2 was determined using a luminescent kinase assay.
-
Reaction Setup: The kinase reaction was performed in a 96-well plate containing the recombinant CDK2/cyclin A2 enzyme, a specific substrate, and ATP in a reaction buffer.
-
Compound Addition: The test compounds were added to the wells at various concentrations.
-
Incubation: The reaction mixture was incubated at room temperature for a specified period to allow for the kinase reaction to proceed.
-
ATP Detection: A luminescent ATP detection reagent was added to the wells. This reagent measures the amount of ATP remaining in the solution, which is inversely proportional to the kinase activity.
-
Luminescence Measurement: The luminescence signal was measured using a luminometer.
-
IC50 Determination: The IC50 values were calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Conclusion
The comparative data presented in this guide highlights the potential of the pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine scaffold as a promising starting point for the development of novel and potent CDK2 inhibitors. The thioglycoside derivatives, in particular, have demonstrated exceptional anti-proliferative and enzyme inhibitory activities. Further optimization of these lead compounds could result in the development of effective anticancer therapeutics. This guide provides researchers and drug development professionals with a concise summary of the performance of these isomeric systems, along with the necessary experimental details to facilitate further investigation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dau.url.edu [dau.url.edu]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design, synthesis, and biological evaluation of bis(pyrimido[5,6,1-de]acridines) and bis(pyrazolo[3,4,5-kl]acridine-5-carboxamides) as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Architecture of Pyrazolopyridazines: A Comparative Guide to Molecular Structure Confirmation
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical checkpoint. This guide provides a comprehensive comparison of analytical techniques for elucidating the molecular structure of synthesized pyrazolopyridazines, a class of heterocyclic compounds of significant interest in medicinal chemistry. We present a detailed overview of primary and alternative methods, supported by experimental data and protocols, to aid in the selection of the most appropriate analytical strategy.
Primary Analytical Techniques: A Head-to-Head Comparison
The three pillars of molecular structure determination for organic compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each provides unique and complementary information, and they are often used in concert to provide unequivocal structural proof.
| Parameter | NMR Spectroscopy | Mass Spectrometry | Single-Crystal X-ray Crystallography |
| Information Provided | Detailed atom connectivity (2D NMR), chemical environment of nuclei, stereochemistry, dynamic processes in solution. | Molecular weight, elemental composition (HRMS), fragmentation patterns for substructure identification. | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing. |
| Sample Requirements | 1-25 mg (¹H), >25 mg (¹³C), >5 mg (2D NMR) dissolved in 0.5-0.7 mL deuterated solvent.[1] | 0.1 µg/mL to 10 µg/mL solution. | Single, high-quality crystal (0.1-0.3 mm). |
| Resolution | Atomic resolution in terms of connectivity; spectral resolution depends on magnetic field strength. | High to ultra-high mass resolution, allowing for elemental formula determination. | Atomic resolution (<1 Å), providing precise spatial coordinates of atoms. |
| Analysis Time | Minutes (¹H) to several hours (2D NMR).[2][3] | Minutes per sample. | Hours to days for data collection and structure refinement. |
| Relative Cost | Moderate to high, depending on the spectrometer and experiments performed. | Low to moderate for routine analysis; high for high-resolution instruments. | Moderate to high, including crystal growing and diffraction services.[4] |
| Key Advantage | Provides detailed structural information in solution, mimicking physiological conditions.[5] | High sensitivity and ability to determine elemental composition. | Provides the definitive, unambiguous 3D structure of a molecule in the solid state. |
| Key Limitation | Lower sensitivity compared to MS, can be complex to interpret for very large molecules. | Does not provide direct information on atom connectivity or stereochemistry. | Requires a high-quality single crystal, which can be challenging to grow. |
Alternative and Complementary Techniques
While the "big three" provide the core structural information, other spectroscopic and analytical methods offer valuable complementary data, often confirming the presence of specific functional groups or verifying the elemental composition.
| Technique | Information Provided | Sample Requirements | Analysis Time | Relative Cost |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C-N).[6] | ~1-5 mg solid or liquid. | Minutes. | Low. |
| UV-Vis Spectroscopy | Information about conjugated π-systems. | Dilute solution (concentration dependent on absorbance). | Minutes. | Low. |
| Elemental Analysis | Percentage composition of C, H, N, S, and other elements.[7] | 5-10 mg of pure, dry sample.[7] | Hours. | Low to moderate. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and connectivity of the synthesized pyrazolopyridazine.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazolopyridazine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[7] Ensure the sample is fully dissolved to avoid spectral artifacts.
-
¹H NMR Acquisition:
-
Place the sample in the NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum using a 90° pulse. A typical acquisition time is 2-4 seconds with a relaxation delay of 1-5 seconds. For quantitative results, a longer relaxation delay (5x the longest T1) is necessary.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) and a larger sample amount (>25 mg) are typically required. The acquisition time can range from minutes to several hours.[1]
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton.[8]
-
These experiments typically require several hours to acquire.[2]
-
-
Data Processing and Interpretation: Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, coupling constants, and 2D correlations to assemble the molecular structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula of the synthesized pyrazolopyridazine and to gain structural information from its fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (around 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
High-Resolution Mass Spectrometry (HRMS) Acquisition (ESI-QTOF):
-
Introduce the sample into the electrospray ionization (ESI) source of a quadrupole time-of-flight (Q-TOF) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode. The ESI source will generate protonated molecules [M+H]⁺.
-
The TOF analyzer will measure the mass-to-charge ratio (m/z) with high accuracy (typically <5 ppm error), allowing for the determination of the elemental formula.
-
-
Tandem Mass Spectrometry (MS/MS) Acquisition:
-
Select the protonated molecular ion ([M+H]⁺) using the quadrupole mass filter.
-
Induce fragmentation of the selected ion in a collision cell by collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The collision energy can be varied to control the degree of fragmentation.
-
Analyze the resulting fragment ions using the TOF analyzer.
-
-
Data Interpretation: The HRMS data provides the molecular formula. The MS/MS spectrum reveals characteristic fragment ions that can be used to confirm the presence of the pyrazolopyridazine core and to identify the positions of substituents.
Single-Crystal X-ray Crystallography
Objective: To obtain an unambiguous three-dimensional structure of the synthesized pyrazolopyridazine.
Methodology:
-
Crystal Growth: This is a critical and often trial-and-error step.
-
Dissolve the purified compound in a suitable solvent or solvent mixture to create a saturated or near-saturated solution.
-
Employ techniques such as slow evaporation, vapor diffusion, or cooling to induce the formation of single crystals. High-quality crystals should be well-formed and typically 0.1-0.3 mm in size.
-
-
Crystal Mounting and Data Collection:
-
Carefully mount a suitable crystal on a goniometer head.
-
Place the mounted crystal in an X-ray diffractometer.
-
A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The structural model is then refined by least-squares methods to best fit the experimental diffraction data.
-
-
Structure Analysis: The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions in the crystal lattice.
Alternative Techniques: Protocols
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare the sample as a KBr pellet, a thin film, or a solution.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to functional groups present in the pyrazolopyridazine derivative.[6]
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Record the absorption spectrum over a range of wavelengths (e.g., 200-800 nm).
-
The absorption maxima (λmax) can provide information about the electronic structure and conjugation within the molecule.
-
-
Elemental Analysis:
-
Submit a pure, dry sample (5-10 mg) for analysis.[7]
-
The sample is combusted, and the resulting gases are analyzed to determine the percentage of carbon, hydrogen, nitrogen, and sulfur.
-
The experimental percentages are compared to the theoretical values for the proposed molecular formula.
-
Visualizing the Workflow and Logic
To better understand the interplay of these techniques, the following diagrams illustrate a typical experimental workflow and the logical relationship between the different analytical methods for confirming the structure of a synthesized pyrazolopyridazine.
References
- 1. enovatia.com [enovatia.com]
- 2. Automated analysis for multiplet identification from ultra-high resolution 2D- 1H, 13C-HSQC NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. epfl.ch [epfl.ch]
- 6. wheal-jane-laboratory.co.uk [wheal-jane-laboratory.co.uk]
- 7. books.rsc.org [books.rsc.org]
- 8. mdpi.com [mdpi.com]
Evaluating Off-Target Effects: A Comparative Guide for Pyrazolo[1,5-b]pyridazine Inhibitors
In the pursuit of targeted therapeutics, particularly in the realm of kinase inhibitors, understanding a compound's selectivity is paramount. Off-target effects, where a drug interacts with proteins other than its intended target, can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative framework for evaluating the off-target profiles of pyrazolo[1,5-b]pyridazine inhibitors, a promising scaffold in kinase inhibitor discovery, benchmarked against Volasertib (BI-6727), a well-characterized ATP-competitive inhibitor of Polo-like kinase 1 (Plk1).
The pyrazolo[1,5-b]pyridazine core is a versatile heterocyclic scaffold that has been utilized to develop inhibitors for various kinases, including Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3β (GSK-3β)[1][2][3]. Assessing the selectivity of these compounds is crucial for their progression as potential therapeutic agents.
Comparative Selectivity Profiles
To illustrate the on- and off-target activities, this section compares a representative pyrazolo[1,5-b]pyridazine compound, herein referred to as Compound 23a from a study on repurposed kinase inhibitors, with the clinical candidate Volasertib[1][2]. While a comprehensive kinome scan for Compound 23a is not publicly available, its activity against key human kinases provides a snapshot of its selectivity. Volasertib, on the other hand, has been more extensively profiled[4][5][6][7].
Table 1: On-Target and Off-Target Activity of a Representative Pyrazolo[1,5-b]pyridazine Inhibitor (Compound 23a)
| Target Kinase | IC50 (µM) | Notes |
| T. b. brucei (Parasite) | 0.042 | Primary target in the optimization study[1][2]. |
| GSK-3β (Human) | >10 | Demonstrates selectivity over this human kinase[1][2]. |
| CDK2 (Human) | >10 | Demonstrates selectivity over this human kinase[1][2]. |
| CDK4 (Human) | >10 | Demonstrates selectivity over this human kinase[1][2]. |
Data for Compound 23a is derived from a study focused on developing treatments for Human African Trypanosomiasis by optimizing a pyrazolo[1,5-b]pyridazine scaffold identified from a human kinase inhibitor screen. The primary target in this context is parasitic, with human kinases used as a counter-screen to improve selectivity[1][2].
Table 2: On-Target and Off-Target Activity of Volasertib (BI-6727)
| Target Kinase | IC50 (nM) | Notes |
| Plk1 | 0.87 | Primary on-target activity[5][7]. |
| Plk2 | 5 | Potent off-target activity on a closely related kinase[5][6]. |
| Plk3 | 56 | Moderate off-target activity on a related kinase[5][6]. |
| PIP4K2A | - | Identified as a potential off-target via thermal proteome profiling[4]. |
| ZADH2 | - | Identified as a potential off-target via thermal proteome profiling[4]. |
| >50 Other Kinases | >10,000 | Generally high selectivity against a broader panel of kinases[8]. |
Key Experimental Methodologies
Objective evaluation of off-target effects relies on robust and standardized experimental protocols. Below are methodologies for two widely used assays to determine inhibitor selectivity and confirm target engagement within cells.
Protocol 1: In Vitro Kinase Profiling using ADP-Glo™ Kinase Assay
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound. It is a common method for screening inhibitors against a panel of purified kinases[9][10][11].
Assay Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial ADP concentration[11].
Materials:
-
Purified recombinant kinases (a broad panel is recommended).
-
Kinase-specific substrates.
-
ATP (Ultra-Pure).
-
Kinase reaction buffer.
-
Test inhibitor (e.g., pyrazolo[1,5-b]pyridazine derivative) at various concentrations.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Multi-well plates (white, opaque).
-
Plate-reading luminometer.
Procedure:
-
Prepare serial dilutions of the test inhibitor in the appropriate vehicle (e.g., DMSO).
-
In a multi-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted inhibitor to the wells. Include a vehicle-only control (no inhibitor) and a background control (no kinase).
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at the kinase's optimal temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Stop the reaction and deplete excess ATP by adding a volume of ADP-Glo™ Reagent equal to the kinase reaction volume. Incubate for 40 minutes at room temperature[9][11].
-
Add Kinase Detection Reagent (double the initial reaction volume) to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature[9][11].
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine IC50 values.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying that a compound binds to its intended target within the complex environment of a living cell. The principle is based on the ligand-induced thermal stabilization of the target protein[12][13][14].
Assay Principle: When a protein is bound by a ligand (inhibitor), its thermal stability increases. In CETSA, cells treated with the inhibitor are heated to various temperatures. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. The amount of soluble target protein remaining after heating is quantified, typically by Western blot[13].
Materials:
-
Cultured cells expressing the target of interest.
-
Test inhibitor.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
Thermocycler or heating blocks.
-
Centrifuge.
-
Reagents and equipment for SDS-PAGE and Western blotting (e.g., specific primary antibody for the target protein, HRP-conjugated secondary antibody, chemiluminescence substrate).
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Treat cells with the test inhibitor at various concentrations or a vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes) using a thermocycler, followed by cooling for 3 minutes at room temperature[13][14].
-
Lyse the cells by a method such as freeze-thawing.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes)[13].
-
Collect the supernatant and analyze the amount of the soluble target protein by Western blotting.
-
Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the curve to a higher temperature in inhibitor-treated samples indicates target engagement.
Visualizing Pathways and Processes
To better understand the context of inhibitor action and evaluation, the following diagrams illustrate a key signaling pathway targeted by pyrazolo-based inhibitors and the general workflow for assessing off-target effects.
Caption: Simplified CDK-Rb-E2F signaling pathway for G1/S cell cycle transition.
Caption: General experimental workflow for identifying and validating off-target effects.
Caption: Logical framework for comparing kinase inhibitors based on key selectivity metrics.
References
- 1. Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal proteome profiling identifies PIP4K2A and ZADH2 as off-targets of Polo-like kinase 1 inhibitor volasertib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Phase I trial of volasertib, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Pyrazolo[1,5-b]pyridazine-3-carboxylic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Pyrazolo[1,5-b]pyridazine-3-carboxylic acid. The information is compiled from safety data sheets of structurally similar compounds and general laboratory safety practices.
I. Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Face Shield | Recommended when there is a risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Wear impervious gloves. The specific material should be chosen based on the solvent used and breakthrough time. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and properly fastened. |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure. | |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood. |
| Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |
II. Operational Plan: Step-by-Step Handling Procedure
Adherence to this procedural workflow is critical for the safe handling of this compound from receipt to disposal.
Safe handling workflow for this compound.
Experimental Protocol:
-
Preparation:
-
Don Personal Protective Equipment (PPE): Before entering the laboratory, put on a lab coat, safety glasses, and chemical-resistant gloves.
-
Prepare Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height. The work surface should be clean and uncluttered.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, glassware, and solvents, and place them inside the fume hood.
-
-
Handling:
-
Weighing: Carefully weigh the required amount of this compound on weighing paper or in a suitable container within the fume hood to avoid generating dust.
-
Dissolving/Reaction: Add the compound to the solvent or reaction mixture in a controlled manner. Keep the container covered as much as possible.
-
-
Cleanup and Storage:
-
Decontamination: Wipe down the work surface in the fume hood and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol) and then water.
-
Waste Segregation: Separate waste into designated containers for solid chemical waste, liquid chemical waste, and contaminated sharps.
-
Storage: The primary container of this compound should be tightly closed and stored in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, and finally eye protection) before leaving the laboratory. Wash hands thoroughly with soap and water.
-
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Place contaminated consumables (e.g., weighing paper, gloves, paper towels) in a designated, sealed, and labeled solid hazardous waste container.
-
Excess solid this compound should be treated as hazardous waste and disposed of in the solid chemical waste stream.[2]
-
-
Liquid Waste:
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
-
Disposal of the rinsed container should be in accordance with institutional and local regulations.
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes.[2][4] If irritation persists, seek medical attention.[1][2] Remove contaminated clothing and wash it before reuse.[1][2]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes, including under the eyelids, for at least 15 minutes.[1][2] Remove contact lenses, if present and easy to do.[1][2] Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[1][2]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[2][3] If you feel unwell, call a POISON CENTER or doctor/physician.[2][3]
-
Ingestion: Rinse mouth with water.[2] Do not induce vomiting. Get medical attention if symptoms occur.[2]
-
Spill: Ventilate the area.[5] For a small spill, sweep up the solid material, place it in a sealed container for disposal, and clean the area.[2][5] Avoid generating dust.[2][6] For a large spill, evacuate the area and follow institutional emergency procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
